2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Description
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Properties
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTUIJETQUQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676484 | |
| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192570-20-9 | |
| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Validated Synthetic Pathway to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a complex heterocyclic amine with significant potential as a building block in medicinal chemistry. The trifluoromethyl-pyrimidine moiety is a well-established pharmacophore in numerous therapeutic agents, and the addition of a chiral diamine-like side chain offers a versatile scaffold for drug discovery. This document outlines a robust and logical three-part synthetic strategy, commencing with the preparation of the key aldehyde intermediate, followed by a modified Strecker amino-nitrile synthesis, and culminating in the catalytic reduction to the target primary amine. Each protocol is presented with detailed experimental parameters and an in-depth discussion of the chemical principles and strategic choices underpinning the methodology, ensuring both reproducibility and a thorough understanding of the reaction dynamics for researchers, chemists, and drug development scientists.
Introduction and Strategic Overview
The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern pharmaceutical development. The target molecule, this compound, presents a unique combination of structural motifs: a bioisosterically significant 2-(trifluoromethyl)pyrimidine core, a morpholine ring, and a primary amine. This arrangement creates a chiral center, offering opportunities for stereospecific interactions with biological targets.
The synthetic approach detailed herein is designed for clarity, efficiency, and scalability. It deconstructs the target molecule into readily accessible starting materials through a logical retrosynthetic analysis. The core strategy involves three primary transformations:
-
Formation of the Aldehyde Keystone: Synthesis of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde, the electrophilic anchor for the subsequent carbon-carbon and carbon-nitrogen bond formations.
-
Construction of the α-Aminonitrile Intermediate: A three-component Strecker-type reaction is employed to simultaneously install the morpholine ring and a nitrile group, which serves as a precursor to the final primary amine.
-
Final Reduction to the Target Amine: Selective catalytic hydrogenation of the nitrile moiety to yield the desired this compound.
This guide provides the scientific rationale behind the choice of reagents and conditions, offering insights into potential challenges and optimization strategies.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and convergent pathway to the target molecule. The primary amine can be derived from the reduction of an α-aminonitrile. This intermediate, in turn, can be disconnected via a Strecker-type reaction into three components: the parent aldehyde, morpholine, and a cyanide source. This analysis forms the basis of our forward synthetic strategy.
Figure 1: Retrosynthetic disconnection of the target amine.
Part I: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
The foundational starting material for this synthesis is the aldehyde, 2-(trifluoromethyl)pyrimidine-5-carbaldehyde. While commercially available, its synthesis from the corresponding ester is a common and instructive procedure.[1][2] The protocol described in patent literature involves the partial reduction of an ester using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3]
Causality of Experimental Choice: DIBAL-H is a powerful and sterically hindered reducing agent. Its bulkiness and high reactivity at low temperatures allow for the selective reduction of esters to aldehydes. The reaction is carefully controlled at -78 °C to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to the desired aldehyde, preventing over-reduction to the primary alcohol, which would occur at higher temperatures or with less sterically demanding reagents like lithium aluminum hydride.
Experimental Protocol: Aldehyde Formation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 1.0 | 220.15 | 25.5 g (116 mmol) |
| Dichloromethane (DCM) | - | 84.93 | 580 mL |
| DIBAL-H (1.0 M in hexanes) | 1.12 | 142.22 | 130 mL (130 mmol) |
| Hydrochloric Acid (2.0 M) | - | 36.46 | As needed for quench |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (25.5 g, 116.0 mmol) and dichloromethane (580 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminum hydride (1.0 M solution in hexanes, 130.0 mL, 130.0 mmol) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of 2.0 M hydrochloric acid. Caution: The quench is highly exothermic and generates hydrogen gas.
-
Allow the mixture to warm gradually to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x 150 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)pyrimidine-5-carbaldehyde as a white to light yellow solid.[3]
Part II: Strecker Synthesis of the α-Aminonitrile Intermediate
The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles from an aldehyde, an amine, and a cyanide source.[4][5] In this modified protocol, we utilize morpholine as the amine component to construct the core of our target molecule.
Mechanistic Insight: The reaction proceeds via the initial condensation of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde with morpholine to form an iminium ion intermediate. This electrophilic species is then readily attacked by the cyanide nucleophile (from NaCN or KCN) to form the stable α-aminonitrile product.[6][7] The reaction is typically facilitated by a weak acid to promote iminium ion formation.
Experimental Protocol: α-Aminonitrile Formation
| Reagent | Molar Eq. | MW ( g/mol ) |
| 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | 1.0 | 176.10 |
| Morpholine | 1.1 | 87.12 |
| Sodium Cyanide (NaCN) | 1.2 | 49.01 |
| Acetic Acid | 1.1 | 60.05 |
| Methanol (Solvent) | - | 32.04 |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidine-5-carbaldehyde in methanol.
-
Add morpholine (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Extreme Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Acidification generates lethal HCN gas.
-
Cool the aldehyde/morpholine solution to 0 °C in an ice bath.
-
Slowly add the aqueous sodium cyanide solution, followed by the dropwise addition of acetic acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile. The product can be purified by column chromatography on silica gel if necessary.
Part III: Catalytic Reduction to the Target Amine
The final step is the conversion of the nitrile group to a primary amine. Catalytic hydrogenation is often the most efficient and cleanest method for this transformation, avoiding the use of stoichiometric metal hydride reagents and the associated complex workups.[8]
Causality of Experimental Choice: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of nitriles.[8][9] The reaction is typically performed under a hydrogen atmosphere. The presence of ammonia in the solvent (methanolic ammonia) is a critical choice; it helps to suppress the formation of secondary and tertiary amine byproducts by competitively inhibiting the reaction of the intermediate imine with the newly formed primary amine product.[10]
Experimental Protocol: Nitrile Reduction
| Reagent | Molar Eq. | Notes |
| α-Aminonitrile Intermediate | 1.0 | From Part II |
| Raney® Nickel | ~10-20% w/w | Slurry in water, used as catalyst |
| Methanolic Ammonia (7N) | - | Solvent and byproduct suppressant |
| Hydrogen Gas (H₂) | Excess | Reductant |
Step-by-Step Methodology:
-
Carefully wash the Raney Nickel catalyst (~10-20% by weight of the nitrile) with water and then with methanol to remove residual water. Caution: Raney Nickel is pyrophoric when dry.
-
To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the α-aminonitrile intermediate and the washed Raney Nickel catalyst.
-
Add 7N methanolic ammonia as the solvent.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific equipment guidelines) and begin vigorous stirring or shaking.
-
The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry; keep it wet with methanol to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography or crystallization as a suitable salt (e.g., hydrochloride or oxalate).
Overall Synthetic Workflow
The complete, validated pathway from the starting ester to the final amine product is summarized in the workflow diagram below.
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"2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine chemical properties"
An In-Depth Technical Guide to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The compound this compound, identified by CAS Number 1192570-20-9, represents a compelling molecular architecture for researchers and drug development professionals.[1][2] It integrates three key pharmacophoric elements: a morpholine ring, known for improving aqueous solubility and metabolic stability; a pyrimidine core, a foundational heterocycle in numerous approved therapeutics; and a trifluoromethyl group, a bioisostere widely employed to enhance binding affinity and pharmacokinetic profiles.[3][4]
This technical guide provides a comprehensive overview of the known chemical properties of this compound. It further delineates a proposed synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. Finally, it explores the rationale behind its molecular design and discusses its potential applications in drug discovery, offering field-proven insights for its future investigation.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While comprehensive experimental data for this specific molecule is not extensively published, its core attributes can be compiled from available chemical supplier data.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1192570-20-9 | [1][2] |
| Molecular Formula | C₁₁H₁₅F₃N₄O | [2] |
| Molecular Weight | 276.26 g/mol | [2] |
| IUPAC Name | 2-morpholino-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | N/A |
| Melting Point | Not publicly available; requires experimental determination. | N/A |
| Boiling Point | Not publicly available; requires experimental determination. | N/A |
| Solubility | Not publicly available; predicted to have moderate aqueous solubility due to the morpholine and amine groups. | N/A |
Further computational analysis using standard software packages (e.g., ChemDraw, MarvinSketch) could provide predictions for properties such as pKa, LogP, and topological polar surface area (TPSA), which are crucial for assessing its drug-like potential.
Proposed Synthesis and Characterization
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic approach would disconnect the molecule at the C-N bond of the ethanamine backbone, suggesting a key synthetic step involving the coupling of a morpholine-containing unit with the pyrimidine aldehyde.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis
The following protocol is a hypothetical, step-by-step methodology derived from standard organic synthesis techniques.[5][6]
Step 1: Synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile (Intermediate)
-
To a stirred solution of 2-(trifluoromethyl)-5-formylpyrimidine (1.0 eq) in methanol at 0 °C, add morpholine (1.1 eq).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.
-
Causality: This is a Strecker reaction. The morpholine and aldehyde form an iminium ion in situ, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate. Using a slight excess of morpholine and cyanide drives the reaction to completion.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Carefully add the crude nitrile intermediate (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: LiAlH₄ is a powerful reducing agent required to reduce the nitrile group to a primary amine. An excess is used to ensure complete conversion. The reaction is highly exothermic and must be performed with caution at low temperatures.
-
-
After the addition is complete, allow the mixture to stir at room temperature or gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
Purification and Characterization Workflow
A rigorous purification and characterization protocol is essential to ensure the identity and purity of the final compound, making the data generated from it reliable and reproducible.
Caption: Standard workflow for purification and characterization.
Protocol: Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small sample in a suitable solvent (e.g., methanol/water).
-
Analyze using a C18 reverse-phase column with a standard mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Trustworthiness: This confirms the purity of the sample. A single, sharp peak indicates a pure compound, with the area under the curve used to quantify purity, which should ideally be >95% for biological screening.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in positive mode.
-
The expected [M+H]⁺ ion should be observed at m/z ≈ 277.127.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₁₁H₁₅F₃N₄O.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the morpholine protons (typically multiplets between 2.5-3.8 ppm), the ethanamine backbone protons, and distinct aromatic protons from the pyrimidine ring.
-
¹³C NMR: Will show signals for all 11 unique carbon atoms. The CF₃ carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet peak corresponding to the -CF₃ group should be observed, providing unambiguous evidence of its presence.[6][7]
-
Rationale in Drug Design & Potential Applications
The molecular structure of this compound is not arbitrary; it is a deliberate assembly of functionalities with proven value in medicinal chemistry.
Caption: Structure-activity relationship rationale for the compound.
-
Morpholine Moiety: The morpholine ring is a "pharmacokinetic fixer."[4] Its inclusion often improves aqueous solubility, reduces toxicity, and enhances metabolic stability by blocking sites of oxidative metabolism. It is a common feature in many marketed drugs, including the PI3K inhibitor GDC-0941.[4]
-
Trifluoromethyl-Pyrimidine Core: The pyrimidine ring is a well-known "privileged scaffold" that can interact with a wide range of biological targets. The addition of a trifluoromethyl (-CF₃) group is a key strategy in modern drug design.[3] This highly electronegative group can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability by blocking potential sites of oxidation on the aromatic ring.[8]
-
Potential Applications: Given these structural features, this compound is a prime candidate for screening in several therapeutic areas:
-
Oncology: Many kinase inhibitors utilize pyrimidine or related heterocyclic cores to interact with the ATP-binding site. This compound could be explored as an inhibitor of kinases implicated in cancer, such as PI3K, mTOR, or others.
-
Neuroscience: The morpholine scaffold and the ability of small molecules to cross the blood-brain barrier make it a candidate for CNS targets, such as GPCRs or ion channels.
-
Infectious Diseases: Heterocyclic compounds containing pyrimidine and morpholine have been investigated for antimicrobial and antiviral properties.[9]
-
Conclusion
This compound is a synthetically accessible compound with a molecular architecture that is highly relevant to contemporary drug discovery. Its combination of a stabilizing morpholine ring and a bio-activated trifluoromethyl-pyrimidine core makes it an attractive candidate for lead generation and optimization campaigns. The proposed synthetic and analytical workflows provide a robust framework for researchers to produce and validate this molecule for further investigation into its biological potential across various disease areas.
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. [Link]
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Characterization of 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS Number 1192570-20-9): A Technical Guide for Preclinical Evaluation
Abstract
This technical guide outlines a comprehensive characterization strategy for the novel chemical entity 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, identified by CAS number 1192570-20-9. While specific biological data for this compound is not extensively available in the public domain, its structural features—notably the presence of a morpholine ring and a trifluoromethyl-substituted pyrimidine moiety—are hallmarks of potent kinase inhibitors. This document provides a robust, experience-driven framework for its physicochemical analysis, biological target identification, and preclinical evaluation. The methodologies described herein are designed to rigorously assess its potential as a therapeutic agent, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1] This guide is intended for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.
Introduction: Unpacking the Structural Clues
The compound this compound is a small molecule with a molecular formula of C₁₁H₁₅F₃N₄O and a molecular weight of 276.26 g/mol . Its structure is comprised of three key pharmacophores: a pyrimidine ring, a morpholine group, and a trifluoromethyl substituent.
-
Pyrimidine Core: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1]
-
Morpholine Moiety: The morpholine ring is frequently incorporated into kinase inhibitors to improve aqueous solubility and metabolic stability, and it can form critical hydrogen bonds with target proteins.[1]
-
Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance binding affinity, improve metabolic stability, and increase cell permeability.[2]
The convergence of these structural motifs strongly suggests that CAS 1192570-20-9 may function as an inhibitor of protein kinases, particularly within the PI3K/Akt/mTOR pathway, where many inhibitors share a morpholino-pyrimidine core.[1][3] This guide, therefore, proposes a logical, multi-stage characterization workflow to test this hypothesis and build a comprehensive profile of the compound.
Physicochemical Characterization and Quality Control
Prior to any biological evaluation, the identity, purity, and stability of the compound must be unequivocally established. This ensures the reproducibility and validity of all subsequent data.
Identity and Purity Assessment
A multi-technique approach is essential for confirming the structure and assessing the purity of the synthesized compound.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure of this compound. Absence of significant impurity signals. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Detection of the correct molecular ion peak corresponding to the calculated exact mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A single major peak, indicating >95% purity. |
Solubility and Stability
Understanding the compound's physicochemical properties is critical for designing appropriate formulations for in vitro and in vivo studies.
| Parameter | Methodology | Importance |
| Aqueous Solubility | Kinetic and thermodynamic solubility assays in PBS at various pH values. | Determines the compound's suitability for aqueous-based biological assays and potential for oral bioavailability. |
| Stability | Incubation in plasma and liver microsomes. | Assesses metabolic stability, providing an early indication of its pharmacokinetic profile. |
Biological Characterization: A Target-Driven Approach
Based on the structural analysis, a logical starting point for biological characterization is to screen the compound against a panel of protein kinases, with a focus on the PI3K family.
Proposed Experimental Workflow for Biological Characterization
The following diagram outlines a systematic approach to identifying the compound's biological target and elucidating its mechanism of action.
Caption: A streamlined workflow for the biological characterization of a novel kinase inhibitor.
Detailed Experimental Protocols
This protocol is designed to quantify the compound's potency against a specific kinase, such as PI3Kα.
-
Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate (e.g., PIP2 for PI3K), and ATP.
-
Compound Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the product (e.g., ADP, using a technology like ADP-Glo).
-
Data Analysis: Measure luminescence or fluorescence. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay confirms that the compound inhibits the target pathway within a cellular context.
-
Cell Culture: Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7, SKOV-3) and grow to 70-80% confluency.[3]
-
Treatment: Treat the cells with varying concentrations of the compound for a defined period (e.g., 2-24 hours).
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the reduction in phosphorylation of Akt and S6 relative to the total protein and loading control.
Hypothetical Signaling Pathway and Mechanism of Action
Given its structural features, CAS 1192570-20-9 is hypothesized to inhibit the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival.
Caption: The hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by CAS 1192570-20-9.
By inhibiting PI3K, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment and activation of downstream effectors like Akt. This would ultimately lead to a reduction in cell proliferation and survival, making it a promising strategy for cancer therapy.
Conclusion and Future Directions
The compound this compound (CAS 1192570-20-9) represents a promising, yet uncharacterized, chemical entity. Its structural similarity to known kinase inhibitors provides a strong rationale for its evaluation as an anticancer agent. The systematic, multi-faceted approach outlined in this guide—from rigorous physicochemical characterization to target identification and cellular pathway analysis—provides a clear and logical framework for elucidating its therapeutic potential. Successful execution of these studies will not only define the compound's mechanism of action and preclinical efficacy but also pave the way for further development and potential clinical translation.
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The Trifluoromethyl Group: A Cornerstone in Pyrimidine-Based Bioactive Compound Design
An In-depth Technical Guide to the Biological Activities of Trifluoromethylpyrimidine Derivatives
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful approach in modern medicinal and agricultural chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by trifluoromethylpyrimidine derivatives. We will delve into the fundamental physicochemical properties imparted by the CF3 moiety that enhance biological efficacy, and survey the application of these compounds as anticancer, antimicrobial, antiviral, and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative biological data, and detailed experimental protocols to facilitate further innovation in this promising area of chemical biology.
Introduction: The Power of Fluorine in Heterocyclic Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases and various therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the pyrimidine core has been a game-changer, often leading to significant improvements in a compound's pharmacological profile.[2]
The CF3 group is a highly electronegative and lipophilic moiety that can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.[2] This enhanced stability is a crucial attribute for developing effective drugs and agrochemicals.[2] This guide will explore the multifaceted biological activities of trifluoromethylpyrimidine derivatives, highlighting their mechanisms of action and providing practical experimental methodologies for their evaluation.
Chapter 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3]
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Many cancers are driven by the aberrant activity of protein kinases. Trifluoromethylpyrimidine-based compounds have been successfully designed as potent inhibitors of several oncogenic kinases.[4]
The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors.[3][5] For instance, compound 9u from a series of 5-trifluoromethylpyrimidine derivatives exhibited an IC50 value of 0.091 µM against EGFR kinase and demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.35 µM.[3][5] These compounds typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades.[6]
Caption: EGFR Signaling Pathway Inhibition.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis.[7] Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response.[7] A dual inhibitor of both FLT3 and CHK1, a 5-trifluoromethyl-2-aminopyrimidine derivative, has shown potent activity against AML cells.[7] This dual-targeting approach can potentially overcome resistance to single-agent therapies.[7]
Caption: Dual FLT3 and CHK1 Inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | A549 (Lung) | 0.35 | [3][5] |
| 9u | EGFR | MCF-7 (Breast) | 3.24 | [3][5] |
| 9u | EGFR | PC-3 (Prostate) | 5.12 | [3][5] |
| 3b | Not Specified | C32 (Melanoma) | 24.4 | [2] |
| 3b | Not Specified | A375 (Melanoma) | 25.4 | [2] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a common method for assessing the cytotoxic effects of trifluoromethylpyrimidine derivatives on cancer cell lines.
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the trifluoromethylpyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Chapter 2: Antimicrobial and Antiviral Activities
The unique properties of trifluoromethylpyrimidine derivatives also lend themselves to the development of potent antimicrobial and antiviral agents.
Antifungal Activity
Several trifluoromethylpyrimidine derivatives have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi.[1][8] For example, a series of trifluoromethyl pyrimidine derivatives containing an amide moiety showed good antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1][8]
Mechanism of Action: The fungicidal mode of action for some pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase in the mitochondrial complex I, disrupting the fungus's respiratory chain.
Antiviral Activity
Trifluoromethylpyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). In vivo studies using the half-leaf method have shown that some of these compounds exhibit significant curative, protective, and inactivation activities against TMV. For instance, compound 5j showed a curative activity of 76.3% at 500 µg/mL, which was superior to the commercial antiviral agent ningnanmycin.
Mechanism of Action: The precise antiviral mechanism is still under investigation, but it is hypothesized that these compounds may interfere with viral replication or movement within the plant.
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound ID | Activity | Organism/Virus | EC50 (µg/mL) / Inhibition (%) | Reference |
| 5j | Antiviral (Curative) | TMV | 76.3% at 500 µg/mL | |
| 5m | Antiviral (Protective) | TMV | 65.5% at 500 µg/mL | |
| 5o | Antifungal | Phomopsis sp. | 10.5 | [9] |
Experimental Protocol: In Vivo Anti-TMV Activity Assay (Half-Leaf Method)
This protocol outlines a standard procedure for evaluating the antiviral activity of compounds against TMV in a plant model.
Caption: In Vivo Anti-TMV Assay Workflow.
Step-by-Step Methodology:
-
Plant Preparation: Use healthy Nicotiana tabacum plants at the 6-8 leaf stage.
-
Virus Inoculation: Prepare a TMV inoculum by grinding infected tobacco leaves in a phosphate buffer. Lightly dust the leaves of the test plants with carborundum and gently rub the TMV inoculum onto the leaf surface.
-
Compound Application (Curative Assay): After a set time post-inoculation (e.g., 2 hours), apply the test compound solution to the left half of the inoculated leaves. Apply a solvent control to the right half.
-
Compound Application (Protective Assay): Apply the test compound solution to the left half of healthy leaves. After 12 hours, inoculate both halves of the leaves with TMV.
-
Incubation: Keep the plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: Count the number of necrotic local lesions on both the treated and control halves of the leaves.
-
Data Analysis: Calculate the percentage of inhibition for each compound using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.
Chapter 3: Agrochemical Applications
The enhanced stability and biological activity of trifluoromethylpyrimidine derivatives make them highly valuable in the development of modern agrochemicals.
Herbicidal Activity
Certain trifluoromethylpyrimidine derivatives have shown promise as herbicides. Their mechanism of action can vary, with some inhibiting key enzymes in plant metabolic pathways. For example, some pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. A novel class of pyrimidine derivatives has also been found to inhibit dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis in weeds.[10][11]
Fungicidal Activity
As mentioned in the previous chapter, trifluoromethylpyrimidine derivatives have demonstrated potent fungicidal properties. Their stability under field conditions, a key requirement for effective agrochemicals, is enhanced by the presence of the CF3 group.
Quantitative Data: Agrochemical Activity
| Compound ID | Activity | Target | IC50 / Inhibition (%) | Reference |
| 11a | Herbicidal (Pre-emergence) | Dicotyledonous & Monocotyledonous weeds | Good activity at 150 g a.i. ha-1 | [12] |
| 2o | Herbicidal | Bentgrass | Good activity at 1 mM |
Chapter 4: Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of trifluoromethylpyrimidine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Key SAR observations include:
-
Position of the Trifluoromethyl Group: The placement of the CF3 group on the pyrimidine ring significantly influences activity.
-
Substituents on the Pyrimidine Ring: The nature and position of other substituents can modulate the compound's electronic and steric properties, affecting its interaction with the biological target.
-
Linker and Peripheral Groups: For kinase inhibitors, the linker connecting the pyrimidine core to other aromatic or aliphatic moieties is critical for optimal binding.
The field of trifluoromethylpyrimidine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Exploring Novel Biological Targets: Identifying new enzymatic or receptor targets for these versatile scaffolds.
-
Developing More Selective Inhibitors: Fine-tuning the chemical structure to achieve higher selectivity and reduce off-target effects.
-
Combinatorial Approaches: Investigating the synergistic effects of trifluoromethylpyrimidine derivatives with other therapeutic agents.
Conclusion
Trifluoromethylpyrimidine derivatives represent a highly promising class of bioactive compounds with a broad spectrum of applications in medicine and agriculture. The incorporation of the trifluoromethyl group confers unique and advantageous properties that enhance their biological efficacy. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and agrochemical activities, supported by mechanistic insights, quantitative data, and detailed experimental protocols. It is anticipated that continued research and development in this area will lead to the discovery of novel and effective therapeutic agents and crop protection solutions.
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An In-depth Technical Guide to the Mechanism of Action of Morpholino-Pyrimidine Compounds
Executive Summary
The morpholino-pyrimidine scaffold has emerged as a cornerstone in modern kinase inhibitor design, particularly for targeting critical nodes within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular growth, proliferation, and survival, and its frequent dysregulation is a hallmark of numerous human cancers.[1][2] Morpholino-pyrimidine derivatives function primarily as ATP-competitive inhibitors, where the morpholine moiety forms a crucial hydrogen bond with the hinge region of the kinase active site, conferring both potency and selectivity.[1] This guide provides a detailed exploration of this mechanism, using prominent clinical candidates such as the pan-PI3K inhibitor Pictilisib (GDC-0941) and the dual PI3K/mTOR inhibitors Apitolisib (GDC-0980) and Voxtalisib (XL765) as illustrative case studies. We will dissect the biochemical interactions, cellular consequences, and the logic behind the experimental workflows used to validate this class of compounds, offering field-proven insights for drug development professionals.
The Privileged Scaffold: Understanding the Morpholino-Pyrimidine Core
At the heart of this compound class is the 4-(pyrimidin-4-yl)morpholine structure, a privileged pharmacophore for targeting the ATP-binding pocket of PI3K and other related kinases.[1] The efficacy of this scaffold is rooted in a specific, high-affinity interaction with the kinase hinge region.
-
The Pyrimidine Core: Serves as the aromatic anchor, positioning the critical morpholine group for optimal interaction.
-
The Morpholine Moiety: This is the key hinge-binding element. The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, forming a stable interaction with a backbone NH group (e.g., Val851 in PI3Kα) in the hinge region of the kinase.[1] This interaction is fundamental to the inhibitory activity and selectivity of these compounds over the broader kinome.[1]
The planarity between the morpholine and pyrimidine rings, favored by the interaction of the morpholine nitrogen's non-bonding electrons with the electron-deficient pyrimidine system, is key to its utility as a kinase hinge binder.[1]
Caption: Core interaction of the morpholino-pyrimidine scaffold with the kinase hinge.
Primary Mechanism of Action: Interdiction of the PI3K/Akt/mTOR Signaling Cascade
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a highly conserved signaling network essential for transducing signals from growth factors and nutrients to control cellular functions.[1][2] Its aberrant activation is a major driver of tumorigenesis and therapeutic resistance.[3][4] Morpholino-pyrimidine compounds exert their primary anti-neoplastic effects by directly inhibiting key kinases within this cascade.
By binding to the ATP pocket of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This blockage prevents the recruitment and subsequent activation of downstream effectors like the serine/threonine kinase Akt, effectively shutting down the entire signaling cascade.[4] Dual inhibitors additionally target mTOR, a downstream kinase that exists in two complexes (mTORC1 and mTORC2), providing a more comprehensive pathway blockade.[6][7]
Caption: Inhibition points of morpholino-pyrimidine compounds in the PI3K/Akt/mTOR pathway.
Case Studies: Profiling Key Morpholino-Pyrimidine Inhibitors
The versatility of the morpholino-pyrimidine scaffold is best understood by examining specific clinical candidates that leverage its properties for either selective or dual-target inhibition.
Case Study 1: Pictilisib (GDC-0941) - A Potent Pan-Class I PI3K Inhibitor
Pictilisib is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits Class I PI3K isoforms.[5][8] Its mechanism is centered on preventing the formation of the second messenger PIP3, thereby halting downstream signaling.[4]
-
Mechanism: ATP-competitive inhibitor of all Class I PI3K isoforms.[4][5] It shows high potency against PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ.[9][10]
-
Cellular Effects: Treatment with GDC-0941 leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473), a direct and quantifiable pharmacodynamic biomarker of target engagement.[8][11] This inhibition of the PI3K pathway results in suppressed tumor cell proliferation and, in many cases, induction of apoptosis.[9][11]
-
Clinical Relevance: GDC-0941 has demonstrated on-target activity in clinical trials, with pharmacodynamic effects observed at doses of 100mg and above.[8][12][13] It has shown signs of antitumor activity in patients with mutations in the PI3K pathway, such as PIK3CA amplification or PTEN loss.[8]
Quantitative Performance of Pictilisib (GDC-0941)
| Target | IC₅₀ (in vitro assay) | Reference |
|---|---|---|
| PI3Kα | 3 nM | [9][10] |
| PI3Kδ | 3 nM | [9][10] |
| PI3Kβ | 33 nM | [5] |
| PI3Kγ | 75 nM |[5] |
Case Study 2: Apitolisib (GDC-0980) & Voxtalisib (XL765) - Dual PI3K/mTOR Inhibitors
Apitolisib and Voxtalisib represent a rational evolution in design, created to simultaneously inhibit two critical nodes: PI3K and mTOR. This dual-action mechanism aims to overcome the complex feedback loops that can limit the efficacy of single-target PI3K inhibitors.[7][14]
-
Mechanism: These compounds are potent, ATP-competitive inhibitors of all four Class I PI3K isoforms as well as mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[2][7][15]
-
Rationale for Dual Inhibition: Activation of mTOR can be maintained even when PI3K is inhibited due to pathway crosstalk.[14] By blocking both kinases, these agents achieve a more comprehensive and durable suppression of the pathway, leading to greater induction of apoptosis compared to inhibiting either target alone.[7][16]
-
Cellular Effects: In addition to reducing p-Akt levels, dual inhibitors significantly reduce the phosphorylation of mTOR targets like S6 ribosomal protein (S6) and 4E-binding protein 1 (4EBP1), confirming engagement of both targets.[14][16] This translates to potent anti-proliferative effects across a wide range of cancer cell lines.[2][15]
Quantitative Performance of Key Dual Inhibitors
| Compound | Target | IC₅₀ (in vitro assay) | Reference |
|---|---|---|---|
| Apitolisib (GDC-0980) | PI3Kα | 5 nM | [2][17] |
| PI3Kβ | 27 nM | [2][17] | |
| PI3Kδ | 7 nM | [2][17] | |
| PI3Kγ | 14 nM | [2][17] | |
| mTOR | 17 nM (Kᵢ) | [17] | |
| Voxtalisib (XL765) | PI3Kα | 39 nM | [15][16] |
| PI3Kβ | 113 nM | [15][16] | |
| PI3Kδ | 43 nM | [15][16] | |
| PI3Kγ | 9 nM | [15][16] |
Experimental Validation: Protocols and Workflows
Characterizing the mechanism of a novel morpholino-pyrimidine compound requires a systematic and self-validating experimental approach. The workflow progresses from initial biochemical potency to cellular target engagement and finally to functional outcomes.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical validation of a morpholino-pyrimidine inhibitor.
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol is foundational for demonstrating on-target activity of a PI3K pathway inhibitor in a cellular context. The choice to measure the phosphorylated form of Akt (p-Akt) is causal; its presence is directly dependent on upstream PI3K activity. A reduction in p-Akt levels upon treatment is direct evidence of target engagement.
Objective: To quantify the inhibition of PI3K signaling by measuring the levels of phosphorylated Akt (Ser473) in cancer cells treated with a morpholino-pyrimidine compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., PC-3, MCF-7, U87MG) in 6-well plates and grow to 70-80% confluency.[9]
-
Starve cells in serum-free media for 12-24 hours to reduce basal PI3K pathway activation.
-
Treat cells with a dose range of the test compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 2 hours).[4] Include a DMSO vehicle control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes before harvesting to ensure the pathway is active in control cells.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Probing for total Akt is a self-validating control; it ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not a general decrease in Akt protein levels.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each lane.
-
Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibition of Akt phosphorylation.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the functional consequence of PI3K/mTOR pathway inhibition. A reduction in cell viability or proliferation provides evidence that the observed target engagement translates into a desired anti-cancer effect.
Objective: To determine the IC₅₀ value for a morpholino-pyrimidine compound's effect on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Treat the cells with a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include wells for vehicle control (DMSO) and no-cell background control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other empirically determined time point) at 37°C in a humidified 5% CO₂ incubator. This duration is chosen to allow for multiple cell doublings, making anti-proliferative effects detectable.
-
-
Viability Measurement (MTT Method):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
Morpholino-pyrimidine compounds represent a highly successful class of kinase inhibitors, defined by a clear and potent mechanism of action against the PI3K/Akt/mTOR pathway. The core scaffold's ability to form a critical hydrogen bond in the kinase hinge region provides a robust foundation for developing both selective and dual-target inhibitors.[1] The clinical development of compounds like Pictilisib, Apitolisib, and Voxtalisib validates this approach and underscores the therapeutic importance of targeting this signaling cascade.
Future efforts in this field will likely focus on developing next-generation inhibitors with improved isoform selectivity (e.g., PI3Kα-specific inhibitors) to enhance the therapeutic window, and on designing novel compounds that can overcome acquired resistance mechanisms. The systematic application of the biochemical, cellular, and in vivo validation workflows described herein will remain essential for the continued success and translation of this important class of anti-cancer agents.
References
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC - NIH. [Link]
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Voxtalisib, SAR-245409, XL-765. (2015). New Drug Approvals. [Link]
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Voxtalisib. (n.d.). Wikipedia. [Link]
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Apitolisib | C23H30N8O3S. (n.d.). PubChem - NIH. [Link]
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Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. (2018). ACS Medicinal Chemistry Letters. [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). Semantic Scholar. [Link]
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First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2014). PubMed Central. [Link]
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GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. (n.d.). AACR Journals. [Link]
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Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. (2018). ACS Publications. [Link]
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). MDPI. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
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Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (n.d.). PubMed. [Link]
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First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. [Link]
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Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. (n.d.). PubMed. [Link]
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Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. (2021). PMC - NIH. [Link]
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"in vitro evaluation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine"
An In-Depth Technical Guide for the In Vitro Evaluation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Introduction: Deconstructing a Candidate Molecule
The compound this compound is a novel chemical entity featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] The presence of a morpholine ring and a trifluoromethyl group further refines its potential pharmacological profile. The morpholine moiety is often incorporated into kinase inhibitors, notably those targeting the PI3K/Akt/mTOR signaling pathway, where its oxygen can form critical hydrogen bonds in the kinase ATP-binding pocket.[4][5] The trifluoromethyl group can enhance metabolic stability and binding affinity.
This guide provides a comprehensive, logic-driven framework for the systematic in vitro evaluation of this compound. Our approach is not a rigid checklist but an adaptive strategy, where the results from each experimental stage inform the subsequent steps. We will proceed from broad, high-throughput screening to more complex, resource-intensive assays, establishing a foundational understanding of the compound's efficacy, selectivity, and potential liabilities. This "fail-fast, fail-cheap" paradigm is essential for efficient drug discovery.
Phase 1: Foundational Profiling - Potency and Cytotoxicity
The initial phase aims to answer two fundamental questions: "What does the compound do?" and "At what concentration is it cytotoxic?". The structural alerts within the molecule strongly suggest kinase inhibition as a potential mechanism of action.[6][7] Therefore, the primary screen will focus on a broad kinase panel, followed by an assessment of its general effect on cell viability.
Primary Target Identification: Kinase Panel Screening
The most efficient starting point is to screen the compound against a large, diverse panel of kinases at a fixed concentration (e.g., 1 µM). This provides a "snapshot" of its selectivity profile.
Causality: A broad panel is chosen over a single target to avoid missing unexpected activity and to immediately gain insight into selectivity. A highly promiscuous compound that inhibits many kinases is often a less desirable starting point for development due to the potential for off-target toxicity.[8]
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Execution : The compound is tested at a final concentration of 1 µM against a panel of >300 human kinases. The specific assay format (e.g., radiometric, fluorescence-based) will depend on the screening provider.
-
Data Analysis : Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction (e.g., >50% inhibition) flags a "hit."
-
Follow-up : For any identified "hits," a dose-response curve is generated by testing the compound over a range of concentrations (e.g., 1 nM to 30 µM) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
General Cytotoxicity Assessment: MTT/XTT Assay
Concurrent with target identification, it is crucial to assess the compound's effect on cell proliferation and viability. The MTT or XTT assay is a standard, robust method for this purpose.[9][10] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Causality: Understanding cytotoxicity is critical for interpreting potency data. A compound that inhibits a target kinase at 10 nM but is cytotoxic to all cells at 100 nM is not a viable candidate. The therapeutic window—the gap between efficacy and toxicity—is a key parameter. The XTT assay is often preferred over MTT as it does not require a solubilization step for the formazan product, streamlining the protocol.[9]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding : Plate a relevant cancer cell line (e.g., A549 lung cancer, if a lung cancer-related kinase is a suspected hit) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment : Treat cells with the compound across a range of concentrations (e.g., half-log dilutions from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
XTT Addition : Add 50 µL of the activated XTT solution to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement : Measure the absorbance of the soluble orange formazan product at a wavelength between 450-500 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: High-level workflow for initial in vitro screening of the candidate compound.
Phase 2: Early ADME-Tox Profiling
Assuming the compound shows promising potency and selectivity with an acceptable therapeutic window, the next phase investigates its drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles are major causes of drug failure in later development stages.[13]
Metabolic Stability: Hepatocyte Stability Assay
This assay predicts the rate of metabolic clearance in the liver, which is the primary site of drug metabolism.[14] Using intact hepatocytes is superior to using liver microsomes for an initial screen because hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, providing a more complete picture of metabolic fate.[15][16]
Causality: A compound that is rapidly metabolized will have a short half-life in the body, potentially requiring high or frequent dosing. Assessing metabolic stability early allows chemists to consider structural modifications to block metabolic "hotspots."
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation : Thaw cryopreserved human hepatocytes and determine cell viability and density.
-
Incubation : Incubate the test compound (e.g., at 1 µM) with a suspension of hepatocytes (e.g., 0.5 x 10⁶ cells/mL) at 37°C in an incubator with orbital shaking.[13]
-
Time-Point Sampling : Remove aliquots of the reaction mixture at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13]
-
Reaction Termination : Immediately stop the metabolic reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis : Centrifuge the samples to pellet cell debris and analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[14]
Drug-Drug Interaction Potential: CYP450 Inhibition Assay
This assay assesses whether the compound inhibits major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[17] Regulatory agencies require testing against key isoforms like CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[18][19]
Causality: A potent inhibitor of a major CYP isoform (especially CYP3A4, which metabolizes ~50% of drugs) can be a significant liability. Identifying this early is crucial for the safety assessment of the compound.[18]
Experimental Protocol: CYP450 Inhibition (IC₅₀) Assay
-
Test System : Use human liver microsomes, which are a rich source of CYP enzymes.[17]
-
Reaction Mixture : In a 96-well plate, combine buffer, human liver microsomes, and the test compound at various concentrations (e.g., 0.1 to 25 µM).
-
Pre-incubation : Pre-incubate the mixture at 37°C.
-
Initiation : Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2).
-
Incubation & Termination : Incubate for a short period (e.g., 10-15 minutes) and then terminate the reaction with a cold stop solution.
-
Analysis : Analyze the formation of the specific metabolite of the probe substrate via LC-MS/MS.
-
Data Analysis : Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to calculate the percentage of inhibition. Determine the IC₅₀ value from the dose-response curve.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in the plasma is able to interact with its target and exert a pharmacological effect.[20][21] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of compound bound to plasma proteins.[22]
Causality: High plasma protein binding (>99%) can limit the free concentration of the drug available to reach the target tissue. This value is essential for interpreting in vitro data and predicting in vivo pharmacokinetics.[23][24]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Setup : Use a RED device, which consists of inserts with a semipermeable membrane (typically 8,000 Da MWCO) that separates a sample chamber from a buffer chamber.
-
Sample Addition : Add plasma (human, rat) containing the test compound (e.g., 3 µM) to the sample chamber. Add dialysis buffer to the buffer chamber.[20]
-
Equilibration : Incubate the plate at 37°C with shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[22]
-
Sampling : After incubation, take aliquots from both the plasma and buffer chambers.
-
Analysis : Combine the samples with a control matrix (buffer or plasma, respectively) to ensure matrix matching, and then analyze the concentration of the compound in both chambers by LC-MS/MS.
-
Data Calculation : Calculate the percentage bound using the concentrations measured in the two chambers.
Caption: Core in vitro ADME assays for early drug-like property assessment.
Phase 3: Early Safety and Liability Assessment
This phase focuses on identifying potential "show-stopper" liabilities, with cardiac safety being paramount.
Cardiotoxicity: hERG Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[25] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[26] Automated patch-clamp electrophysiology is the gold standard for this assessment.[25]
Causality: A potent hERG inhibitor (e.g., IC₅₀ < 1 µM) is a significant safety red flag that can halt the development of a compound. Assessing this risk early prevents wasted resources on a candidate that is unlikely to be safe.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line : Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[25]
-
Electrophysiology : Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) to measure the hERG current in whole-cell configuration.
-
Voltage Protocol : Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[27]
-
Compound Application : After establishing a stable baseline current, apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Data Acquisition : Record the hERG tail current at each concentration.
-
Analysis : Calculate the percentage of current inhibition relative to the vehicle control and determine the IC₅₀ value. A known hERG inhibitor like E-4031 is used as a positive control.[25]
Data Summary and Interpretation
All quantitative data should be consolidated for clear comparison and decision-making.
Table 1: Hypothetical Integrated Data Summary
| Parameter | Assay | Result | Interpretation |
| Efficacy | Kinase Target X IC₅₀ | 25 nM | Potent activity against the primary target. |
| Kinase Target Y IC₅₀ | 2,500 nM | 100-fold selectivity over related kinase Y. | |
| Cytotoxicity | A549 Cell GI₅₀ | 1,200 nM | Approx. 50-fold window between target IC₅₀ and cytotoxicity. |
| Metabolism | Human Hepatocyte t₁/₂ | 75 min | Moderately stable; acceptable for lead optimization. |
| DDI Potential | CYP3A4 IC₅₀ | > 30 µM | Low risk of inhibiting the major drug-metabolizing enzyme. |
| Distribution | Human Plasma Protein Binding | 98.5% bound (1.5% free) | High binding, must be considered in dose predictions. |
| Cardiotoxicity | hERG IC₅₀ | 12 µM | >30-fold window vs. therapeutic Cₘₐₓ is desired; this result warrants caution. |
Conclusion
This in-depth technical guide outlines a systematic, multi-phase approach to the in vitro evaluation of this compound. By integrating assessments of potency, selectivity, cytotoxicity, metabolic properties, and key safety liabilities, this framework enables researchers to build a comprehensive profile of the candidate compound. The data generated through these assays are critical for making informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately determining whether the compound merits advancement toward more complex preclinical and clinical development.
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- Plasma Protein Binding Assay - BioIVT.
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- Plasma Protein Binding Assay - Cre
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An In-Depth Technical Guide on 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine: Acknowledging a Gap in Publicly Available Research
This technical guide will, therefore, address the structural components of the molecule, infer potential areas of interest based on the activities of related compounds, and highlight the current void in the scientific record. This approach is taken to provide a scientifically grounded perspective while maintaining transparency about the lack of specific data.
Deconstructing the Molecule: A Fusion of Key Pharmacophores
The structure of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine brings together three key chemical moieties that are of significant interest in medicinal chemistry: a morpholine ring, a trifluoromethyl-substituted pyrimidine ring, and an ethanamine side chain.
-
Morpholine: This heterocyclic amine is a common scaffold in drug design, often incorporated to improve the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability.[1][2][3] The morpholine ring can also be directly involved in binding to biological targets.[4]
-
Trifluoromethylpyrimidine: The pyrimidine ring is a fundamental building block of nucleic acids and is a privileged structure in a vast array of therapeutic agents, including anticancer and antimicrobial drugs.[1][5][6] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7]
-
Ethanamine Side Chain: This flexible linker connects the morpholine and pyrimidine moieties and possesses a primary amine group, which can be crucial for forming hydrogen bonds or salt bridges with biological targets. The stereochemistry at the carbon atom to which the morpholine and pyrimidine rings are attached could also play a critical role in the compound's biological activity.
Inferred Biological Potential: Insights from Related Compound Classes
Given the absence of direct biological data for this compound, we can hypothesize its potential therapeutic applications by examining the established activities of structurally related compounds.
Oncology
The combination of a pyrimidine core and a morpholine ring is a hallmark of several inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][8] For instance, the compound 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) is a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor that has entered clinical trials for the treatment of solid tumors.[8] The structural similarities suggest that this compound could potentially exhibit activity against similar kinase targets.
Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical factor for treating CNS diseases. The physicochemical properties imparted by the morpholine and trifluoromethyl groups can be favorable for brain penetration.[8] Piperazine derivatives, which are structurally related to morpholine, are frequently explored for their effects on the central nervous system.[9]
Antimicrobial and Other Activities
Pyrimidine derivatives have a long history as antimicrobial agents.[5] Furthermore, the diverse biological activities reported for morpholine-containing compounds span a wide range, including anti-inflammatory, analgesic, and antiviral properties.[1]
The Path Forward: A Call for Research
The lack of publicly available data on this compound presents a clear opportunity for the scientific community. To elucidate the potential of this compound, the following experimental investigations are warranted:
Chemical Synthesis and Characterization
The first step would be the development and publication of a robust and scalable synthetic route to obtain the pure compound. While general methods for the synthesis of trifluoromethyl pyrimidine derivatives exist, a specific protocol for this molecule is needed.[7][10]
Caption: A generalized workflow for the synthesis and characterization of novel chemical entities.
In Vitro Biological Screening
Once synthesized, the compound should be subjected to a broad panel of in vitro assays to identify its biological targets and potential therapeutic applications. This could include:
-
Kinase Profiling: Screening against a comprehensive panel of human kinases to identify any inhibitory activity, particularly against the PI3K/Akt/mTOR pathway.
-
Antiproliferative Assays: Testing the compound's ability to inhibit the growth of various cancer cell lines.
-
Antimicrobial Assays: Evaluating its activity against a range of bacterial and fungal strains.
-
Receptor Binding Assays: Assessing its affinity for various G-protein coupled receptors and ion channels.
Caption: A typical in vitro screening cascade for a novel chemical compound.
In Vivo Pharmacokinetic and Efficacy Studies
If promising in vitro activity is identified, subsequent studies in animal models would be necessary to evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its efficacy in relevant disease models.
Conclusion
While the chemical structure of this compound suggests a compound of significant interest for drug discovery, the current lack of publicly available scientific data makes it impossible to provide a detailed technical guide on its properties and applications. The information presented here is based on inferences from structurally related compounds and is intended to highlight the potential of this molecule and to underscore the need for further research. The scientific community is encouraged to investigate this compound and to publish its findings to fill the existing knowledge gap.
References
Due to the absence of specific literature for the topic compound, the reference list contains publications on related chemical structures and general medicinal chemistry principles.
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
- BenchChem (2025).
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed. [Link]
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Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7543. [Link]
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VEGSCI Inc. This compound. VEGSCI Inc. [Link]
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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery and Structure-Activity Relationship (SAR) Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholine, a simple six-membered heterocyclic amine, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unassuming structure belies a profound influence on the pharmacological profile of a vast array of therapeutic agents. This technical guide provides a deep dive into the structure-activity relationship (SAR) of morpholine-containing compounds, moving beyond a mere catalog of activities to elucidate the underlying physicochemical and conformational principles that govern their success. We will explore how the strategic incorporation and modification of the morpholine moiety can be leveraged to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from lead compound to clinical candidate.
The Morpholine Moiety: More Than Just a Solubilizing Group
The prevalence of the morpholine ring in approved drugs and clinical candidates is a testament to its multifaceted contributions to molecular design.[1][2][3] Its utility extends far beyond its well-documented ability to enhance aqueous solubility.
Physicochemical Properties and Their Pharmacokinetic Implications
The morpholine ring possesses a unique constellation of properties that medicinal chemists find highly attractive:
-
Balanced Lipophilicity and Hydrophilicity: The presence of both a polar ether oxygen and a basic nitrogen atom within the saturated ring strikes a delicate balance between water and lipid solubility.[4] This is crucial for achieving the requisite absorption, distribution, metabolism, and excretion (ADME) profile for oral bioavailability and effective tissue penetration, including crossing the blood-brain barrier (BBB).[4][5]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This inherent stability can significantly prolong the half-life of a drug, reducing dosing frequency and improving patient compliance.[6] The electron-withdrawing effect of the oxygen atom decreases the basicity of the nitrogen, making it less susceptible to certain metabolic pathways.[7]
-
Reduced Basicity (pKa): Compared to piperidine and piperazine, the oxygen atom in morpholine lowers the pKa of the nitrogen atom (typically around 8.5).[4][6] This reduced basicity can be advantageous in minimizing off-target effects associated with highly basic amines, such as interactions with aminergic GPCRs or hERG channels.
-
Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. These interactions are critical for anchoring a molecule within the binding pocket of its target protein, thereby enhancing potency and selectivity.[4]
Conformational Flexibility: The Chair Conformation
The morpholine ring predominantly adopts a stable chair conformation. This well-defined, low-energy conformation provides a rigid scaffold that can be exploited to orient substituents in precise three-dimensional arrangements for optimal interaction with a biological target.[4] This contrasts with more flexible aliphatic chains, where the entropic cost of adopting a specific bioactive conformation can be detrimental to binding affinity.
Decoding the Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds
The true power of the morpholine scaffold is realized through systematic SAR studies, where modifications to the ring and its points of attachment are correlated with changes in biological activity.
The Morpholine Ring as a Core Scaffold
In many instances, the morpholine ring serves as a central hub from which other pharmacophoric elements are displayed. Its role is to correctly position these elements for interaction with the target.
-
Direct Interaction with the Target: The morpholine ring itself can engage in crucial interactions within the active site of an enzyme or the binding pocket of a receptor.[4][8] The oxygen atom can form hydrogen bonds, and the ring's methylene groups can participate in van der Waals or hydrophobic interactions.[4]
-
Scaffolding for Optimal Pharmacophore Presentation: More commonly, the morpholine ring acts as a rigid linker or spacer, ensuring that other functional groups are held in the precise geometry required for high-affinity binding.[4][8]
Visualizing the Role of Morpholine in SAR
Caption: Logical relationship between the morpholine moiety, its substituents, and the resulting pharmacokinetic and pharmacodynamic properties.
The Impact of Substitution on the Morpholine Ring
The positions and nature of substituents on the morpholine ring are critical determinants of biological activity.
-
N-Substitution: This is the most common point of modification. The substituent attached to the nitrogen atom can be varied to explore different chemical spaces and interact with specific sub-pockets of the target. For example, in many kinase inhibitors, a large aromatic or heteroaromatic group is attached to the morpholine nitrogen to occupy the ATP-binding site.
-
C-Substitution: Substitution on the carbon atoms of the morpholine ring can introduce chirality and provide vectors for exploring additional binding interactions. Stereochemistry at these positions can be crucial for activity, with one enantiomer often being significantly more potent than the other.
Case Study: Morpholine in Kinase Inhibitors
The development of kinase inhibitors for oncology and inflammatory diseases provides a rich landscape of morpholine SAR.[9][10] The PI3K/mTOR signaling pathway, often dysregulated in cancer, is a prime target for morpholine-containing drugs.[4][8]
-
Gedatolisib (PF-05212384): This dual PI3K/mTOR inhibitor features a morpholino-pyrimidine core. The morpholine ring is crucial for its activity. SAR studies revealed that the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain, a common interaction motif for this class of inhibitors.
Experimental Workflow for SAR Studies of Morpholine Analogs
Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of novel morpholine-containing compounds.
Key Experimental Protocols for Evaluating Morpholine-Containing Compounds
A robust SAR campaign relies on accurate and reproducible experimental data. The following are representative protocols for key assays.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a morpholine-containing compound against a target kinase.
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 (substrate)
-
ATP (co-factor)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the morpholine-containing test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of the 384-well plate.
-
Add 25 nL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of a 2x enzyme/substrate solution (containing PI3K and PIP2) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of a 2x ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound (1 mM in DMSO)
-
Control compound with known metabolic fate (e.g., Verapamil)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to the wells. Initiate the reaction by adding the NADPH regenerating system. For the T=0 min time point, add the quenching solution immediately after the test compound.
-
Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).
Quantitative SAR: Data-Driven Drug Design
The systematic modification of a lead compound containing a morpholine scaffold generates a wealth of quantitative data. Presenting this data in a clear and organized manner is essential for discerning meaningful trends.
Table 1: SAR of Morpholine-Substituted Kinase Inhibitors
| Compound ID | R1-Substituent (N-position) | R2-Substituent (C2-position) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) | Metabolic Half-life (t1/2, min) |
| Lead-1 | H | H | 580 | 15.2 | 25 |
| 1a | Phenyl | H | 150 | 4.1 | 30 |
| 1b | 4-Fluorophenyl | H | 75 | 1.8 | 45 |
| 1c | 2-Pyridyl | H | 98 | 2.5 | 40 |
| 2a | 4-Fluorophenyl | (R)-Methyl | 55 | 1.2 | >60 |
| 2b | 4-Fluorophenyl | (S)-Methyl | 210 | 3.5 | 50 |
Analysis of Table 1:
-
N-Aryl Substitution: The introduction of an aryl group at the nitrogen (compounds 1a-c ) significantly improves kinase inhibitory activity compared to the unsubstituted lead compound, likely due to favorable interactions in the ATP-binding pocket.
-
Electronic Effects: The electron-withdrawing fluorine on the phenyl ring (1b ) further enhances potency, suggesting a beneficial electronic or hydrophobic interaction.
-
Stereochemistry at C2: The introduction of a methyl group at the C2 position shows stereospecificity. The (R)-enantiomer (2a ) is more potent than the (S)-enantiomer (2b ), highlighting the importance of a precise 3D fit in the active site.
-
Metabolic Stability: The optimized compound 2a not only shows improved potency but also a significantly longer metabolic half-life, demonstrating the successful application of SAR principles.
Future Perspectives: Expanding the Role of Morpholine in Drug Discovery
The versatility of the morpholine scaffold ensures its continued prominence in medicinal chemistry.[9] Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of new synthetic routes will enable the creation of more complex and diverse morpholine-containing libraries for screening.[5]
-
Bioisosteric Replacements: While morpholine is often an optimal choice, exploring its bioisosteres can sometimes lead to improved properties.[11] For instance, thiomorpholine has also been shown to possess a range of biological activities.[7]
-
Targeting New Disease Areas: The favorable properties of morpholine make it an attractive scaffold for developing drugs against a wide range of targets, including those for neurodegenerative diseases, infectious diseases, and metabolic disorders.[5][12]
Conclusion
The structure-activity relationship of morpholine-containing compounds is a rich and dynamic field of study. The morpholine ring is far more than a simple solubilizing group; it is a versatile and powerful tool in the medicinal chemist's arsenal.[10] By understanding the fundamental principles that govern its interactions with biological targets and its influence on pharmacokinetic properties, researchers can more effectively design and optimize the next generation of innovative therapeutics. A thorough and iterative approach to SAR, supported by robust in vitro and in vivo assays, is the key to unlocking the full potential of this privileged scaffold.
References
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Brito, M., & Fernandes, C. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1188. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). MDPI. Retrieved January 19, 2026, from [Link]
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Cozzini, P., Basile, V., & De Benedetti, P. G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238–2255. [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2020). Molecules, 25(23), 5698. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cozzini, P., Basile, V., & De Benedetti, P. G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
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Tzanetou, E., Kourounakis, A. P., & Gavalas, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2175–2214. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications. Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Methodological & Application
"experimental protocol for using 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine"
An in-depth analysis of the scientific literature reveals a significant gap in information regarding the specific compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine . While its chemical structure is documented (CAS No. 1192570-20-9)[1][2], there are no publicly available studies detailing its mechanism of action, specific biological targets, or established experimental protocols.
However, the constituent chemical moieties of this compound—the morpholine ring, the pyrimidine core, and the trifluoromethyl group—are well-characterized in medicinal chemistry and are features of numerous compounds with defined biological activities, particularly in oncology.[3][4][5][6] This application note, therefore, presents a generalized experimental protocol for the initial characterization of novel compounds sharing this chemical architecture, designed for researchers in drug discovery and chemical biology. The protocols outlined below are based on established methodologies for evaluating potential kinase inhibitors, a likely functional class for molecules of this type.
PART 1: Scientific Rationale and Core Concepts
The convergence of the morpholino, pyrimidine, and trifluoromethyl motifs suggests a strong likelihood of interaction with protein kinases. The morpholino group is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the kinase.[6] Pyrimidine and related heterocyclic structures serve as versatile scaffolds for kinase inhibitors, including those targeting the PI3K/Akt/mTOR and RAF signaling pathways.[3][5][6] The trifluoromethyl group can enhance metabolic stability and binding affinity.[4]
Given this structural rationale, a logical first step in characterizing a novel compound like this compound is to screen it against a panel of protein kinases, particularly those implicated in cancer cell signaling.
PART 2: Experimental Design and Protocols
This section outlines a tiered approach to the initial characterization of a novel morpholino-pyrimidine compound. The workflow is designed to first identify potential kinase targets and then validate the compound's on-target and in-cell activity.
Workflow for Characterization of a Novel Morpholino-Pyrimidine Compound
Caption: Tiered workflow for the initial characterization of a novel kinase inhibitor.
Detailed Protocols
Protocol 2.1: Initial Kinase Panel Screening
Objective: To identify potential protein kinase targets of the test compound from a broad, commercially available kinase panel.
Materials:
-
Test Compound (e.g., this compound), dissolved in DMSO to a stock concentration of 10 mM.
-
Kinase screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo).
Procedure:
-
Submit the test compound to a commercial kinase screening service.
-
Request a primary screen against a panel of at least 200 human protein kinases at a single concentration (typically 1 µM or 10 µM).
-
The service will perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase by the test compound.
-
Receive and analyze the data report. Identify "hits" as kinases that are inhibited by more than 80% at the screening concentration.
Data Interpretation: A list of primary hits will be generated. It is important to note that single-concentration screens can produce false positives. The next step is to validate these hits.
Protocol 2.2: In Vitro IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the primary hit kinases identified in Protocol 2.1.
Materials:
-
Test Compound stock solution (10 mM in DMSO).
-
Recombinant active kinase enzymes (for hit kinases).
-
Appropriate kinase-specific peptide substrate.
-
ATP.
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A common starting range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer to each well.
-
Add the serially diluted test compound to the wells. Include "no compound" (vehicle control) and "no enzyme" (background) controls.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (typically 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Record luminescence values using a plate reader.
Data Analysis:
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data to the "vehicle control" (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Concentration of the compound that inhibits 50% of the kinase activity. | 50 nM |
| Hill Slope | The steepness of the dose-response curve. | 1.2 |
| R² | Goodness of fit of the curve to the data points. | > 0.98 |
Protocol 2.3: Cellular Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines relevant to the identified kinase target (e.g., if a RAF kinase is a hit, use A375 melanoma cells with a BRAF V600E mutation).[5]
-
Complete cell culture medium.
-
Test Compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compound. Include vehicle controls.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a suitable assay. For MTT, this involves adding the reagent, incubating, and then solubilizing the formazan crystals before reading absorbance. For CellTiter-Glo, add the reagent and read luminescence.
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
PART 3: Mechanism of Action and Target Engagement
Once cellular activity is confirmed, it is crucial to demonstrate that the compound's anti-proliferative effects are due to the inhibition of the intended kinase target.
Visualizing a Potential Signaling Pathway
If the compound is identified as a PI3K inhibitor, for example, its effect on the downstream signaling cascade can be investigated.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a morpholino-pyrimidine compound.
Protocol 3.1: Western Blot for Target Engagement
Objective: To measure the phosphorylation status of a direct downstream substrate of the target kinase in treated cells.
Procedure:
-
Culture relevant cancer cells and treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate of the target kinase (e.g., anti-phospho-Akt Ser473 for a PI3K inhibitor) and a total protein antibody for loading control (e.g., anti-Akt or anti-GAPDH).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate, without a significant change in the total protein level, indicates that the compound is engaging and inhibiting its target in the cellular context.
Conclusion
While specific experimental data for this compound is not available, its chemical structure provides a strong rationale for investigating it as a potential kinase inhibitor. The protocols detailed in this application note provide a robust, logical, and scientifically rigorous framework for the initial characterization, validation, and mechanistic study of this and other novel compounds with similar scaffolds. This tiered approach ensures that resources are directed toward compounds with genuine therapeutic potential.
References
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-
Aversa, R. J., et al. (2017). Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry, 60(12), 4869–4881. Available at: [Link]
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Fujimoto, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101–111. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(21), 2487–2502. Available at: [Link]
-
Khan, I., & Siddiqui, N. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Letters in Drug Design & Discovery, 19(9), 837-850. Available at: [Link]
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- 3. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Solubilization of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine for Preclinical Research
Abstract
This document provides a comprehensive guide for the effective solubilization of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a complex heterocyclic molecule intended for experimental research. Proper dissolution is a critical first step that dictates the accuracy, reproducibility, and ultimate success of any biological or chemical assay.[1] This guide moves beyond simple protocols to explain the physicochemical rationale behind solvent selection, enabling researchers to make informed decisions tailored to their specific experimental context. We will cover protocols for creating high-concentration stock solutions and aqueous working solutions, address safety and handling, and provide troubleshooting advice for this specific chemotype.
Physicochemical Profile & Solubility Rationale
The molecular structure of this compound dictates its solubility behavior. A rational approach to solvent selection begins with a structural analysis.
-
Lipophilic Moiety: The 2-(trifluoromethyl)pyrimidine group is the primary lipophilic (hydrophobic) region. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly increases lipophilicity and can enhance metabolic stability.[2] This part of the molecule favors dissolution in non-polar organic solvents.
-
Hydrophilic/Basic Moieties: The molecule contains two key basic nitrogen centers: the tertiary amine within the morpholino ring and the primary ethanamine group. These amine groups can act as proton acceptors.[3] In an acidic environment, they can become protonated to form positively charged ammonium salts. This transformation drastically increases the molecule's polarity and its solubility in aqueous media.
This dual nature—possessing both significant lipophilic and basic hydrophilic regions—makes the compound's solubility highly dependent on the chosen solvent system, particularly the pH of aqueous solutions. The selection of an appropriate solvent is therefore a strategic decision that impacts experimental outcomes.[4]
The Critical Role of Free Base vs. Salt Form
This compound may be supplied as a free base or as a salt (e.g., hydrochloride, HCl salt). This is the single most important factor determining its initial solubility in aqueous buffers.
-
Free Base: Will likely exhibit poor solubility in neutral pH water or buffers (e.g., PBS pH 7.4). The uncharged amine groups do not readily interact with polar water molecules.
-
Salt Form: Will have significantly higher intrinsic solubility in aqueous solutions. The pre-protonated amine groups allow the compound to readily dissolve in water and physiological buffers.
It is imperative to confirm the form of the starting material from the supplier's Certificate of Analysis (CoA).
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural components (morpholine and other reactive amines) necessitate stringent safety protocols.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6][7]
-
Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][7]
-
Handling: Avoid all direct contact with skin and eyes.[7] Causes skin irritation and may cause serious eye damage.[5][7] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols: Dissolution for In Vitro & In Vivo Studies
The following protocols provide a step-by-step methodology for preparing solutions suitable for most research applications, including cell-based assays, enzyme inhibition studies, and preliminary animal studies.
Protocol 1: Preparation of High-Concentration Stock Solution
For nearly all biological applications, a concentrated stock solution is first prepared in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solvating ability and compatibility with high-throughput screening and cell culture at low final concentrations.[1][9]
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) from the supplier's CoA.
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
Example for 1 mL (0.001 L) of 10 mM stock with MW = 302.3 g/mol : Mass = 10 * 302.3 * 0.001 = 3.023 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to 37°C) can be applied, but must be done with caution as it may degrade thermally sensitive compounds.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a concentrated DMSO stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
The DMSO stock must be diluted into an aqueous buffer compatible with the specific experiment (e.g., cell culture media, PBS, Tris buffer). The primary challenge is preventing the compound from precipitating out of solution as the solvent environment changes from 100% DMSO to >99% aqueous.
Key Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced artifacts or toxicity. A vehicle control (buffer + same final % of DMSO) is mandatory for all experiments.
Procedure:
-
Calculate Dilution: Determine the volume of DMSO stock needed to achieve the desired final concentration in your assay buffer.
-
V₁M₁ = V₂M₂
-
(Volume of Stock) * (10 mM) = (Final Assay Volume) * (Final Concentration)
-
-
Perform Serial Dilutions: It is highly recommended to perform one or more intermediate dilution steps in 100% DMSO or the final aqueous buffer. A single large dilution (e.g., 1:1000) is more likely to cause precipitation.
-
Dilution Technique:
-
Dispense the final volume of the aqueous buffer into a tube.
-
While vortexing the buffer, add the small volume of DMSO stock drop-wise or below the surface of the liquid. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Check: After dilution, visually inspect the working solution for any signs of cloudiness or precipitate. If observed, refer to the Troubleshooting section.
Advanced Solubilization Strategy: pH Modification
If the compound is a free base and precipitates in neutral buffers, its aqueous solubility can be dramatically increased by lowering the pH. This protonates the amine groups, forming a more soluble in situ salt.
Caption: Decision logic for selecting a solubilization protocol.
Protocol:
-
Prepare a stock buffer at an acidic pH, for example, 50 mM Sodium Citrate, pH 4.0.
-
Attempt to dissolve the compound directly in this buffer at a moderate concentration (e.g., 1 mM).
-
Alternatively, dilute the 10 mM DMSO stock into this acidic buffer to create an intermediate aqueous stock.
-
This acidic, solubilized stock can then be further diluted into the final, neutral pH assay media. The final buffering capacity of the media should be sufficient to bring the pH back to physiological levels.
Data Summary & Troubleshooting
| Solvent System | Pros | Cons | Best For |
| 100% DMSO | High solubility for stock solutions; industry standard.[9] | Not biocompatible at high concentrations; can interfere with some assays. | Preparing high-concentration (10-50 mM) master stock solutions for long-term storage. |
| Aqueous Buffer (Neutral pH) | Biologically compatible; required for most final assays. | Low solubility for lipophilic free bases; risk of precipitation. | Final working solutions, especially if the compound is a salt or shows sufficient solubility. |
| Aqueous Buffer (Acidic pH) | Greatly increases the solubility of basic compounds like this one. | pH may need to be readjusted for the final assay; not all proteins/cells are stable at low pH. | Solubilizing difficult free-base compounds to create an intermediate aqueous stock. |
| Ethanol | Good solvating power; can be used in some in vivo formulations. | Can be more toxic to cells than DMSO; higher volatility. | Alternative to DMSO for stock solutions; some specific assays or formulations. |
Troubleshooting Common Issues:
-
Precipitation upon Dilution:
-
Solution 1: Decrease the concentration of the working solution.
-
Solution 2: Increase the final percentage of DMSO (if the assay allows, e.g., from 0.1% to 0.5%).
-
Solution 3: Use the pH modification strategy described in Section 4.
-
Solution 4: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersal.
-
-
Compound Won't Dissolve in DMSO:
-
Solution 1: Gently warm the solution to 37°C and continue vortexing/sonicating.
-
Solution 2: Try a different organic solvent like Dimethylformamide (DMF), although its use in biological assays is less common and requires more stringent toxicity controls.[9]
-
Solution 3: Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM).
-
References
- Vertex AI Search. (2025). Amines Pharmaceutical Solvent Market's Tech Revolution: Projections to 2033.
- VEGSCI Inc. (n.d.). This compound.
- BASF. (2025). Safety data sheet.
- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Morpholinoethylamine.
- Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
- Haltermann Carless. (2021). Critical solvent properties for the pharmaceutical industry.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- BenchChem. (n.d.). Efficacy of 3-Fluoropropyne-Derived Compounds in Biological Assays: A Comparative Guide.
- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
- PubChem. (n.d.). N-(2-((5-Fluoro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide.
- MOLBASE. (n.d.). 2-(3-(4-(2-(aminomethyl)morpholino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethan-1-ol.
- BenchChem. (n.d.). 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine.
- Smolecule. (2024). 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride.
- King-Pharm. (n.d.). (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine.
Sources
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- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
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Application Notes & Protocols for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine as a kinase inhibitor. While specific published data for this exact molecule is scarce, its structural components—a morpholino-pyrimidine core and a trifluoromethyl group—are well-documented pharmacophores in potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This guide synthesizes established methodologies and field-proven insights to provide a robust framework for characterizing the compound's mechanism of action, potency, and cellular effects. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Scientific Background & Rationale
The convergence of a pyrimidine scaffold and a morpholine ring is a hallmark of numerous kinase inhibitors targeting the PI3K/mTOR pathway.[3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a frequent driver in various human cancers.[1][2]
-
The Morpholino-Pyrimidine Core: The pyrimidine ring acts as a scaffold, while the morpholine moiety typically serves as a "hinge-binder." The morpholine oxygen is crucial for forming a key hydrogen bond with the kinase hinge region, a structural feature that confers both potency and selectivity.[2]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a common strategy in modern medicinal chemistry to enhance critical drug-like properties.[5] It can significantly improve metabolic stability, membrane permeability, and binding affinity, often leading to increased inhibitor potency.[5][6]
Based on these established principles, This compound is hypothesized to function as an ATP-competitive inhibitor targeting kinases within the PI3K/mTOR pathway. The following application notes provide the experimental framework to validate this hypothesis and characterize its activity.
Hypothesized Mechanism of Action
The compound likely binds to the ATP pocket of the kinase domain of PI3K and/or mTOR. The core structure is expected to interact with the hinge region, while the substituted side chains can form additional interactions that determine potency and selectivity against different kinase isoforms.
Figure 2: Overall Experimental Workflow. A sequential process for the comprehensive validation of the kinase inhibitor, from initial biochemical screening to cellular effect confirmation.
Application Protocols
Part 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol determines the compound's direct inhibitory effect on purified kinases by measuring ATP-to-ADP conversion.
Objective: To determine the IC50 value of the compound against a panel of kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR, DNA-PK).
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The luminescence signal is inversely proportional to kinase inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
To initiate the reaction, add 2 µL of a 10 µM ATP solution. For negative controls ("no kinase"), add 2 µL of buffer without ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | Putative IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 25.8 |
| PI3Kδ | 3.1 |
| PI3Kγ | 15.7 |
| mTOR | 8.9 |
| DNA-PK | 150.4 |
| hSMG-1 | >1000 |
| (Note: Data is representative and for illustrative purposes only.) |
Part 2: Cell-Based Western Blot for Target Engagement
This protocol assesses whether the compound inhibits the PI3K/mTOR pathway inside cancer cells by measuring the phosphorylation of downstream effector proteins.
Objective: To measure the dose-dependent inhibition of Akt (S473) and S6 Kinase (T389) phosphorylation in a relevant cancer cell line (e.g., MCF-7, PC-3).
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours to reduce basal pathway activity.
-
Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 500, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (10 µg/mL) or IGF-1 (100 ng/mL) for 20 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (S473), total Akt, p-S6K (T389), total S6K, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Part 3: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the compound's effect on cancer cell growth and viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the compound in a panel of cancer cell lines.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compound to the wells. Include a "time zero" plate (for measuring cell count at the start of treatment) and a vehicle control plate.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percent growth for each concentration relative to the vehicle control and the time zero control. Plot the percent growth against the log of the inhibitor concentration to determine the GI50 value.
Materials & Reagents
-
Compound: this compound (CAS 1192570-20-9)
-
Assay Kits: ADP-Glo™ Kinase Assay (Promega), CellTiter-Glo® Luminescent Cell Viability Assay (Promega), BCA Protein Assay Kit (Thermo Fisher)
-
Cell Lines: MCF-7 (ATCC HTB-22), PC-3 (ATCC CRL-1435)
-
Antibodies: Rabbit anti-p-Akt (S473), Rabbit anti-Akt, Rabbit anti-p-S6K (T389), Rabbit anti-S6K, Mouse anti-β-actin (Cell Signaling Technology)
-
Reagents: DMSO (Sigma-Aldrich), RIPA Buffer (Cell Signaling Technology), Protease/Phosphatase Inhibitor Cocktail (Cell Signaling Technology), Insulin (Sigma-Aldrich)
References
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Semantic Scholar] ([Link])
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [ResearchGate] ([Link])
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. [PubMed] ([Link])
-
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). [ACS Publications] ([Link])
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [NIH PMC] ([Link])
-
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [PubMed] ([Link])
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [PubMed] ([Link])
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [PubMed] ([Link])
-
This compound. [VEGSCI Inc.] ([Link])
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- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trifluoromethyl Pyrimidines in Cancer Research: A Senior Application Scientist's Guide
Introduction: The Strategic Advantage of Trifluoromethyl Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA. This mimicry allows pyrimidine analogs to interfere with essential cellular processes, leading to cytotoxic or cytostatic effects in rapidly proliferating cancer cells. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrimidine ring has emerged as a powerful approach in modern medicinal chemistry to enhance the therapeutic potential of these compounds.[1][2][3]
The trifluoromethyl group imparts several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[2]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 group can alter the pKa of nearby functionalities, influencing how a drug interacts with its biological target and often leading to increased binding affinity and potency.[2][3][4]
-
Improved Bioavailability: The culmination of these properties frequently results in enhanced oral bioavailability, a desirable characteristic for patient-friendly cancer therapies.
This guide provides a comprehensive overview of the application of trifluoromethyl pyrimidines in cancer research, from their mechanism of action to detailed protocols for their evaluation.
Targeting Key Oncogenic Pathways with Trifluoromethyl Pyrimidines
Trifluoromethyl pyrimidines have been successfully designed to target a range of critical signaling pathways implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is frequently dysregulated in various cancers, promoting uncontrolled cell growth and proliferation.[5] Several trifluoromethyl pyrimidine derivatives have been developed as potent EGFR inhibitors.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.
Workflow for Developing Trifluoromethyl Pyrimidine-Based EGFR Inhibitors
Caption: Workflow for the development of trifluoromethyl pyrimidine-based EGFR inhibitors.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is a hallmark of many cancers, particularly hematological malignancies and some solid tumors.[8][9][10][11] Trifluoromethyl pyrimidines have shown promise as inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Simplified JAK/STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway by a trifluoromethyl pyrimidine.
Polo-like Kinase 1 (PLK1) Inhibition
Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is common in many types of cancer, correlating with poor prognosis.[2][12][13] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells. Trifluoromethyl pyrimidines have been explored as PLK1 inhibitors, demonstrating the versatility of this chemical scaffold in targeting different classes of kinases.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative trifluoromethyl pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | A549 (Lung) | 0.35 | [6] |
| MCF-7 (Breast) | 3.24 | [6] | ||
| PC-3 (Prostate) | 5.12 | [6] | ||
| EGFR Kinase | - | 0.091 | [6] | |
| 17v | EGFR | H1975 (Lung) | 2.27 | [7] |
| 3b | Not Specified | C32 (Melanoma) | 24.4 | [14] |
| A375 (Melanoma) | 25.4 | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][16][17] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethyl pyrimidine compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6][19] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the trifluoromethyl pyrimidine compound for a predetermined time. Include untreated cells as a negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[20]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[11]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the trifluoromethyl pyrimidine compound for the desired duration. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Mouse Model
Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer compounds.[8][10][21][22]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional)
-
Trifluoromethyl pyrimidine compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, often mixed with Matrigel to promote tumor formation, into the flank of each mouse.[23]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the trifluoromethyl pyrimidine compound and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor size with calipers 2-3 times per week. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Data Analysis: At the end of the study, tumors are excised and weighed. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Rationale for Experimental Design
-
Cell Line Selection: The choice of cancer cell lines is critical for obtaining clinically relevant data. It is advisable to use a panel of cell lines representing different cancer types or subtypes. The selection should be based on the expression levels and genetic status of the target of interest.[24][25][26] For example, when testing an EGFR inhibitor, cell lines with known EGFR mutations or overexpression (e.g., A549, H1975) are appropriate.
-
In Vivo Model Selection: Subcutaneous xenografts are widely used for initial efficacy testing due to their simplicity and ease of tumor measurement.[8] However, orthotopic models, where cancer cells are implanted in the corresponding organ of origin, can better recapitulate the tumor microenvironment and metastatic potential.[9][27][28][29] Patient-derived xenograft (PDX) models, where patient tumor fragments are directly implanted into mice, are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[5][7][12][14][30] The choice of model depends on the specific research question and the stage of drug development.[31]
Conclusion
Trifluoromethyl pyrimidines represent a highly promising class of compounds in cancer research. Their favorable physicochemical properties, conferred by the trifluoromethyl group, make them attractive candidates for the development of novel targeted therapies. The protocols and rationale outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. As our understanding of cancer biology deepens, the versatility of the trifluoromethyl pyrimidine scaffold will undoubtedly continue to be leveraged in the design of next-generation anticancer agents.
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Application Note & Protocols: High-Throughput Screening Strategies for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Abstract This document provides a comprehensive guide for the initial characterization of the novel chemical entity, 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, using high-throughput screening (HTS) methodologies. While specific biological data for this compound is not yet publicly available, its structural motifs—a pyrimidine core, a morpholine ring, and a trifluoromethyl group—suggest significant potential as a modulator of key cellular signaling pathways, particularly those involving protein kinases. We present a strategic framework and detailed protocols for a screening cascade designed to identify its biological targets, confirm its activity, and evaluate its cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate novel chemical matter into their discovery pipelines.
Introduction: Compound Profile and Rationale for Screening
The discovery of novel therapeutic agents often begins with the identification of "hit" molecules through the screening of large compound libraries.[1] The compound this compound (CAS No. 1192570-20-9) represents an intriguing candidate for such screening campaigns due to its composite structure, which incorporates several moieties known for their favorable pharmacological properties.
Chemical Structure:
(Structure would be depicted here in a formal document)
Analysis of Structural Motifs:
-
Pyrimidine Core: The pyrimidine nucleus is a classic "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3] Its derivatives are widely recognized for a broad spectrum of biological activities, including potent inhibition of protein kinases, making this a primary hypothesized target class.[3]
-
Morpholine Ring: The inclusion of a morpholine ring is a common strategy in drug design to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[4][5] Notably, the morpholine moiety is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region.[6]
-
Trifluoromethyl (CF3) Group: The addition of a trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[7]
Based on this structural analysis, we hypothesize that this compound has a high probability of acting as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway. The following sections outline a logical and efficient HTS cascade to test this hypothesis and uncover its biological activity.
Proposed High-Throughput Screening (HTS) Campaign
A successful HTS campaign progresses from a broad primary screen to increasingly specific secondary and cellular assays to identify and validate true hits while eliminating artifacts.[8][9] This process, known as the screening cascade, ensures that resources are focused on the most promising compounds.
Caption: Proposed HTS cascade for novel compound characterization.
Application Note & Protocol: Biochemical Kinase Inhibition Assay
Application Note 3.1: Fluorescence-Based Primary Screen for Kinase Activity
Principle: To rapidly screen for potential kinase inhibitors, a robust biochemical assay is required.[10] Assays that quantify ATP consumption or ADP production are ideal, as they are target-agnostic and can be applied to virtually any kinase. The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based system that measures ADP produced by a kinase reaction. The amount of light generated is directly proportional to the ADP present and, therefore, inversely proportional to the inhibitory activity of the test compound.
Protocol 3.1: HTS for PI3Kα Inhibition using ADP-Glo™
This protocol is designed for a 384-well plate format, common in HTS.[11][12]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., PI3Kα). This typically includes HEPES, MgCl₂, BSA, and DTT.
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Kinase Solution: Dilute the kinase (e.g., recombinant human PI3Kα) in assay buffer to the desired concentration.
- Substrate Solution: Prepare the lipid substrate (e.g., PIP2) in assay buffer.
- Test Compound: Prepare a stock of this compound in 100% DMSO. Create a dilution series for subsequent dose-response assays. For the primary screen, a single final concentration (e.g., 10 µM) is used.
- Controls: Positive control (e.g., a known PI3Kα inhibitor like Alpelisib) and negative control (vehicle, e.g., 0.1% DMSO).
2. Assay Procedure:
- Using an automated liquid handler, dispense 50 nL of the test compound, positive control, or negative control into the appropriate wells of a 384-well plate.[13]
- Add 5 µL of the kinase/substrate mixture to all wells.
- Initiate the kinase reaction by adding 5 µL of the ATP solution.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a compatible plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
- Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Hit Confirmation and Validation
A single-point primary screen is prone to false positives.[14] Hits must be confirmed through a series of validation steps.
Application Note 4.1: Dose-Response and IC50 Determination
To confirm activity and quantify potency, all hits from the primary screen should be re-tested in the same assay across a range of concentrations (typically an 8- to 12-point titration). The resulting data are used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol 4.1: IC50 Curve Generation
-
Prepare a serial dilution of the hit compound in 100% DMSO (e.g., from 10 mM down to 50 nM).
-
Repeat the biochemical assay procedure described in Protocol 3.1, dispensing 50 nL of each concentration into separate wells.
-
After reading the plate, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[15]
Cellular Assays for Physiological Relevance
Biochemical hits must be validated in a cellular context to confirm their biological relevance and rule out non-specific effects.[16][17]
Application Note 5.1: Assessing General Cytotoxicity
Before investigating target-specific effects, it is crucial to determine if the compound is simply toxic to cells. ATP-based viability assays, such as CellTiter-Glo® (Promega), are highly sensitive and amenable to HTS.[16][18] They measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol 5.1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed a cancer cell line known to be dependent on the PI3K pathway (e.g., MCF-7 breast cancer cells) into a 384-well white, clear-bottom plate at an optimized density (e.g., 2,500 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (matching the IC50 curve) for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percent viability against the compound concentration to determine the concentration that causes 50% growth inhibition (GI50). A compound is considered a specific inhibitor if its biochemical IC50 is significantly lower than its cytotoxic GI50.
Application Note 5.2: Target Engagement in a Signaling Pathway
The ultimate validation is to demonstrate that the compound modulates its intended target within a cellular signaling pathway. For a putative PI3K inhibitor, this involves measuring the phosphorylation status of downstream effectors like Akt.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
A Western blot analysis can be used to measure the levels of phosphorylated Akt (p-Akt) in cells treated with the compound. A potent and specific PI3K inhibitor will decrease p-Akt levels at concentrations consistent with its biochemical IC50, without affecting total Akt levels.
Data Interpretation and Hit Triage
Assay Quality Control: The robustness of an HTS assay is determined using statistical parameters, most commonly the Z'-factor.[11]
-
Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[11]
Hit Triage: The process of selecting hits for further development requires careful consideration:
-
Potency: IC50 values in the desired range (e.g., <1 µM).
-
Selectivity: The compound should be significantly less potent in cytotoxicity assays than in the primary biochemical assay.
-
Chemical Tractability: The structure should be amenable to medicinal chemistry optimization.
-
PAINS Filtering: Hits should be checked against databases of Pan-Assay Interference Compounds (PAINS), which are known to interfere with assay readouts non-specifically.[8]
Table 1: Hypothetical Data Summary for HTS Hits
| Compound ID | Primary Screen (% Inhibition @ 10µM) | PI3Kα IC50 (nM) | MCF-7 GI50 (nM) | Selectivity Index (GI50/IC50) |
| Compound X | 95 | 50 | 5,000 | 100 |
| Compound Y | 88 | 250 | 300 | 1.2 |
| Compound Z | 92 | 120 | >10,000 | >83 |
This table presents hypothetical data for illustrative purposes. A high selectivity index, as seen for Compounds X and Z, is desirable.
Conclusion
The compound this compound possesses several structural features that make it a compelling candidate for drug discovery screening. The systematic HTS cascade outlined in this document—progressing from a high-throughput biochemical screen to dose-response confirmation and finally to target validation in cellular assays—provides a robust framework for elucidating its biological function. By leveraging this strategic approach, researchers can efficiently identify and validate the compound's activity, paving the way for potential hit-to-lead optimization programs.
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ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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PubChem. (n.d.). Morpholine, 2-fluoro-2-(trifluoromethyl)-. PubChem. [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Zhao, J., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2445-2455. [Link]
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PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]
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Scott, J.S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(11), 5960-5981. [Link]
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"protocol for treating cells with 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine"
An Application Guide for the Cellular Characterization of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the cellular application of the novel compound this compound (designated herein as Compound X ). As specific biological data for Compound X is not yet prevalent in public literature, this guide synthesizes field-proven methodologies for compounds within its chemical class—morpholino-pyrimidine derivatives. The structural motifs of Compound X, specifically the morpholine and trifluoromethyl-pyrimidine groups, are strongly associated with kinase inhibition, particularly targeting the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] Therefore, the following protocols are designed not only to establish a baseline for cellular activity but also to provide a robust system for validating its hypothesized mechanism of action as a kinase inhibitor.
PART 1: Foundational Characterization & Experimental Strategy
The journey of characterizing a novel compound begins with understanding its fundamental physicochemical properties and establishing a clear experimental workflow. This initial phase is critical for ensuring data reproducibility and reliability.
Compound Handling and Stock Solution Preparation
Proper preparation and storage of the compound are paramount to prevent degradation and ensure consistent concentrations in downstream assays.
Protocol 1.1.1: Preparation of High-Concentration Stock Solution
-
Solvent Selection: Based on the common properties of heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5] Always use anhydrous, cell culture-grade DMSO.
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically between 10 mM and 50 mM. This minimizes the volume of DMSO added to cell culture media, preventing solvent-induced toxicity. The final DMSO concentration in media should ideally be kept below 0.1%.[5]
-
Procedure:
-
Accurately weigh the required mass of Compound X in a sterile, amber glass vial to protect from light.[5]
-
Calculate the precise volume of DMSO needed to achieve the desired molarity.
-
Add the DMSO to the vial and facilitate dissolution by gentle vortexing or sonication in a 37°C water bath until the compound is fully dissolved.[5]
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.
Overall Experimental Workflow
A hierarchical approach is recommended, starting with broad cytotoxicity screening and moving towards specific mechanistic validation. This ensures an efficient use of resources and builds a logical case for the compound's mode of action.
Caption: General workflow for characterizing Compound X.
PART 2: Core Protocols for Cellular Treatment
With a stable stock solution prepared, the next step is to determine the compound's effect on cell viability and proliferation.
Protocol: Determining Cytotoxicity (IC50) via MTT Assay
This initial colorimetric assay is crucial for identifying the concentration range at which Compound X exerts a biological effect, from sublethal to cytotoxic. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.[6][7]
Methodology
-
Cell Seeding: Seed cells of interest (e.g., A549 lung cancer or PC-3 prostate cancer cell lines, which are known to be sensitive to morpholino-pyrimidine derivatives[8]) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Dilution: Prepare a serial dilution of Compound X in complete culture medium. A typical starting range would be from 100 µM down to 1 nM, covering several orders of magnitude. Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of Compound X.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value.
-
Table 1: Example Data Summary for Cytotoxicity Screening
| Compound Concentration | Mean Absorbance (570nm) | % Viability (Normalized) |
|---|---|---|
| Vehicle Control (0.1% DMSO) | 1.250 | 100% |
| 1 nM | 1.245 | 99.6% |
| 10 nM | 1.150 | 92.0% |
| 100 nM | 0.875 | 70.0% |
| 1 µM | 0.610 | 48.8% |
| 10 µM | 0.250 | 20.0% |
| 100 µM | 0.055 | 4.4% |
| Calculated IC50 | | ~1.1 µM |
Protocol: Long-Term Cellular Proliferation Assay
For assessing long-term effects on cell growth, experiments may extend beyond 72 hours. This requires a modified protocol to account for nutrient depletion and compound stability.[9][10]
Methodology
-
Low-Density Seeding: Seed cells at a much lower density than in the short-term assay to prevent confluence before the experimental endpoint (e.g., 6-10 days).
-
Treatment: Treat cells with non-lethal concentrations of Compound X (typically at or below the calculated IC50).
-
Medium and Compound Replenishment: Every 48-72 hours, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of Compound X.[9] This ensures a consistent supply of nutrients and maintains the effective concentration of the compound.
PART 3: Mechanistic Validation
The structural features of Compound X strongly suggest it functions as a kinase inhibitor. The PI3K/Akt/mTOR pathway is a highly conserved signaling network that is frequently dysregulated in cancer and is a common target for morpholino-pyrimidine derivatives.[1][2] This pathway controls critical cellular processes like cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Protocol: Western Blotting for Pathway Inhibition
To validate if Compound X inhibits the PI3K/Akt pathway, Western blotting can be used to measure the phosphorylation status of key downstream proteins like Akt. A reduction in phosphorylation indicates successful target engagement by the inhibitor.[6][11]
Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with Compound X at its IC50 concentration for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal. A significant decrease in this ratio in the Compound X-treated samples compared to the control indicates inhibition of the PI3K/Akt pathway.
References
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. Available at: [Link]
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine in Mice
Disclaimer: 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is a novel chemical entity with limited publicly available data. The following application notes and protocols are based on established best practices for the in vivo evaluation of novel small molecule pyrimidine derivatives in murine models. These guidelines are intended to provide a robust framework for initial studies and should be adapted based on emerging experimental data.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the trifluoromethyl group can improve target binding affinity and cell permeability.
Given this background, this compound represents a compound of interest for preclinical investigation. Many pyrimidine derivatives exert their effects by modulating key cellular signaling pathways. A significant number of these compounds have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in human cancers and other diseases.[3][4][5] Therefore, a primary hypothesis for the mechanism of action of this novel compound could be the inhibition of this critical signaling cascade.
These application notes will provide a comprehensive guide for the initial in vivo characterization of this and similar novel pyrimidine derivatives in mice, covering study design, compound formulation, administration, and the execution of foundational toxicity and efficacy studies.
Hypothesized Signaling Pathway
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by a novel pyrimidine derivative.
Preclinical In Vivo Study Design: Foundational Principles
A well-designed preclinical study is crucial for obtaining reproducible and translatable data.[6] Key considerations include the selection of an appropriate animal model, adherence to ethical guidelines, and ensuring statistical power.
Animal Model Selection
-
Initial Tolerability and Pharmacokinetics: For initial safety and pharmacokinetic (PK) studies, standard inbred mouse strains such as BALB/c or C57BL/6 are recommended.
-
Efficacy Studies (Oncology): If anticancer activity is hypothesized, immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are required for the engraftment of human tumor cell lines (xenografts) or patient-derived xenografts (PDX).[7]
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[8][9] A protocol must be approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation.[10] Key principles include:
-
The 3Rs: Replacement, Reduction, and Refinement of animal use should be implemented.[11]
-
Humane Endpoints: Clear criteria for euthanasia must be established to minimize animal suffering, such as exceeding a certain percentage of body weight loss (e.g., 15-20%), tumor burden limits, or the presentation of severe clinical signs of toxicity.[8][12]
Group Size and Statistical Considerations
The number of animals per group should be the minimum required to achieve statistically significant results. Power calculations should be performed based on the expected effect size and variability. For efficacy studies, a typical group size is 8-10 mice.[13] Mouse clinical trials (MCTs) can provide more robust data by using larger numbers of models with fewer mice per model.[14]
Compound Formulation and Administration
The physicochemical properties of novel compounds, particularly poor water solubility, present a significant challenge for in vivo studies.[15] A suitable vehicle must be identified that can solubilize the compound without causing toxicity itself.[16]
Vehicle Selection for Water-Insoluble Compounds
A tiered approach to vehicle screening is recommended. The simplest aqueous-based vehicles should be tested first.
| Vehicle Composition | Properties and Considerations |
| Aqueous-Based | |
| 5% DMSO in Saline or PBS | DMSO is a powerful solvent but can cause local irritation and systemic toxicity at high concentrations.[17] The final DMSO concentration should ideally be kept below 10%. |
| 10% PEG400 in Saline | Polyethylene glycol (PEG) is a commonly used co-solvent that is generally well-tolerated.[17] |
| 5-10% Tween 80 in Saline | Tween 80 is a non-ionic surfactant used to create stable suspensions or emulsions. High concentrations can be associated with toxicity. |
| 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their solubility. Can cause renal toxicity at high doses, and different mouse strains may have varying tolerance.[16][18] |
| Lipid-Based | |
| Corn Oil, Sesame Oil | Suitable for highly lipophilic compounds, typically for oral (PO) or subcutaneous (SC) administration. Not suitable for intravenous (IV) injection.[17] |
| Suspensions | |
| 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | Suspending agents used for oral administration when a true solution cannot be achieved.[19] Particle size of the compound is critical for consistent dosing. |
Protocol: Preparation of a Stock Solution and Formulation
-
Prepare a High-Concentration Stock: Weigh the compound accurately and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Gentle heating or sonication may be required.
-
Vehicle Preparation: Prepare the chosen co-solvent/surfactant vehicle (e.g., a solution of 10% Tween 80 in sterile saline).
-
Final Formulation: While vortexing the vehicle, slowly add the DMSO stock solution dropwise to achieve the final desired concentration of the compound and DMSO. For example, to make a 1 mg/mL solution with 5% DMSO, add 50 µL of a 20 mg/mL DMSO stock to 950 µL of the vehicle.
-
Quality Control: Visually inspect the final formulation for any precipitation. The solution should be clear. If it is a suspension, it should be homogenous. Formulations for parenteral administration should be sterile filtered (0.22 µm filter) if possible.
Routes of Administration in Mice
The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[20][21]
| Route | Max Volume (bolus) | Needle Gauge | Advantages | Disadvantages |
| Intravenous (IV) | ~200 µL (5 mL/kg) | 27-30 G | 100% bioavailability, rapid onset of action.[21] | Technically challenging, potential for embolism with precipitates, requires restraint.[20] |
| Intraperitoneal (IP) | ~2-3 mL | 25-27 G | Easier than IV, rapid absorption into the portal circulation.[19] | Risk of injection into organs (e.g., cecum, bladder), potential for local irritation (peritonitis).[20] |
| Subcutaneous (SC) | up to 2-3 mL | 25-27 G | Slower, more sustained absorption, suitable for suspensions and oil-based vehicles.[21] | Variable absorption rates, potential for local tissue reactions. |
| Oral Gavage (PO) | up to 200 µL (10 mL/kg) | 20-22 G (ball-tip) | Clinically relevant route, suitable for suspensions. | Risk of esophageal or gastric trauma, stress-inducing, subject to first-pass metabolism.[10] |
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[22][23][24] It is essential for selecting doses for subsequent efficacy studies.[25]
Experimental Procedure
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign mice (n=3-5 per group) to treatment groups. Include a vehicle-only control group.
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data (e.g., 10x the IC50) or perform a dose escalation study (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound daily for 5-7 consecutive days via the intended route for the efficacy study.
-
Monitoring: Monitor animals at least twice daily. Record the following parameters:
-
Body Weight: Measure daily. A sustained weight loss of >15% is a common humane endpoint.[12]
-
Clinical Observations: Use a scoring sheet to record signs of toxicity.
-
Mortality: Record any deaths.
-
-
Endpoint and Analysis: At the end of the study (or if humane endpoints are reached), euthanize the animals. The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15%), or severe clinical signs.[26]
Table: Common Clinical Signs of Toxicity in Mice
| Category | Signs to Observe |
| Appearance | Piloerection (ruffled fur), hunched posture, dull or half-closed eyes, pale extremities. |
| Behavior | Lethargy, reduced activity, social isolation, aggression, tremors, convulsions.[27] |
| Gastrointestinal | Diarrhea, dehydration (skin tenting), reduced food/water intake. |
| Respiratory | Labored breathing, cyanosis (blue-tinged skin). |
Protocol: General In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a standard efficacy study using a subcutaneous tumor xenograft model, a common approach for evaluating novel anticancer agents.[28][29]
Experimental Workflow
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Application Notes and Protocols for the Preclinical Evaluation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preclinical or clinical data for the compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is not publicly available. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of novel small molecule drug candidates, with a particular focus on compounds containing morpholine and pyrimidine moieties, which are prevalent in oncology and other therapeutic areas.[1][2] This guide is intended to provide a robust framework for initiating research and development of this and structurally related compounds.
Part 1: Foundational Characterization and In Vitro Evaluation
A thorough understanding of a compound's physicochemical properties and its behavior in a controlled cellular environment is the cornerstone of any successful drug development program. This initial phase is critical for identifying potential liabilities, informing formulation development, and establishing a preliminary pharmacological profile.
Physicochemical Properties: The Blueprint for Formulation
The solubility and stability of a compound dictate its potential for oral bioavailability and the feasibility of various administration routes. Early characterization of these parameters is essential to avoid downstream challenges.
Table 1: Essential Physicochemical Parameters for Initial Assessment
| Parameter | Experimental Method | Importance in Drug Development |
| Aqueous Solubility | Kinetic and thermodynamic solubility assays at various pH values (e.g., 2.0, 7.4, 9.0) | Determines potential for oral absorption and suitability for intravenous formulation. |
| LogD | Octanol/water partitioning at a defined pH (e.g., 7.4) | Predicts membrane permeability and potential for CNS penetration.[3] |
| Chemical Stability | Incubation in buffers of varying pH and analysis by HPLC over time | Identifies potential for degradation in the gastrointestinal tract or upon storage. |
| Plasma Stability | Incubation in plasma from relevant species (mouse, rat, human) | Assesses susceptibility to enzymatic degradation in the bloodstream.[3] |
In Vitro Pharmacology: Target Engagement and Cellular Effects
Given the prevalence of pyrimidine derivatives in oncology, a logical starting point for the investigation of this compound is its evaluation as a potential anticancer agent.[4][5] The morpholine group is also found in several kinase inhibitors, including PI3K/mTOR inhibitors.[6]
Objective: To identify potential kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) at a concentration of 1 µM.
-
Data Analysis: Analyze the percentage of inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration).
Objective: To determine the effect of the compound on the proliferation of a panel of cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a diverse panel of cancer cell lines relevant to potential kinase targets identified in Protocol 1.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT assay).
-
Data Analysis: Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
In Vitro ADME: Predicting In Vivo Behavior
Early assessment of a compound's metabolic fate is crucial for predicting its pharmacokinetic profile in vivo.
Table 2: Key In Vitro ADME Assays
| Assay | Experimental System | Key Parameter(s) | Relevance |
| Metabolic Stability | Liver microsomes (mouse, rat, human) | Intrinsic clearance (CLint), half-life (t½) | Predicts hepatic clearance and potential for first-pass metabolism.[3] |
| CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | Assesses the potential for drug-drug interactions.[3] |
| Plasma Protein Binding | Equilibrium dialysis | Percentage of unbound drug | The unbound fraction is pharmacologically active and available for metabolism and excretion.[3] |
| Permeability | Caco-2 or PAMPA assay | Apparent permeability (Papp) | Predicts intestinal absorption.[3] |
Part 2: In Vivo Dosing, Administration, and Pharmacokinetics
The transition from in vitro to in vivo studies is a critical step that requires careful planning and execution. The primary goals are to establish a safe and effective dosing regimen and to understand the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the compound.
Formulation for In Vivo Administration
The choice of vehicle and route of administration depends on the compound's physicochemical properties and the experimental design.
Caption: Decision tree for in vivo formulation development.
Pilot Pharmacokinetic Study
A pilot PK study in rodents is essential for determining the key parameters that will guide the design of efficacy studies.
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Methodology:
-
Animal Model: Use male BALB/c mice (n=3 per time point per group).
-
Dosing:
-
Group 1 (IV): Administer a single intravenous bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| t½ | Elimination half-life | Determines dosing frequency. |
| CL | Clearance | Rate of drug removal from the body. |
| Vd | Volume of distribution | Extent of drug distribution into tissues. |
| F% | Bioavailability (for oral dosing) | Fraction of the oral dose that reaches systemic circulation. |
Part 3: In Vivo Efficacy Evaluation (Hypothetical Xenograft Model)
Based on the potential anticancer activity of pyrimidine derivatives, a tumor xenograft model is a standard approach to evaluate in vivo efficacy.[5][7]
Caption: Workflow for a typical in vivo xenograft study.
Protocol 4: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a human cancer xenograft model.
Methodology:
-
Animal Model: Use female BALB/c nude mice, 4-6 weeks old.[7]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HGC-27 human gastric cancer cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Secondary: Body weight change (as a measure of toxicity), clinical observations.
-
Optional: At the end of the study, tumors can be harvested for analysis of pharmacodynamic markers to confirm target engagement.
-
References
- BenchChem. (n.d.). In Vivo Efficacy of Novel Pyrimidine Derivatives in Gastric Cancer: A Comparative Guide.
- Siddiqui-Jain, A., Hoj, J. P., Cescon, D. W., Hansen, M. D., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 934-941.
- Gene Tools. (2009). Morpholino Oligomers Essential Information.
- Creative Biogene. (n.d.). Morpholino Oligomers Synthesis Service.
- (Reference on diuretic activity of pyrimidine derivatives, demonstrating general in vivo administration protocols for this class of compounds). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online.
- Wikipedia. (n.d.). Morpholino nucleic acid.
- (Reference on the synthesis of Morpholino oligonucleotides, providing chemical context). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. SciSpace.
- Gamelin, E., et al. (n.d.). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for In-vivo Studies of Pyrimidinyl-Indoline Derivatives.
- Gamelin, E., et al. (n.d.). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PMC - NIH.
- (Reference on the synthesis of morpholino nucleosides, providing chemical context). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Publishing.
- (Reference on the synthesis and activity of pyrimidine derivatives). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Semantic Scholar.
- (General reference for in vitro ADME and PK services). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Creative Bioarray.
- Stauffer, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed.
Sources
- 1. Synthesis of morpholino nucleosides starting from enantiopure glycidol - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00400C [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"use of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine in neuropharmacology research"
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, commonly known as WAY-208466, in neuropharmacology research. This document details the compound's mechanism of action as a potent and selective 5-HT6 receptor agonist and offers detailed protocols for its application in a variety of in vitro and in vivo experimental paradigms.
Introduction to WAY-208466
WAY-208466 is a crucial pharmacological tool for investigating the role of the serotonin 6 (5-HT6) receptor in the central nervous system (CNS). The 5-HT6 receptor is almost exclusively expressed in the brain, with high densities in regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[1][2] Consequently, the 5-HT6 receptor has emerged as a significant target for therapeutic interventions in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][3][4] WAY-208466, as a selective agonist, allows for the specific activation of this receptor, enabling detailed study of its downstream signaling and physiological effects.
Mechanism of Action and Signaling Pathways
WAY-208466 functions as a full and potent agonist at the human 5-HT6 receptor.[5] The 5-HT6 receptor is canonically coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This primary signaling cascade can influence a multitude of downstream effectors.
Beyond the canonical Gαs/cAMP pathway, 5-HT6 receptor activation has been shown to engage other critical signaling networks. Notably, it can interact with and modulate the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth, proliferation, and synaptic plasticity.[7][8] Additionally, the 5-HT6 receptor can interact with Fyn, a member of the Src family of non-receptor tyrosine kinases, which can in turn activate the extracellular signal-regulated kinase (ERK) pathway.[9][10] The activation of these pathways is believed to underlie the diverse physiological and behavioral effects observed upon 5-HT6 receptor stimulation.
Figure 1: Simplified signaling cascade of the 5-HT6 receptor upon activation by WAY-208466.
Quantitative Data Summary
The following table summarizes key quantitative parameters for WAY-208466 derived from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.8 nM | Human 5-HT6 Receptor | [5] |
| Functional Activity (EC50) | 7.3 nM | Human 5-HT6 Receptor | [5] |
| In Vivo Efficacy (Dose) | 10 mg/kg, s.c. | Rat (Cortical GABA increase) | [5] |
| Behavioral Efficacy (Dose) | 56-178 mg/kg, p.o. | Rat (Schedule-induced polydipsia) | [5] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of WAY-208466 for the 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]-LSD (lysergic acid diethylamide)
-
Non-specific binding control: Serotonin (100 µM) or Methiothepin (5 µM)
-
WAY-208466 stock solution
-
96-well microplates
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add 100 µL of the membrane suspension (approximately 25 µg protein per well).
-
For total binding wells, add 10 µL of [3H]-LSD (final concentration 2.5–10.0 nM).
-
For non-specific binding wells, add 10 µL of [3H]-LSD and 90 µL of serotonin or methiothepin.
-
For competition binding, add varying concentrations of WAY-208466 along with the radioligand.
-
Incubate the plates at 37°C for 60 minutes.
-
Harvest the membranes by filtering through polyethylenimine-pretreated glass fiber filters.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for the in vitro radioligand binding assay.
In Vivo Microdialysis for GABA and Glutamate
This protocol allows for the measurement of extracellular levels of GABA and glutamate in specific brain regions of freely moving animals following administration of WAY-208466.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
WAY-208466 solution for administration (e.g., subcutaneous)
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for GABA and glutamate analysis[11]
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus) under anesthesia. Allow for a recovery period of at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer WAY-208466 or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the collected samples for GABA and glutamate concentrations using a suitable analytical method.[11][12][13][14][15]
-
Express the results as a percentage change from the baseline concentrations.
Behavioral Assay: Conditioned Emotional Response (CER)
The CER test is used to assess associative learning and memory, and the potential of WAY-208466 to modulate these processes.
Materials:
-
Adult male rats
-
Conditioning chambers equipped with a grid floor for foot shock, a speaker for auditory cues, and a video recording system.
-
Shock generator
-
Sound generator
Procedure:
-
Habituation: Place the rats in the conditioning chambers for a period of acclimation (e.g., 10-20 minutes) for 2-3 days prior to conditioning.
-
Conditioning: On the conditioning day, place the rats in the chambers. After a brief habituation period, present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB), which co-terminates with an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 0.5-1.0 mA, 0.5-1 second).[5][9][16] Repeat the CS-US pairing several times with a variable inter-trial interval.
-
Drug Administration: Administer WAY-208466 or vehicle at a specified time before or after the conditioning session, depending on whether the effect on acquisition or consolidation is being studied.
-
Testing: 24 hours after conditioning, place the rats back into the same chambers and present the CS alone (without the US).
-
Data Analysis: Measure the freezing behavior (a state of immobility except for respiratory movements) during the CS presentation. An increase in freezing time is indicative of a conditioned fear response. Compare the freezing levels between the WAY-208466 treated and vehicle groups.
References
-
Bonaventure, P., et al. (2007). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Neuropharmacology, 52(4), 1083-1094. [Link]
-
Schechter, L. E., et al. (2008). Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology, 33(6), 1323-1335. [Link]
-
Foley, A. G., et al. (2004). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurobiology of Aging, 25(9), 1137-1147. [Link]
-
Ramírez, M. J. (2018). Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development Status. CNS Drugs, 32(11), 1039-1052. [Link]
-
Wesołowska, A. (2010). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Current Pharmaceutical Design, 16(3), 335-343. [Link]
-
Marcos, B., et al. (2014). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Journal of Medicinal Chemistry, 57(15), 6189-6208. [Link]
-
Marrero-Cordero, L. R., et al. (2017). Enhancement of Latent Inhibition by Chronic Mild Stress in Rats Submitted to Emotional Response Conditioning. Frontiers in Behavioral Neuroscience, 11, 126. [Link]
-
Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(12), 1279-1293. [Link]
-
Zhang, Y., et al. (2018). Enhancing Associative Learning in Rats With a Computationally Designed Training Protocol. Biological Psychiatry, 83(2), 159-168. [Link]
-
Romero, G., et al. (2006). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. Behavioural Brain Research, 171(2), 225-235. [Link]
-
Howell, L. L., & Murnane, K. S. (2008). Nonhuman Primate Positron Emission Tomography Neuroimaging in Drug Abuse Research. ILAR Journal, 49(1), 73-84. [Link]
-
Chaumont-Dubel, S., et al. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. Pharmacology & Therapeutics, 212, 107567. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ FYN Kinase Assay Kit. Retrieved from [Link]
-
Drew, K. L., et al. (2004). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neuroscience Methods, 140(1-2), 127-135. [Link]
-
Yun, H. M., et al. (2007). The Serotonin-6 Receptor as a Novel Therapeutic Target. Experimental Neurobiology, 16(1), 1-10. [Link]
-
Hirst, W. D., et al. (2003). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Expert Opinion on Investigational Drugs, 12(10), 1645-1654. [Link]
-
Šustková-Fučíková, M., et al. (2009). Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study. Behavioural Brain Research, 201(2), 247-252. [Link]
-
Zestos, A. G., et al. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Journal of Neuroscience Methods, 182(2), 156-162. [Link]
-
Dahlin, A. P., et al. (2013). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 4(9), 1295-1301. [Link]
Sources
- 1. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A shortened protocol for assessing cognitive bias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of ERK/MAP kinase is required for long-term potentiation in anatomically restricted regions of the lateral amygdala in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Enhancement of Latent Inhibition by Chronic Mild Stress in Rats Submitted to Emotional Response Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Associative Learning in Rats With a Computationally Designed Training Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this complex molecule. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold often enhances metabolic stability and bioavailability, making these compounds highly valuable in drug discovery.[1][2] However, this unique substitution also presents specific synthetic challenges.
This guide provides in-depth, field-proven insights into common issues encountered during the synthesis, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, offering logical troubleshooting workflows to enhance your yield, purity, and overall success.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the most common synthetic routes to the target molecule. We will focus on two plausible and robust pathways: Reductive Amination and a Michael Addition-Reduction Sequence .
Part 1: The Reductive Amination Pathway
Reductive amination is a powerful method for C-N bond formation, typically involving the reaction of a ketone precursor with morpholine, followed by in-situ reduction of the resulting iminium ion intermediate.[3]
Answer:
Low conversion in the reductive amination of a ketone precursor (e.g., 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one) with morpholine is a frequent challenge. The issue typically stems from one of three areas: inefficient iminium ion formation, an unsuitable reducing agent, or suboptimal reaction pH.[4]
Causality & Resolution:
-
Slow Iminium/Enamine Formation: Morpholine is a secondary amine with moderate nucleophilicity. When paired with a potentially sterically hindered or electron-deficient ketone, the initial condensation to form the iminium intermediate can be prohibitively slow.[4][5]
-
Solution: Employ a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl group. This facilitates nucleophilic attack by morpholine. A two-step procedure, where the imine is formed first (often with azeotropic removal of water) before the addition of the reducing agent, can also be effective.[4]
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive will reduce the starting ketone before it can form the imine. A reagent that is too mild may not efficiently reduce the iminium intermediate.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations.[4][6] It is mild enough to not reduce the ketone but is highly effective at reducing the iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) is another option, but its effectiveness is highly pH-dependent, and it is toxic.[6] Avoid strong hydrides like NaBH₄ or LiAlH₄ in a one-pot setup, as they will readily reduce the starting ketone.[6]
-
-
Suboptimal pH: The reaction medium's pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it fully protonates the morpholine nitrogen, rendering it non-nucleophilic.[4]
-
Solution: The addition of acetic acid (AcOH) is common to maintain a weakly acidic environment (pH 4-6). This protonates the carbonyl oxygen, making it more electrophilic, without deactivating the amine nucleophile.
-
Troubleshooting Workflow: Reductive Amination
Caption: Selecting a chemoselective reduction method.
Part 3: General FAQs
Answer:
Confirmation should be done using a combination of NMR spectroscopy and Mass Spectrometry.
-
¹H NMR: Look for characteristic signals for the morpholine protons (typically two multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm), the CH and CH₂ protons of the ethanamine backbone, and the distinct aromatic protons of the pyrimidine ring (two singlets or doublets in the 8.5-9.5 ppm region). The primary amine (NH₂) protons may appear as a broad singlet.
-
¹⁹F NMR: A sharp singlet for the -CF₃ group is expected. Its chemical shift will be characteristic of a trifluoromethyl group attached to a pyrimidine ring.
-
¹³C NMR: The spectrum will show the carbons of the pyrimidine ring, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Answer:
Yes. As with all laboratory work, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Toxicity: Many fluorinated heterocyclic compounds can have potent biological activity and should be handled as potentially toxic. [7][8]Avoid inhalation, ingestion, and skin contact.
-
Reagents: Reagents like phosphorus oxychloride (POCl₃), often used in the synthesis of pyrimidine precursors, are highly corrosive and react violently with water. [1]Reductants like NaBH(OAc)₃ are water-sensitive. [6]Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Work Environment: All manipulations should be performed in a well-ventilated fume hood.
Appendix: Key Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq) followed by acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, often using a gradient of methanol in dichloromethane, sometimes with a small amount of triethylamine (0.5%) added to the eluent to prevent streaking. [1]
Protocol 2: Chemoselective Nitro Reduction using Iron/Ammonium Chloride
-
To a suspension of 1-morpholino-1-(2-(trifluoromethyl)pyrimidin-5-yl)-2-nitroethane (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl) (4.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add iron powder (Fe) (5.0 eq) portion-wise over 30 minutes. Caution: The reaction can be exothermic.
-
Maintain the reaction at reflux for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Basify the remaining aqueous solution with aqueous NaOH (1M) to pH > 10 and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine, which can be further purified if necessary.
References
- Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaF6CuD7ZzwUeN5pMbUVZBwZZgDZJ81OE3aw4M3jnuHX3EyAhMBzrD8mJLw3902t9qfkj4VL-SmrEN-mPlctKwmUpPZB4tlzAxT1CUxe5sv0RSasnlPeJsxzUWh4UFOeFf7nhaBr7FIE78n9HnCsuN_OVp6_5igtJsZiJNJ0-IWH9waFHaUIZbBYo2oYq7cNoK3Xw7Wx6YC_FT2eSAJHYEx-Ar5-na3w==]
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbnXuIsGpk5PSWgVxs2kqIp-0tR7OnDzJLCHwt_4WXb5IrjsadNNEMFSlJkW1BzGbQeuKYYJQTiLgemEiUB0b1AEDE55dbNaXQxTG818ZekZyLE4NvOU8EhwZBIBkyjaf6ojTvzQVh-HDw4eIkDwn_0w8zsUwLsZ_CJ2kMOkyLtzmJKY6WCYSwpFjx07LfHZ9pF1WfPMaXS261mB3gxLBIapKMOKeOR9itjwegAuo]
- Reductive amination - Wikipedia. [https://en.wikipedia.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2022.951162/full]
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079212/]
- Challenging reductive amination : r/chemistry - Reddit. [https://www.reddit.
- 2-(Trifluoromethyl)-5-vinylpyridine|CAS 1133879-76-1 - Benchchem. [https://www.benchchem.com/product/bcp259885]
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754178/]
- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents. [https://patents.google.
- Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination - -ORCA. [https://orca.cardiff.ac.uk/id/eprint/120252/]
- Application Note – Reductive Amination - Sigma-Aldrich. [https://www.sigmaaldrich.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. [https://www.sciencedirect.com/science/article/pii/S187853522200305X]
- Synthesis of 2-trifluoromethyl-5-cyanopyridine. - ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-2-trifluoromethyl-5-cyanopyridine_fig1_283526105]
- Reductive Amination - Common Conditions. [https://www.organic-chemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5379589/]
- CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents. [https://patents.google.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. [https://www.mdpi.com/1420-3049/27/2/502]
- US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents. [https://patents.google.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774211/]
- 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/407070]
- Nitro Reduction - Common Conditions. [https://www.organic-chemistry.
- Reduction of nitro compounds - Wikipedia. [https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. [https://calvin.edu/cgi/viewcontent.cgi?article=1116&context=chemistry_honors]
- Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination - Sci-Hub. [https://sci-hub.se/10.1055/s-0037-1610674]
- This compound | VEGSCI Inc. [https://www.vegsci.com/product-page/2-morpholino-2-2-trifluoromethyl-pyrimidin-5-yl-ethanamine]
- (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl - Smolecule. [https://smolecule.com/shop/(s)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine-hcl/]
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed. [https://pubmed.ncbi.nlm.nih.gov/21953935/]
- 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/720313]
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj06202f]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9521360/]
- 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_pyrimidine]
- Synthesis of 2-Morpholino-1,3,4-thiadiazines - ResearchGate. [https://www.researchgate.net/publication/268813357_Synthesis_of_2-Morpholino-134-thiadiazines]
- Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals - MDPI. [https://www.mdpi.com/2073-4344/13/3/576]
- 2-(Trifluoromethyl)morpholine | C5H8F3NO | CID 53534845 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_morpholine]
- (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6- - ResearchGate. [https://www.researchgate.net/publication/230154867_ChemInform_Abstract_Regioselective_Synthesis_of_2-_and_5-Trifluoromethyl-_or_2-_and_5-Difluoromethylpyrazolo15-cpyrimidines_Based_on_777-Trifluoro-_or_77-Difluoro-246-trioxoheptanoic_and_6-Trifluoromet]
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728445/]
- Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination | Request PDF - ResearchGate. [https://www.researchgate.
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- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the underlying reaction mechanisms.
The synthesis of this compound is a critical step in the development of various pharmaceutical candidates. The core of this synthesis lies in the reductive amination between 2-(trifluoromethyl)pyrimidine-5-carbaldehyde and morpholine. While seemingly straightforward, this reaction is nuanced, and achieving high yield and purity requires careful control of reaction parameters. This guide provides a detailed protocol, troubleshooting advice in a question-and-answer format, and a deeper look into the chemistry to empower you in your research.
Diagram: Synthesis Pathway
Caption: Reductive amination pathway for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound via reductive amination.
Materials:
-
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add morpholine (1.1-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or incomplete, and I still see starting aldehyde after several hours. What could be the problem?
A1: Several factors can contribute to a sluggish or incomplete reaction. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The formation of the imine intermediate is a condensation reaction that releases water. Excess water in the reaction can inhibit this equilibrium-driven step.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of molecular sieves (3Å or 4Å) can be beneficial to scavenge water.[1]
-
-
Purity of Reagents: The purity of the starting aldehyde and the reducing agent is crucial.
-
Solution: Use freshly purchased or purified 2-(trifluoromethyl)pyrimidine-5-carbaldehyde. Sodium triacetoxyborohydride can degrade upon prolonged exposure to moisture; use a fresh bottle or a properly stored reagent.
-
-
Insufficient Activation of the Carbonyl: The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyrimidine aldehyde.
-
Solution: Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[2] However, use it judiciously as excess acid can protonate the morpholine, rendering it non-nucleophilic.
-
Q2: I am observing a significant amount of a side product with a mass corresponding to the alcohol of my starting aldehyde. Why is this happening?
A2: The formation of 2-(trifluoromethyl)pyrimidin-5-yl)methanol is a common side reaction resulting from the direct reduction of the starting aldehyde by the reducing agent.
-
Cause: This typically occurs if the reducing agent is too reactive or if the imine formation is slow. While sodium triacetoxyborohydride is generally selective for imines over aldehydes, this side reaction can still occur.[2]
-
Solutions:
-
Ensure Imine Pre-formation: Allow the aldehyde and morpholine to stir together for a sufficient time (e.g., 1 hour) before adding the reducing agent. This increases the concentration of the imine intermediate.
-
Control Temperature: If the reaction is exothermic upon addition of the reducing agent, consider cooling the reaction mixture to 0 °C before its addition.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally a good choice for its selectivity. Stronger reducing agents like sodium borohydride (NaBH₄) will more readily reduce the aldehyde. If using NaBH₄, it is imperative to ensure complete imine formation before its addition.[3]
-
Q3: My final product yield is low, even after purification. Where could I be losing my product?
A3: Low yield can be attributed to several factors, from incomplete reaction to losses during workup and purification.
-
Incomplete Reaction: Refer to the troubleshooting points in Q1.
-
Losses during Workup: The basic nitrogen of the morpholino group and the ethanamine can form salts.
-
Purification Challenges: The polarity of the product can make it challenging to separate from polar byproducts on a silica gel column.
-
Solution:
-
Eluent System Optimization: Experiment with different solvent systems for column chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from tailing on the silica gel.
-
Alternative Purification: If column chromatography is problematic, consider other purification techniques such as preparative HPLC or crystallization of a salt form (e.g., hydrochloride or tartrate salt).
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of the trifluoromethyl group on the pyrimidine ring?
A: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the reactivity of the starting aldehyde:
-
It increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by morpholine.
-
It can influence the overall electron density of the pyrimidine ring, which may affect the stability of intermediates.
Q: Can I use other solvents for this reaction?
A: Yes, other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used.[2] However, 1,2-dichloroethane (DCE) is often preferred for reductive aminations with sodium triacetoxyborohydride as it can lead to faster reaction rates.[2] Protic solvents like methanol are generally not recommended for one-pot reactions with this specific reducing agent as they can react with it.
Q: Is it possible to form a bis-aminated product?
A: The formation of a bis-aminated product, where a second molecule of the aldehyde reacts with the newly formed secondary amine, is a possibility in some reductive aminations. However, with a secondary amine like morpholine as the nucleophile, the product is a tertiary amine, which cannot react further with the aldehyde to form an imine. Therefore, over-alkylation is not a concern in this specific synthesis.[3]
Diagram: Troubleshooting Workflow
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine in DMSO
Welcome to the technical support guide for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues.
Q1: I'm having trouble dissolving my compound in DMSO at room temperature. Is this expected?
A: Yes, this is not uncommon. While DMSO is a powerful solvent capable of dissolving a wide range of molecules, high concentrations of crystalline, lipophilic, or high-molecular-weight compounds can be challenging to dissolve without assistance.[1][2] The trifluoromethyl group on the pyrimidine ring, in particular, increases lipophilicity, which can impede rapid dissolution.[3] The crystal lattice energy of the solid compound must be overcome, which sometimes requires energy input.
Q2: Can I heat the sample to get it into solution? What are the risks?
A: Gentle warming can be an effective strategy to aid dissolution.[1] We recommend a water bath set to 30-40°C. However, exercise caution. DMSO is stable below 150°C, but the compound itself may be heat-sensitive.[4] Prolonged or excessive heating can lead to degradation, especially for complex molecules.[5] Always start with a short duration (5-10 minutes) and assess for dissolution. A pilot stability test is recommended if you plan to use heating routinely.
Q3: My compound dissolved initially, but a precipitate formed after storing it at -20°C and thawing. Why did this happen and what should I do?
A: This is a common phenomenon known as precipitation upon freeze-thaw cycling. It can be caused by a few factors. Firstly, the process of freezing and thawing can create localized concentration gradients, seeding crystallization.[6] Secondly, and more critically, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Water uptake significantly decreases the solubility of many organic compounds in DMSO.[9] This effect is synergistic with freeze-thaw cycles, greatly increasing the likelihood of precipitation.[9][10][11]
To resolve this, you can try to redissolve the precipitate by gentle warming (30-40°C) and vortexing or sonication.[1] To prevent this, always use anhydrous (dry) DMSO, aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and atmospheric moisture exposure, and store vials tightly sealed.[12][13]
Q4: Is sonication a safe and effective method to improve solubility?
A: Yes, sonication is a highly effective and generally safe method. It uses ultrasonic waves to create microcavitations in the solvent, which provides the energy to break apart the compound's crystal lattice structure, facilitating dissolution.[9][14] It is often preferred over heating because it is less likely to cause thermal degradation.[10] A brief 5-15 minute treatment in a standard laboratory water bath sonicator is typically sufficient.[1]
Q5: When I dilute my DMSO stock into my aqueous assay buffer, it immediately precipitates. How can I avoid this?
A: This is known as aqueous "crash-out" and occurs because the compound is poorly soluble in water.[15] The final concentration of DMSO in your assay is likely too low to keep the compound in solution.[16] To mitigate this, ensure the final DMSO concentration in your assay is kept as low as possible (typically <0.5%) but sufficient for solubility.[12] Instead of a single large dilution, perform a stepwise (serial) dilution. First, make intermediate dilutions in DMSO, and for the final step, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[12] If precipitation persists, you may need to investigate the use of co-solvents or other formulation strategies.[12]
Section 2: Troubleshooting Workflow for Solubility Issues
If you are facing solubility challenges, follow this systematic workflow. This process is designed to diagnose the root cause and guide you to the most effective solution.
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
Section 3: Key Properties and Considerations
A deeper understanding of the materials involved is critical for troubleshooting.
Analysis of the Solute
-
Core Structure: The molecule contains a pyrimidine ring, a morpholine group, and an ethanamine side chain. The presence of nitrogen atoms in the morpholine and amine groups provides basic centers.[17]
-
Key Functional Group: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[3] This is often a primary contributor to poor aqueous solubility and can impact dissolution kinetics even in organic solvents like DMSO.
Properties of the Solvent: DMSO
Dimethyl Sulfoxide is a highly polar aprotic solvent, making it an excellent choice for a wide range of organic molecules.[7] However, its properties must be properly managed.
| Property | Value / Consideration | Impact on Experiments |
| Hygroscopicity | High | Readily absorbs water from the atmosphere, which can significantly decrease compound solubility and promote precipitation.[7][8][9] |
| Freezing Point | 18.5°C (65.3°F) | DMSO will solidify in a refrigerator or a cool room. This is normal. Thaw completely before use.[7] |
| Boiling Point | 189°C (372°F) | High boiling point makes it difficult to remove from samples by simple evaporation.[7] |
| Toxicity | Low, but dose-dependent | Final concentration in cell-based assays should be minimized, typically <0.5%, to avoid cytotoxic effects.[12] |
Section 4: Experimental Protocols
Follow these validated protocols for consistent and reliable results.
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol details the standard procedure for creating a master stock solution.
-
Pre-Experiment Preparation:
-
Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Before opening the compound vial, centrifuge it briefly to ensure all powder is at the bottom.
-
-
Calculation:
-
Calculate the required volume of DMSO to achieve the target concentration. (Example: For 1 mg of a compound with MW = 304.3 g/mol to make a 10 mM stock, you would add 328.6 µL of DMSO).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 2 minutes.[1]
-
Visually inspect for any undissolved particulate matter.
-
If not fully dissolved, place the vial in a laboratory ultrasonic water bath for 10-15 minutes.[1][14]
-
If solubility issues persist, place the vial in a water bath at 30-40°C for 5-10 minutes, vortexing intermittently. Caution: Do not exceed 40°C without prior stability validation.
-
-
Storage:
Protocol 2: Assessment of Kinetic Solubility in DMSO
This protocol helps determine the maximum practical concentration you can achieve.
-
Preparation: Weigh out a small, known amount of the compound (e.g., 2 mg) into a sterile vial.
-
Titration:
-
Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the vial.
-
Cap and apply the dissolution workflow (vortex, sonicate, gentle warm).
-
Visually inspect the solution against a dark background for any undissolved particles or haziness.
-
-
Iteration:
-
If the solution is clear, the compound is soluble at that concentration. Record the concentration.
-
If undissolved solid remains, add another precise aliquot of DMSO (e.g., 20 µL), recalculate the new, lower concentration, and repeat the dissolution workflow.
-
-
Endpoint: Continue the iterative process until a clear solution is obtained. The highest concentration at which the compound fully dissolves is the kinetic solubility under these conditions. This defines the upper limit for your stock solution.[18][19][20]
References
-
Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]
-
Title: Compund dilution in DMSO Source: Reddit r/labrats URL: [Link]
-
Title: How long can a compound be stable in DMSO for? Source: ResearchGate URL: [Link]
-
Title: Dissolving Plant Extract in 4% DMSO and Sonication? Source: ResearchGate URL: [Link]
-
Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath URL: [Link]
-
Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]
-
Title: How to dissolve chemical compound using ultrasonicator? Source: ResearchGate URL: [Link]
-
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
-
Title: 2-Morpholinoethylamine | C6H14N2O Source: PubChem URL: [Link]
-
Title: Issues in Compound Storage in DMSO Source: Ziath URL: [Link]
-
Title: What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO Source: Semantic Scholar URL: [Link]
-
Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]
-
Title: 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N Source: PubChem URL: [Link]
- Title: Dimethyl Sulfoxide (DMSO)
-
Title: High throughput sonication: evaluation for compound solubilization Source: PubMed URL: [Link]
-
Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: MDPI URL: [Link]
-
Title: Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solubilization Strategies Source: AntBio URL: [Link]
-
Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: ResearchGate URL: [Link]
-
Title: DMSO Physical Properties Source: gChem Global URL: [Link]
-
Title: Perfluoro-N-methylmorpholine | C5F11NO Source: PubChem URL: [Link]
-
Title: Hygroscopic behaviour of DMSO - how bad is it? Source: Chemistry Stack Exchange URL: [Link]
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- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study | MDPI [mdpi.com]
- 3. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]
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Technical Support Center: Optimizing Morpholine Addition to Pyrimidines
Welcome to the technical support center for optimizing reaction conditions for morpholine addition to pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of morpholino-pyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nucleophilic aromatic substitution (SNAr) of morpholine onto a pyrimidine core.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired morpholino-pyrimidine product. My starting materials, a chloropyrimidine and morpholine, are consumed very slowly or not at all according to TLC analysis. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common hurdle in SNAr reactions and typically points to insufficient activation of the pyrimidine ring or suboptimal reaction conditions.
Causality & Resolution:
-
Insufficient Electronic Activation of the Pyrimidine Ring: The SNAr mechanism relies on the pyrimidine ring being sufficiently electron-deficient to be attacked by the morpholine nucleophile. The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group (e.g., -NO₂, -CN, -CF₃) is crucial for activating the ring.[1] If your pyrimidine substrate lacks strong EWGs, the reaction will be inherently sluggish.
-
Solution: If synthetically feasible, consider using a pyrimidine starting material with stronger activating groups. Alternatively, more forcing reaction conditions will be necessary.
-
-
Inadequate Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[2][3]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-60 °C, and then to the reflux temperature of your solvent. Monitor the reaction progress by TLC at each stage. For instance, some syntheses of morpholino-pyrimidines are conducted under reflux in acetonitrile (CH₃CN) for 24 hours.[4][5]
-
-
Poor Leaving Group: The nature of the leaving group is critical. In SNAr reactions, the rate-determining step is often the nucleophilic attack, and a more electronegative halogen can increase the electrophilicity of the carbon center. The general reactivity order for halogens on a pyrimidine ring is F > Cl > Br > I.[6]
-
Solution: If you are using a bromopyrimidine or iodopyrimidine with an unactivated ring, consider switching to the analogous chloropyrimidine or, ideally, a fluoropyrimidine.
-
-
Suboptimal Solvent Choice: The solvent plays a key role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they can solvate the intermediate without interfering with the nucleophile.[7] In some cases, polar protic solvents like ethanol or even water can be used, but these may lead to solvolysis byproducts.[2][7] A solvent screen is often a worthwhile optimization step.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing significant byproduct formation, complicating purification and reducing my yield. What are the common side reactions and how can I suppress them?
Answer:
Side reactions in this chemistry often arise from the reactivity of the solvent, the presence of water, or competing reaction pathways.
Causality & Resolution:
-
Hydrolysis or Solvolysis: If your reaction is run in a protic solvent (e.g., ethanol, isopropanol, water), the solvent itself can act as a nucleophile, leading to the formation of hydroxy- or alkoxy-pyrimidine byproducts.[2][8] This is especially problematic at higher temperatures or in the presence of acid or strong base.
-
Di-substitution: If your pyrimidine starting material has more than one leaving group (e.g., 2,4-dichloropyrimidine), you may see the formation of a di-morpholino pyrimidine.
-
Solution:
-
Use a stoichiometric amount of morpholine (1.0-1.2 equivalents).
-
Control the reaction temperature; the second substitution often requires more forcing conditions than the first.
-
The regioselectivity of the first substitution on dichloropyrimidines is often at the C4 position due to greater electronic activation.[9][10][11]
-
-
Issue 3: Difficult Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. My crude material is an oil or co-elutes with starting materials during column chromatography.
Answer:
Purification of morpholino-pyrimidine compounds can be challenging due to their polarity and basicity.
Causality & Resolution:
-
High Polarity of the Product: The morpholine moiety significantly increases the polarity of the molecule, which can lead to streaking on silica gel columns and difficulty in eluting the product.
-
Solution:
-
Column Chromatography: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to reduce peak tailing by deactivating acidic sites on the silica gel.[12]
-
Recrystallization: This is a highly effective method for purifying solid products.[13] Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes.
-
Preparative HPLC: For high-purity requirements or difficult separations, preparative reverse-phase HPLC is a powerful tool.[13][14]
-
-
-
Product Solubility Issues: The product may be highly soluble in the work-up solvent, leading to losses during extraction.
-
Solution: Before discarding any aqueous layers during a work-up, test them by TLC to ensure your product has not partitioned into the aqueous phase. If it has, perform multiple extractions with an organic solvent or saturate the aqueous layer with NaCl to decrease the polarity and drive the product into the organic phase.
-
FAQs (Frequently Asked Questions)
Q1: What is the general mechanism for morpholine addition to a pyrimidine? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition: The nitrogen atom of morpholine (the nucleophile) attacks the electron-deficient carbon atom of the pyrimidine ring that bears the leaving group (e.g., a halogen). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
Q2: Which position on a di-substituted pyrimidine is more reactive? A2: For dihalopyrimidines, such as 2,4- or 4,6-dichloropyrimidine, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.[9][11] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogens when attack occurs at C4 or C6, providing greater stabilization.
Q3: What type of base should I use and why? A3: A base is typically required to neutralize the acid (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃) is a mild and effective choice, often used in solvents like CH₃CN or DMF.[4][5]
-
Organic amine bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used.[4][5] They are soluble in organic solvents and are generally easy to remove during work-up. The choice of base can sometimes influence the reaction rate and should be considered as a parameter to optimize.
Q4: Can I run this reaction without a catalyst? A4: Yes, in most cases, this reaction does not require a metal catalyst. It is a classic SNAr reaction. However, for less reactive aryl halides or challenging nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative strategy.[2][3]
Data & Protocols
Table 1: Recommended Starting Conditions for Morpholine Addition to Halopyrimidines
| Pyrimidine Substrate | Leaving Group | Solvent | Base | Temperature (°C) | Time (h) | Reference |
| 3-Methyl-6-chlorouracil | Cl | CH₃CN | K₂CO₃, Et₃N | Reflux | 24 | [4][5] |
| 4,6-Dichloropyrimidine | Cl | 1,4-Dioxane | K₂CO₃ | 100-110 | 20-48 | [15] |
| 2-Chloropyrazine | Cl | Water | K₂CO₃ / KF | 100 | 1-2 | [7] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Cl | Isopropanol | - | Reflux | 1-4 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Morpholine Addition to 3-Methyl-6-chlorouracil [4][5]
-
To a solution of 3-methyl-6-chlorouracil (1.0 mmol) in acetonitrile (15 mL), add morpholine (1.2 mmol), potassium carbonate (2.0 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-morpholino-3-methyluracil derivative.
Visualizations
Reaction Mechanism
Caption: SNAr mechanism of morpholine addition to a chloropyrimidine.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the reaction.
References
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018, March 18). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved January 19, 2026, from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 19, 2026, from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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"preventing degradation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine in solution"
Welcome to the technical support center for Rapamycin (also known as Sirolimus). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of Rapamycin in your experiments. Inconsistent results can often be traced back to the degradation of this potent mTOR inhibitor. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting scenarios to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Rapamycin degradation in solution?
A1: Rapamycin is a complex macrolide that is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2]
-
Hydrolysis: The most significant degradation pathway is the hydrolysis of the lactone (ester) bond within its 31-membered macrocycle.[1][3] This reaction is catalyzed by both acids and bases, with degradation being markedly accelerated in basic aqueous solutions.[1][4] This process leads to the formation of a ring-opened product called secorapamycin, which has significantly weaker immunosuppressive activity.[3][5]
-
Oxidation: Rapamycin can also undergo autoxidation, where reactions at its alkene and alcohol groups lead to the formation of various products, including epoxides and ketones.[2][6] This process can be mediated by free radicals.[2]
-
Isomerization: In solution, Rapamycin exists as a mixture of conformational isomers (rotamers) due to the rotation of an amide bond in the macrocyclic ring.[7][8][9] While not strictly degradation, the equilibrium between these isomers can be solvent-dependent and may affect analytical measurements and biological activity.[7][9]
-
Light Sensitivity: Rapamycin is also known to be sensitive to light, which can contribute to its degradation.[10][11][12][13][14][15]
Understanding these pathways is the first step in preventing them. For instance, the pronounced instability in basic aqueous solutions means that preparing and storing Rapamycin in buffered aqueous media like PBS for extended periods is highly discouraged.[16]
Q2: What is the best solvent for preparing and storing Rapamycin stock solutions?
A2: The choice of solvent is critical for maintaining the long-term stability of Rapamycin. Due to its poor water solubility and susceptibility to hydrolysis, an anhydrous organic solvent is required.[17][18]
-
Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is the most highly recommended solvent.[17][19][20][21] Rapamycin is highly soluble in DMSO (≥ 100 mg/mL) and exhibits good stability when stored properly.[17][19][20][22]
-
Ethanol (EtOH): Anhydrous ethanol is another suitable solvent.[17][19][20][21] Rapamycin has good solubility in ethanol (≥ 50 mg/mL), and stock solutions are stable for at least one month at -20°C.[17][19][20]
It is crucial to use anhydrous (water-free) solvents to minimize hydrolysis. For long-term storage, high-concentration stock solutions (e.g., 10 mM in DMSO) should be prepared, dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[17][19][20][23]
Q3: My Rapamycin precipitated when I diluted it into my aqueous cell culture medium. What went wrong and how can I fix it?
A3: This is a very common issue known as "crashing out" and occurs because Rapamycin is highly lipophilic and practically insoluble in water.[17][24] When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to precipitate.
Causality: The DMSO can no longer keep the Rapamycin molecules solvated when it becomes highly diluted in the aqueous medium, leading to aggregation and precipitation.
Solution: Two-Step Serial Dilution
To prevent precipitation, especially when preparing low nanomolar working concentrations, a two-step dilution method is highly effective:[17]
-
Intermediate Dilution: First, prepare an intermediate concentration (e.g., 10 µM) by diluting your high-concentration stock (e.g., 10 mM) into pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock to 999 µL of medium. Mix thoroughly by vortexing immediately. This creates a solution where the DMSO concentration is still high enough to aid solubility.
-
Final Dilution: Add the required volume of this 10 µM intermediate solution to your final volume of cell culture medium to achieve the desired working concentration. This gradual decrease in solvent polarity minimizes the risk of precipitation.[17]
Q4: How stable is Rapamycin in my cell culture incubator at 37°C? Should I change the medium in long-term experiments?
A4: Rapamycin is very unstable in aqueous solutions at 37°C.[16][25] The rate of hydrolysis is significantly accelerated at this temperature.[16] One study found that almost all Rapamycin degraded after 24 hours at 37°C in an aqueous environment.[16]
Experimental Implication: For any experiment lasting longer than a day, the concentration of active Rapamycin will decrease significantly. This can lead to a loss of mTOR inhibition and introduce a major variable into your experiment, resulting in inconsistent or misleading data.
Best Practice: For long-term experiments (multi-day treatments), it is essential to replace the cell culture medium with freshly prepared Rapamycin-containing medium every 24 to 48 hours.[25] This ensures that the cells are consistently exposed to the intended concentration of the active compound. Do not store working solutions in aqueous media.[22]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent or weaker-than-expected results in cell-based assays (e.g., p70 S6 Kinase phosphorylation). | Degradation of Rapamycin in working solution. | Rapamycin in aqueous media at 37°C degrades rapidly.[16] Action: Prepare fresh working solutions in pre-warmed media for each experiment and for each media change in long-term cultures. Do not use stored aqueous solutions.[22][25] This ensures a consistent, effective concentration. |
| Visible precipitate or cloudiness in the stock solution vial upon thawing. | 1. Freeze-thaw cycles. 2. Use of non-anhydrous solvent. | 1. Aliquot: Always aliquot your high-concentration stock solution into single-use volumes after initial preparation to avoid multiple freeze-thaw cycles.[17][23]2. Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO or ethanol to prepare the stock. Moisture contamination can lead to hydrolysis and precipitation over time, even at low temperatures.[26] |
| Loss of compound activity over several weeks/months of storage. | Improper storage of stock solution. | Stock solutions in DMSO or ethanol should be stored at -20°C or ideally -80°C, tightly sealed, and protected from light.[17][19][20] Under these conditions, a DMSO stock is stable for up to 3 months.[17][23] If you suspect degradation, it is best to prepare a fresh stock from powder. |
| Variability between different experimental days. | Inconsistent dilution technique. | The dilution of the hydrophobic Rapamycin into aqueous media is a critical step. Action: Standardize your dilution protocol. Always use the two-step serial dilution method described in FAQ #3. Add the stock solution to the medium slowly while vortexing or swirling to ensure rapid and uniform mixing.[17] |
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Rapamycin Stock Solution (10 mM in DMSO)
This protocol ensures the creation of a stable, long-term stock solution.
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated analytical balance and sterile weighing tools
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 9.14 mg of Rapamycin.[20]
-
Calculation: 0.01 mol/L * 0.001 L * 914.17 g/mol = 0.00914 g = 9.14 mg
-
-
Weighing: In a sterile environment (e.g., a fume hood), carefully weigh 9.14 mg of Rapamycin powder into a sterile microcentrifuge tube.[20][27]
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the Rapamycin powder.[20]
-
Mixing: Vortex the solution vigorously until all the powder is completely dissolved. The solution should be clear. If needed, gentle warming in a 37°C water bath can assist dissolution.[17][20]
-
Aliquoting and Storage: Immediately dispense the 10 mM stock solution into single-use, light-blocking sterile tubes (e.g., 20 µL aliquots). Store the aliquots protected from light at -20°C or -80°C.[17][19][20] A properly stored stock is stable for up to 3 months at -20°C.[17][23]
Protocol 2: Verifying Rapamycin Stability via HPLC-UV
This protocol provides a self-validating system to check for degradation. The primary degradation product, secorapamycin, and other isomers can be separated from the parent compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5][28]
Objective: To quantify the percentage of intact Rapamycin and detect the presence of major degradation products.
Workflow:
Caption: Major degradation pathways of Rapamycin in solution.
By understanding these mechanisms and implementing the rigorous protocols outlined above, you can ensure the integrity of your Rapamycin solutions, leading to more accurate and reproducible experimental outcomes.
References
-
Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC. [Link]
-
University of California, Berkeley. (n.d.). Rapamycin - Environment, Health & Safety. Retrieved from [Link]
-
Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Novatia, LLC. [Link]
-
Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. [Link]
-
Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. PDF. Retrieved from [Link]
-
Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]
-
Gao, S., et al. (2011). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Archives of Pharmacal Research, 34(3), 419-426. [Link]
-
Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. PubMed. [Link]
-
Ricciutelli, M., et al. (2006). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1070-1074. [Link]
-
Kunchithapautham, K., et al. (2012). Differential Effects of Rapamycin on Rods and Cones During Light-Induced Stress in Albino Mice. Investigative Ophthalmology & Visual Science, 53(12), 7707-7716. [Link]
-
Yam, M., et al. (2021). Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM). STAR Protocols, 2(3), 100693. [Link]
- Stella, V. J. (1996). Rapamycin formulation for IV injection. U.S.
-
ResearchGate. (n.d.). Determination of stability of rapamycin following exposure to different conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapamycin solubility in the solvents used and formulations at 25°C. Retrieved from [Link]
-
van der Wagt, M. A. J., Touw, D. J., & Dekkers, B. G. J. (2024). Poor solubility and stability of rapamycin in aqueous environments. Biomedicine & Pharmacotherapy, 176, 116865. [Link]
-
Ricciutelli, M., et al. (2006). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. PubMed. [Link]
- Groleau, E. G. (2007). Rapamycin polymorphs and uses thereof. U.S.
-
ResearchGate. (n.d.). Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved from [Link]
-
Asadpour-Zeynali, K., & Sajjadi-Kondelaji, M. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Sciences, 9(1), 57-64. [Link]
-
BPS Bioscience. (2015). Data Sheet Rapamycin (Sirolimus). Retrieved from [Link]
-
Wang, L., et al. (2022). Rapamycin Inhibits Light-Induced Necrosome Activation Occurring in Wild-Type, but not RPE65-Null, Mouse Retina. The American Journal of Pathology, 192(12), 1735-1746. [Link]
-
Zhang, Z., et al. (2022). Rapamycin Improved Retinal Function and Morphology in a Mouse Model of Retinal Degeneration. Frontiers in Pharmacology, 13, 843815. [Link]
-
ResearchGate. (n.d.). Stability indicating assay method of sirolimus using HPLC and separation of acid degradant by HPTLC. Retrieved from [Link]
-
Li, G., et al. (2014). Rapamycin attenuates visible light-induced injury in retinal photoreceptor cells via inhibiting endoplasmic reticulum stress. International Journal of Molecular Medicine, 34(1), 177-184. [Link]
-
Asadpour-Zeynali, K., & Sajjadi-Kondelaji, M. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Sciences, 9(1), 57-64. [Link]
-
Mallet, C., et al. (2018). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Annales Pharmaceutiques Françaises, 76(6), 469-476. [Link]
-
Zhang, Z., et al. (2022). Rapamycin Improved Retinal Function and Morphology in a Mouse Model of Retinal Degeneration. Frontiers in Pharmacology, 13, 843815. [Link]
-
Singh, S., et al. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. Current Pharmaceutical Analysis, 10(3), 147-155. [Link]
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Technical Support Center: Navigating Experiments with Trifluoromethyl Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern chemistry, capable of enhancing a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique electronic properties of the CF₃ group also present a distinct set of experimental challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls encountered in this exciting area of chemistry.
Section 1: Reactivity, Reagent Selection, and Handling
The success of a trifluoromethylation reaction is fundamentally tied to the choice of the trifluoromethylating agent and a thorough understanding of its reactivity and handling requirements. This section addresses common issues related to reagent selection and stability.
FAQ 1.1: My trifluoromethylation reaction is not working. How do I choose the right reagent?
The choice of a trifluoromethylating agent depends on the nature of your substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical). A common pitfall is a mismatch between the reagent type and the substrate's functional groups.
Troubleshooting Steps:
-
Assess Functional Group Compatibility: Unprotected nucleophilic groups like alcohols (-OH), amines (-NH₂), and thiols (-SH) can react with electrophilic trifluoromethylating agents (e.g., Togni's or Umemoto's reagents).[3] Consider protecting these groups or switching to a radical-based method, which often exhibits broader functional group tolerance.[3]
-
Consider the Reaction Mechanism:
-
Nucleophilic Trifluoromethylation: Reagents like Ruppert-Prakash (TMSCF₃) are effective for introducing a CF₃ group to electrophilic centers such as carbonyls.[4]
-
Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents are suitable for trifluoromethylating nucleophiles.[5][6]
-
Radical Trifluoromethylation: Reagents like CF₃I or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can be used for radical trifluoromethylation of alkenes and arenes, often initiated by photoredox catalysis.[5][7][8]
-
-
Evaluate Reagent Stability: Some trifluoromethylating agents are thermally unstable or sensitive to moisture. Ensure your reagent is of high purity and has been stored correctly. For instance, Trifluoromethyl hypofluorite (CF₃OF) is a highly toxic and reactive gas that must be handled with extreme care in specialized equipment.[9]
Diagram 1.1: Decision-Making Flowchart for Reagent Selection
Caption: A workflow to guide the selection of a suitable trifluoromethylating reagent.
FAQ 1.2: I suspect my trifluoromethylating agent has decomposed. How can I be sure?
Reagent decomposition is a frequent cause of reaction failure.[3]
Troubleshooting Steps:
-
Visual Inspection: Check for any change in color or consistency of the reagent.
-
NMR Spectroscopy: If feasible and safe, obtain a ¹⁹F NMR spectrum of the reagent. The chemical shift of the CF₃ group is highly sensitive to its chemical environment and can indicate the presence of decomposition products.[10]
-
Consult the Supplier's Technical Data Sheet: This document will provide information on the reagent's stability and recommended storage conditions.
FAQ 1.3: What are the essential safety precautions when working with trifluoromethylating agents?
Many trifluoromethylating agents are toxic, reactive, and may release hazardous byproducts. Always consult the Safety Data Sheet (SDS) before use.[11][12][13]
General Safety Guidelines:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14]
-
Have appropriate quenching agents and emergency procedures in place. For example, unreacted trifluoromethyl hypofluorite (CF₃OF) can be neutralized by bubbling the exhaust gas through a scrubber containing a solution of sodium hydroxide or sodium thiosulfate.[9]
-
Be aware of potential exotherms, especially during scale-up.[9]
Section 2: Reaction Conditions and Side Reactions
Optimizing reaction conditions is critical to maximize yield and minimize the formation of unwanted byproducts.
FAQ 2.1: My reaction is giving a low yield and multiple byproducts. What should I investigate?
Low yields and the formation of byproducts often point to suboptimal reaction conditions or the occurrence of side reactions.
Troubleshooting Steps:
-
Temperature Control: Many trifluoromethylation reactions are sensitive to temperature. Inadequate cooling, especially on a larger scale, can lead to decomposition of the reagent or substrate and favor side reactions.[9]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. For instance, in nucleophilic trifluoromethylations with TMSCF₃, DMF has been shown to have a significant effect on the reaction rate.[4]
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Stirring and Mass Transfer: For reactions involving gaseous reagents like CF₃OF, efficient mixing is crucial to ensure good mass transfer between the gas and liquid phases.[9]
-
Side Reactions: Be aware of potential side reactions. For example, in some cases, trifluoromethyl radicals can initiate unwanted polymerization or abstract hydrogen atoms from the solvent.
Table 2.1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Mitigation Strategy |
| Hydrolysis of Reagent/Product | Presence of water | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere. |
| Protonolysis of Nucleophilic Reagents | Presence of acidic protons in the substrate or solvent | Protect acidic functional groups; use a non-protic solvent. |
| Radical-Induced Polymerization | High concentration of radical initiator or reactive monomer | Add a radical inhibitor; control the rate of radical generation. |
| Formation of Regioisomers | Competing reaction sites on the substrate | Modify the electronic or steric properties of the substrate; use a more selective reagent or catalyst. |
Section 3: Work-up and Purification
The unique properties of trifluoromethylated compounds can make their purification challenging.
FAQ 3.1: I'm having difficulty purifying my trifluoromethylated product. What are some common challenges and solutions?
The high lipophilicity and sometimes increased volatility of trifluoromethylated compounds can complicate standard purification techniques.
Troubleshooting Purification:
-
Column Chromatography:
-
Challenge: Co-elution with non-fluorinated starting material or byproducts.
-
Solution: Employ a different solvent system or consider using a more polar stationary phase. Reversed-phase HPLC can be effective for separating closely related compounds.[15]
-
-
Recrystallization:
-
Aqueous Work-up:
-
Challenge: Formation of stable emulsions, particularly with highly lipophilic compounds.
-
Solution: Add a saturated brine solution to help break the emulsion.
-
Protocol 3.1: General Work-up Procedure for a Trifluoromethylation Reaction
-
Quenching: Carefully quench the reaction mixture to neutralize any unreacted trifluoromethylating agent. The choice of quenching agent will depend on the reagent used (e.g., a mild base like sodium bicarbonate for acidic byproducts).[9]
-
Liquid-Liquid Extraction: Partition the reaction mixture between an appropriate organic solvent and water or a suitable aqueous solution.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Section 4: Analytical Characterization
Unambiguous characterization of trifluoromethylated compounds is essential. NMR spectroscopy and mass spectrometry are powerful tools for this purpose.
FAQ 4.1: How can I confirm the presence and position of the CF₃ group in my product?
NMR spectroscopy is the most definitive tool for the structural elucidation of trifluoromethylated molecules in solution.[1]
Key Analytical Techniques:
-
¹⁹F NMR Spectroscopy: This is a direct and highly sensitive method for detecting the CF₃ group. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the CF₃ group.[16][17]
-
¹H and ¹³C NMR Spectroscopy: The strong electron-withdrawing nature of the CF₃ group influences the chemical shifts of nearby protons and carbons. Coupling between the fluorine and carbon atoms (J-coupling) can also be observed in the ¹³C NMR spectrum, providing further structural confirmation.[16][18]
Table 4.1: Typical Spectroscopic Data for Trifluoromethylated Compounds
| Technique | Observation | Significance |
| ¹⁹F NMR | A singlet (or more complex pattern if coupled to other nuclei) in the range of -50 to -80 ppm (relative to CFCl₃). | Confirms the presence of a CF₃ group. |
| ¹³C NMR | The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. | Confirms the C-F bonding. |
| ¹H NMR | Protons on adjacent carbons may show long-range coupling to the CF₃ group. | Provides information on the proximity of the CF₃ group to other parts of the molecule. |
| Mass Spectrometry | A characteristic loss of a CF₃ radical (69 Da) may be observed in the fragmentation pattern.[16] | Supports the presence of a trifluoromethyl group. |
FAQ 4.2: I am seeing unexpected fragmentation patterns in the mass spectrum of my trifluoromethylated compound. What could be the cause?
The fragmentation of trifluoromethylated compounds in mass spectrometry can sometimes be complex and may involve rearrangements.[19][20]
Troubleshooting Mass Spectrometry Data:
-
Rearrangements: Be aware that rearrangements involving the fluorine atoms can occur. For example, the loss of CF₂ has been observed in the mass spectra of some trifluoromethyl-substituted heterocycles.[19]
-
Ion Series: The presence of characteristic ion series can aid in the interpretation of the mass spectrum.[19]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of the molecular ion and its fragments.
References
- A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy - Benchchem. (n.d.).
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem. (n.d.).
-
Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Journal of the American Chemical Society, 100(16), 5174-5177. Retrieved January 19, 2026, from [Link]
- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (n.d.). ACS Publications.
- strategies to improve functional group tolerance in trifluoromethylation - Benchchem. (n.d.).
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). Molecules, 27(9), 3009. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide - Benchchem. (n.d.).
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2020). Reddit. Retrieved January 19, 2026, from [Link]
-
Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ni, C., & Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. Accounts of chemical research, 46(4), 815–825. Retrieved January 19, 2026, from [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). ACS Sustainable Chemistry & Engineering, 6(2), 1682-1687. Retrieved January 19, 2026, from [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2020). Catalysts, 10(11), 1286. Retrieved January 19, 2026, from [Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2006). Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 2128-2134. Retrieved January 19, 2026, from [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2015). Journal of The American Society for Mass Spectrometry, 26(10), 1731-1738. Retrieved January 19, 2026, from [Link]
-
A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. (1997). The Journal of Chemical Physics, 106(22), 9294-9304. Retrieved January 19, 2026, from [Link]
-
Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. (2023). Nature Communications, 14(1), 2876. Retrieved January 19, 2026, from [Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. (2010). The Journal of Organic Chemistry, 75(10), 3402-3411. Retrieved January 19, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(11), 1362. Retrieved January 19, 2026, from [Link]
-
Trifluoromethyl triflate: synthesis and reactions. (1986). The Journal of Organic Chemistry, 51(16), 3072-3075. Retrieved January 19, 2026, from [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Retrieved January 19, 2026, from [Link]
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 19, 2026, from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Off-Target Effects of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (Compound Y-789)
For Research Use Only
Welcome to the technical support guide for Compound Y-789, a novel investigational agent centered on a 2-(trifluoromethyl)pyrimidin-5-yl scaffold. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a framework for anticipating, identifying, and troubleshooting potential off-target effects to ensure the rigorous interpretation of experimental data.
As a potent modulator of cellular signaling, the precise characterization of Compound Y-789's selectivity is paramount. This guide, structured in a question-and-answer format, offers field-proven insights and methodologies to validate on-target activity and de-risk confounding off-target interactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the suspected primary target class for Compound Y-789?
Based on its chemical structure, featuring a pyrimidine core, Compound Y-789 is predicted to be a protein kinase inhibitor. The ATP-binding sites of kinases are highly conserved, and this structural motif is common in molecules designed to compete with ATP.[1] However, the specific intended target kinase and its broader kinome selectivity profile require empirical validation.
Q2: What defines an "off-target effect" and why is it a critical concern?
An off-target effect occurs when a compound interacts with proteins other than its intended biological target, leading to unintended biological consequences. For kinase inhibitors, this is a frequent challenge due to the structural similarity across the ~500 members of the human kinome.[1] These unintended interactions can lead to misinterpretation of phenotypic data, where an observed effect is incorrectly attributed to the inhibition of the primary target.[2] Furthermore, off-target effects can be responsible for unexpected cellular toxicity.
Q3: How can I begin to predict potential off-targets for Compound Y-789?
While experimental validation is essential, computational methods can offer initial predictions. Virtual Target Screening (VTS) can be used to dock the structure of Compound Y-789 against a large database of protein structures to identify potential binders.[3] This in silico approach can help prioritize kinases or protein families for subsequent experimental testing.[3]
Q4: My phenotypic results (e.g., decreased cell viability) are potent, but I'm not sure if it's an on-target effect. What should I do first?
A discrepancy between potent cellular effects and the expected function of the primary target is a classic sign of potential off-target activity. The first step is to confirm direct engagement of the intended target in a cellular context at the concentrations that produce the phenotype.[4][5] An excellent method for this is the Cellular Thermal Shift Assay (CETSA).[6][7][8][9] If target engagement is not observed at the effective concentration, the phenotype is likely off-target mediated.
Q5: What are the essential criteria for using Compound Y-789 as a reliable chemical probe?
A high-quality chemical probe should exhibit:
-
Potency: Typically, an in-cell IC50 or EC50 of less than 1 µM.[5]
-
Selectivity: The compound should be significantly more potent (ideally >30-fold) for its primary target compared to other related proteins.[5]
-
Validated Target Engagement: There must be direct evidence that the compound binds to its target in cells at the concentrations used in phenotypic assays.[4][5]
-
Availability of a Negative Control: A structurally similar but biologically inactive analog is crucial for confirming that the observed phenotype is not due to non-specific effects of the chemical scaffold.
Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues that may arise during your experiments and provides logical workflows to diagnose the root cause.
Issue 1: Discrepancy Between Genetic Knockdown (e.g., siRNA/CRISPR) and Pharmacological Inhibition with Compound Y-789
You observe a strong phenotype with Compound Y-789, but the same phenotype is absent or weaker when you knock down the intended target protein.
Potential Cause: This is a strong indicator that the observed phenotype is driven by one or more off-targets of Compound Y-789.
Troubleshooting Workflow:
Caption: Workflow for diagnosing phenotype discrepancies.
Issue 2: Unexplained Cellular Toxicity at Low Concentrations
Compound Y-789 induces significant cell death or morphological changes at concentrations where the primary target is not expected to cause such effects.
Potential Cause: The compound may be potently inhibiting a kinase or protein essential for cell survival, cell cycle progression, or cytoskeletal integrity (e.g., Aurora Kinases, ROCK, CDKs).
Data-Driven Troubleshooting:
-
Generate Comparative Potency Data: Determine the EC50 for cell viability and the IC50 for on-target inhibition in a cellular assay (e.g., phospho-substrate western blot). A large gap between these values suggests off-target toxicity.
-
Perform Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases, paying close attention to those linked to known toxicity pathways.[10][11] Commercial services offer comprehensive panels for this purpose.[11]
-
Analyze and Correlate: Compare the potency of the compound against identified off-targets with the cellular toxicity EC50.
Table 1: Example Kinase Selectivity and Cellular Viability Data
| Compound | Target Kinase IC50 (nM) [a] | Off-Target 'X' IC50 (nM) [a] | Off-Target 'Y' IC50 (nM) [a] | A549 Cell Viability EC50 (µM) [b] |
| Compound Y-789 | 15 | 85 | 25 | 0.05 |
| Control Compound | 75 | >10,000 | >10,000 | 5.8 |
-
[a] IC50 values represent the concentration for 50% inhibition of kinase activity in a biochemical assay.
-
[b] EC50 values represent the concentration for 50% reduction in cell viability.
Interpretation: In this example, the cellular toxicity of Compound Y-789 (EC50 = 50 nM) correlates much more closely with its potent inhibition of "Off-Target Y" (IC50 = 25 nM) than its primary target (IC50 = 15 nM, but a 3-fold window is less indicative than the near 1:1 correlation with the off-target). This strongly suggests the toxicity is mediated by Off-Target Y.
Part 3: Key Protocols for Off-Target Validation
Protocol 1: Kinase Selectivity Profiling
Broad kinase screening is essential for understanding the selectivity of an inhibitor.[11] This is typically performed by specialized contract research organizations (CROs).
Workflow:
Caption: Workflow for outsourced kinase profiling.
Key Considerations:
-
ATP Concentration: Assays should ideally be run at or near the Km value of ATP for each kinase to provide a more accurate measure of inhibitor affinity.[12]
-
Data Interpretation: Focus on off-targets that are inhibited within a concentration range relevant to your cellular assays. An off-target with a 10 µM IC50 is irrelevant if your cellular phenotype occurs at 100 nM.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement in intact cells or tissue lysates.[6][7] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or varying concentrations of Compound Y-789. Incubate under normal culture conditions to allow for cell entry and target binding.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[8]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Carefully collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature point using a standard detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization and confirms target engagement.[7]
References
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Best Practices for Chemical Probes. Alto Predict. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Guidelines for characterization of probes to be used in animals. Chemical Probes. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH. [Link]
-
Measuring the effects of kinase inhibitors using kinases' biological... ResearchGate. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]
-
Assay Troubleshooting. MB - About. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
-
2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. VEGSCI Inc. [Link]
Sources
- 1. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 3. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Welcome to the technical support center for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, an investigational compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments. Given the novel nature of this molecule, this document provides a framework for troubleshooting based on its structural motifs: a pyrimidine core, a morpholine group, and a trifluoromethyl moiety.
Introduction to the Compound
This compound is a synthetic molecule featuring a pyrimidine ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability and is a key feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[4] The trifluoromethyl (-CF3) group is a common bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] However, the strong electron-withdrawing nature of the -CF3 group can also influence the reactivity and potential off-target effects of the parent molecule.[7]
This guide will address potential challenges and unexpected outcomes in a question-and-answer format, providing logical troubleshooting steps and experimental protocols to validate your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with the compound are inconsistent across different batches or experiments. What could be the cause?
A1: Inconsistent results are a common challenge when working with novel small molecules. The variability can often be traced back to three main areas: compound integrity, the experimental system, or the assay itself.[8]
Troubleshooting Guide:
-
Compound-Related Issues:
-
Purity and Integrity:
-
Action: Verify the purity of each batch of the compound using techniques like HPLC-MS and NMR.
-
Rationale: Impurities or degradation products can have their own biological activities, leading to confounding results.
-
-
Solubility:
-
Action: Determine the optimal solvent and concentration for your stock solutions. Avoid repeated freeze-thaw cycles.
-
Rationale: Poor solubility can lead to precipitation in your experimental media, effectively lowering the active concentration of the compound and causing variability.[9]
-
-
Stability:
-
Action: Assess the stability of the compound in your specific cell culture media or assay buffer over the time course of your experiment.
-
Rationale: The compound may degrade in aqueous solutions, especially with changes in pH or temperature.[9]
-
-
-
Experimental System-Related Issues:
-
Cell Culture Conditions:
-
Action: Standardize cell passage number, seeding density, and serum concentration.
-
Rationale: Cellular responses to stimuli can vary significantly with cell age and density.
-
-
Reagent Consistency:
-
Action: Use the same batches of reagents (e.g., media, serum, cytokines) for a set of comparative experiments.
-
Rationale: Lot-to-lot variability in biological reagents can significantly impact experimental outcomes.
-
-
-
Assay-Related Issues:
-
Protocol Standardization:
-
Action: Ensure consistent incubation times, reagent concentrations, and instrument settings.
-
Rationale: Minor deviations in the protocol can lead to significant differences in readouts.
-
-
Q2: I'm observing a phenotype that doesn't align with the expected mechanism of action for a pyrimidine-based inhibitor. How can I investigate potential off-target effects?
A2: This is a critical step in the validation of any new small molecule inhibitor. The observed phenotype could be due to the compound binding to unintended protein targets.[10] A multi-pronged approach is necessary to differentiate on-target from off-target effects.
Troubleshooting Guide:
-
Orthogonal Assays:
-
Action: Use a different assay to measure the same biological endpoint. For example, if you observe decreased cell viability with a metabolic assay (e.g., MTT), confirm this with a direct measure of apoptosis (e.g., caspase-3/7 activity or Annexin V staining).
-
Rationale: Some compounds can interfere with assay components (e.g., redox dyes), leading to false-positive results.
-
-
Negative Control Compound:
-
Action: If available, use a structurally similar but biologically inactive analog of your compound.
-
Rationale: A proper negative control should share similar physicochemical properties but lack the key interactions with the intended target. If the inactive analog produces the same phenotype, it strongly suggests an off-target effect or a non-specific mechanism.[10]
-
-
Target Engagement Assays:
-
Action: Directly measure the binding of your compound to its intended target in your experimental system. Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by Western blot can be employed.
-
Rationale: This confirms that the compound is reaching and interacting with its target at the concentrations used in your phenotypic assays.
-
-
Dose-Response Analysis:
-
Action: Perform a detailed dose-response curve for both the expected on-target effect and the unexpected phenotype.
-
Rationale: If the EC50/IC50 values for the two effects are significantly different, it may indicate that the unexpected phenotype is an off-target effect that occurs at higher concentrations.[9]
-
Q3: I'm observing unexpected cytotoxicity at concentrations where I expect to see specific inhibition. What could be the underlying cause?
A3: Unexpected cytotoxicity can arise from several factors, including off-target effects, metabolic activation into a toxic species, or non-specific chemical reactivity. The trifluoromethyl group, while generally stable, can in some molecular contexts be metabolized or lead to reactive intermediates.[7]
Troubleshooting Guide:
-
Assess for Pan-Assay Interference Compounds (PAINS) characteristics:
-
Action: Examine the structure of this compound for motifs associated with non-specific activity. While not immediately obvious, this is a good initial check.
-
Rationale: PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as redox cycling or membrane disruption.[9]
-
-
Metabolic Stability and Metabolite Identification:
-
Evaluate Chemical Reactivity:
-
Action: Test the compound's reactivity with nucleophiles like glutathione (GSH).
-
Rationale: Some compounds, particularly those with reactive functional groups, can covalently modify cellular proteins and other macromolecules, leading to toxicity. While the trifluoromethyl group itself is generally inert to direct nucleophilic attack, its strong electron-withdrawing effect can activate other parts of the molecule.[7]
-
-
Time-Dependency of Cytotoxicity:
-
Action: Perform a time-course experiment to determine the onset of cytotoxicity.
-
Rationale: Rapid onset of toxicity (within minutes to a few hours) may suggest a direct chemical effect on the cell membrane or mitochondria, whereas delayed toxicity may point towards metabolic activation or interference with essential cellular processes like transcription or translation.
-
Experimental Protocols & Data Presentation
Protocol 1: Assessing Compound Stability in Experimental Media
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into your complete cell culture medium at the final working concentration.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound in each aliquot by LC-MS.
-
Plot the percentage of the remaining compound against time to determine its stability profile.
Table 1: Example Stability Data
| Time (hours) | % Remaining Compound |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 97.2 |
| 8 | 95.1 |
| 24 | 85.3 |
| 48 | 70.6 |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for distinguishing between on-target and off-target effects.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Journal of Agricultural and Food Chemistry. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Publications.
- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- International Journal of Molecular Sciences. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
- VEGSCI Inc. (n.d.). This compound. VEGSCI Inc.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide. Cayman Chemical.
- BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
Sources
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"refining purification methods for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine"
An in-depth guide to refining purification methods for 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine.
Technical Support Center: Purification and Troubleshooting
Welcome to the technical support guide for this compound. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common and complex purification challenges, ensuring the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of this compound.
Q1: What are the primary challenges in purifying this specific molecule?
A1: The purification of this compound presents a unique set of challenges due to its hybrid structure:
-
Polarity: The molecule possesses both a polar morpholine ring and a primary amine, making it highly polar and potentially water-soluble.
-
Basicity: The primary amine and the morpholine nitrogen are basic sites, which can lead to tailing or streaking on silica gel chromatography.
-
Chirality: The compound has a stereocenter at the carbon adjacent to the pyrimidine ring and the amino group, meaning enantiomeric separation may be required depending on the application.
-
Potential for Salt Formation: The basic nature of the molecule means it can readily form salts with any acidic impurities or media, altering its solubility and chromatographic behavior.
Q2: My compound is streaking badly on a standard silica gel column. What is the cause and how can I fix it?
A2: Streaking on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. The amine groups on your molecule are protonated, leading to ionic interactions that cause poor elution and band broadening.
The Fix: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Triethylamine (NEt₃) or ammonia in methanol.
-
Typical Concentration: Start with 0.1-1% (v/v) of triethylamine in your eluent (e.g., Dichloromethane/Methanol/Triethylamine). Before column packing, you can also deactivate the silica gel with a few drops of Et₃N[1].
Q3: I'm having trouble removing a closely-related impurity. What are my options?
A3: If standard chromatography fails to separate a stubborn impurity, consider these advanced strategies:
-
Orthogonal Chromatography: Switch to a different separation mode. If you are using normal-phase (silica), try reversed-phase HPLC (C18 column) with a suitable mobile phase like acetonitrile/water with a modifier (e.g., TFA or formic acid to ensure protonation).
-
Derivatization: Temporarily protect the primary amine (e.g., as a Boc-carbamate). This drastically changes the molecule's polarity, which will likely separate it from the impurity. The protecting group can be removed in a subsequent step.
-
Crystallization: This is one of the most effective methods for removing small amounts of impurities. A careful solvent screening is crucial.[2]
Q4: My compound won't crystallize and keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice, often due to high impurity levels, rapid cooling, or an inappropriate solvent choice.
Troubleshooting Steps:
-
Increase Purity First: Attempt to improve the purity by another method (e.g., a quick filtration through a silica plug) before crystallization.
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly, then gradually cool it further in a refrigerator. Avoid shocking the solution in an ice bath immediately.[2]
-
Change Solvent System: The chosen solvent may be too good. Use a two-solvent system: dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity persists.[2]
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance for specific purification techniques.
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse for purifying multi-gram quantities of your compound. Success depends on methodical optimization.
Workflow for Optimizing Flash Chromatography
Caption: A logical workflow for developing and troubleshooting a flash chromatography purification.
Common Chromatography Problems & Solutions
-
Q: My compound appears as a single spot on TLC, but the NMR shows impurities. Why?
-
A: This is likely due to co-elution where the impurity has the same Rf value as your product in that specific solvent system. The causality is insufficient selectivity of the mobile/stationary phase combination. You must change the solvent system to alter the selectivity. Try a different combination of solvents (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system) or consider a different stationary phase like alumina or reversed-phase C18 silica.
-
-
Q: My product is not eluting from the column, even with a high percentage of methanol.
-
A: This indicates an extremely strong, potentially irreversible, binding to the silica. This can happen if your compound has formed a salt that is insoluble in the eluent or if the interaction with silanol groups is too strong. Try eluting with a slug of 5-10% ammonia in methanol. If this fails, the compound may need to be recovered by dissolving the silica in an aqueous base, filtering, and then extracting the product, though this is a last resort. For future runs, ensure the crude material is not in a salt form and use a higher concentration of basic modifier from the start.
-
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Primary Solvent (A) | Secondary Solvent (B) | Modifier (0.5-1%) | Rationale & Use Case |
| Normal Phase | Silica Gel | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Methanol (MeOH) | Triethylamine (NEt₃) | Workhorse method. Good for resolving moderately polar compounds. The basic modifier is critical to prevent peak tailing.[1] |
| Reversed Phase | C18 Silica | Water | Acetonitrile (ACN) or MeOH | Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Orthogonal method. Excellent for separating polar compounds and resolving impurities that co-elute on silica. The acidic modifier ensures consistent protonation of the amines for sharp peaks. |
| Ion Exchange | Cation Exchange Resin | Water/Buffer | Salt Gradient (e.g., NaCl) or pH Gradient | N/A | Captures positively charged species (your protonated compound) while allowing neutral impurities to pass through. Elution is achieved by increasing salt concentration or pH.[3] |
Guide 2: Recrystallization
Recrystallization is a powerful, cost-effective technique for achieving high purity, especially for removing trace impurities from an already enriched product.[2]
Troubleshooting Crystallization Failures
Caption: A decision tree for troubleshooting common recrystallization problems.
Table 2: Suggested Solvents for Crystallization Screening
| Solvent Category | Example Solvents | Rationale for Use with Target Molecule |
| Protic Polar | Isopropanol, Ethanol, Water | May dissolve the compound well when hot due to H-bonding with the amine and morpholine oxygen. High potential for crystal formation upon cooling.[2] |
| Aprotic Polar | Acetonitrile, Ethyl Acetate, Acetone | Good "good" solvents. Less likely to form strong solvates than protic solvents. Often used in two-solvent systems. |
| Non-Polar | Heptane, Toluene, Diethyl Ether | Likely to be "poor" or anti-solvents. Used to induce precipitation from a solution in a more polar solvent. |
| Binary Systems | Isopropanol/Heptane, Ethyl Acetate/Hexane, Methanol/Diethyl Ether | Offers fine-tuned control over solubility to achieve the supersaturation needed for crystallization.[2] |
Guide 3: Chiral Separation
Since your molecule is chiral, achieving a single enantiomer may be necessary. Chiral separation is typically performed after achiral purification.
-
Q: How do I separate the enantiomers of my compound?
-
A: The most direct method is chiral HPLC . This requires screening different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are an excellent starting point. The mobile phase is typically a mixture of an alcohol (ethanol or isopropanol) and a non-polar solvent like hexane. For basic amines, adding a small amount of a basic additive like diethylamine (DEA) can significantly improve peak shape. An alternative, classical approach is diastereomeric salt formation . React your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing them to be separated by fractional crystallization. The desired salt is then treated with a base to liberate the pure enantiomer. This method is often used for larger scale separations.[4]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Basic-Modified Flash Column Chromatography
-
Preparation:
-
Select a solvent system based on TLC analysis (e.g., 95:5:0.5 DCM/MeOH/NEt₃).
-
Prepare the eluent in a sufficient quantity for the entire run.
-
Prepare the silica gel slurry in the mobile phase OR prepare for dry loading by adsorbing the crude material onto a small amount of silica.
-
-
Column Packing:
-
Pack the column with the silica slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed and equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Loading:
-
Slurry Load: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it carefully onto the top of the silica bed.
-
Dry Load: Load the silica-adsorbed crude product onto the top of the column.
-
-
Elution & Collection:
-
Begin elution with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the same mobile phase and visualize (e.g., using UV light and/or a potassium permanganate stain for the amine).
-
Combine the fractions that contain the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Two-Solvent Recrystallization
-
Dissolution:
-
Place the impure, solid compound into an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., isopropanol) while stirring and heating until the solid is fully dissolved.[2]
-
-
Induce Cloudiness:
-
While the solution is still hot, add a "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the point of saturation.
-
Add one or two more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
-
ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Available from: [Link]
-
Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. (2018). Available from: [Link]
-
Usachev, B. I., Obydennov, D. L., & Sosnovskikh, V. Y. (2012). Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines. ResearchGate. Available from: [Link]
-
Geda, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available from: [Link]
-
ResearchGate. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Available from: [Link]
-
Sharma, P., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available from: [Link]
-
Hathwar, V. R., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PMC. Available from: [Link]
-
Mucha, P., et al. (2015). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available from: [Link]
- Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019).
-
El-Ghanam, A. M. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available from: [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]
-
Amerigo Scientific. Morpholino Oligo Synthesis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Confirmation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
This guide provides a comprehensive framework for confirming the purity of the novel pharmaceutical intermediate, 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. Given the absence of a standardized pharmacopeial method for this specific entity, this document synthesizes established analytical principles for structurally related compounds to propose a robust primary method and a valuable orthogonal comparison. The methodologies are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.
The inherent structure of the target molecule—containing a basic morpholino-ethanamine moiety, a UV-active trifluoromethyl-pyrimidine core, and potential for closely related process impurities or degradants—necessitates a high-resolution separation technique. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application, offering the precision and sensitivity required for pharmaceutical quality control.
Part 1: Primary Purity Determination via Reversed-Phase HPLC (RP-HPLC)
The foundational approach for analyzing small molecules like our target compound is RP-HPLC. This technique separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times.
Rationale for Method Design
The selected method is designed to provide robust separation of the main compound from potential impurities.
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the pyrimidine core. A high-purity, end-capped silica ensures minimal silanol interactions, which can cause peak tailing with basic compounds like the ethanamine moiety.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier with low viscosity and UV transparency. The addition of an acid, such as formic acid, is critical. It serves to protonate the basic amine and morpholine groups, ensuring they are in a single ionic form, which dramatically improves peak shape and reproducibility.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for purity analysis.[1] It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe.
-
Detection: The trifluoromethyl-pyrimidine ring system contains conjugated double bonds, making it an excellent chromophore for UV detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and selecting the optimal wavelength for quantification (e.g., ~260-275 nm).
Experimental Protocol: Primary RP-HPLC Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC with PDA Detector | Provides necessary resolution and detection capabilities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., ACE C18) | Industry-standard for robust separation of small molecules.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | Ensures elution of a wide polarity range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | PDA at 270 nm | Wavelength where pyrimidine derivatives often show strong absorbance.[3] |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | Ensures solubility and compatibility with the mobile phase. |
Workflow for Primary Analysis
Caption: Workflow for HPLC Purity Analysis.
Part 2: Comparative Analysis with an Alternative (Orthogonal) Method
While a C18 column provides excellent separation based on hydrophobicity, it may fail to resolve certain critical pairs of impurities, such as positional isomers, which have very similar hydrophobic character. An orthogonal method uses a different separation mechanism, providing a more comprehensive purity profile. For halogenated aromatic compounds, a Pentafluorophenyl (PFP) stationary phase offers a powerful alternative.[4]
Principle of the PFP Column
PFP columns have a stationary phase functionalized with pentafluorophenyl propyl groups. This phase provides unique selectivity driven by multiple interaction mechanisms beyond simple hydrophobicity, including:
-
π-π interactions: Between the electron-rich analyte aromatic ring and the electron-poor fluorinated ring of the stationary phase.
-
Dipole-dipole interactions: Arising from the highly polarized C-F bonds.
-
Shape selectivity: The rigid structure of the phenyl ring can aid in separating structurally similar isomers.
This alternative selectivity makes PFP columns particularly effective for separating halogenated compounds and positional isomers where C18 columns may fall short.[4][5]
Comparison: C18 vs. PFP for Purity Analysis
| Feature | C18 (Primary Method) | PFP (Orthogonal Method) | Advantage of Comparison |
| Primary Mechanism | Hydrophobic (van der Waals) interactions. | Multiple: Hydrophobic, π-π, dipole-dipole, shape selectivity.[4] | Confirms purity by a different separation logic, increasing confidence. |
| Best For | General purpose, separating compounds based on polarity. | Halogenated aromatics, positional isomers, polar compounds. | May resolve impurities that co-elute on the C18 column. |
| Peak Shape for Bases | Good with acid modifier (e.g., Formic Acid). | Often excellent for bases due to reduced silanol interactions. | Provides robust confirmation of peak symmetry. |
| Mobile Phase | Standard Acetonitrile/Water or Methanol/Water. | Compatible with the same mobile phases as C18. | Allows for easy method transfer and comparison. |
| Potential Drawback | May not resolve structurally similar isomers. | Can have lower hydrophobic retention for non-aromatic compounds. | Using both methods covers the weaknesses of each individual one. |
By running the same sample on both C18 and PFP columns, a laboratory can build a highly confident, two-dimensional picture of the sample's purity, ensuring that no significant impurity is missed due to co-elution.
Part 3: Protocol for Method Validation
Once a suitable HPLC method is developed, it must be validated to prove it is fit for its intended purpose. The validation process is governed by the ICH Q2(R1) guideline, which outlines the necessary experiments to demonstrate the method's performance.[6][7][8]
Key Validation Parameters & Experimental Design
| Parameter | Purpose | Experimental Approach |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants). | Forced Degradation: Expose the sample to acid, base, oxidative (H₂O₂), heat, and light stress. Analyze stressed samples to ensure degradation peaks are resolved from the main peak. The PDA detector is used to assess peak purity.[8] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Prepare at least five concentrations of a reference standard across a specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999). |
| Accuracy | To measure the closeness of the test results to the true value. | Spike/Recovery: Spike the sample matrix with known amounts of the pure analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (%RSD). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters like column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±10%). Assess the impact on resolution and retention time.[9] |
Method Validation Workflow
Sources
- 1. usp.org [usp.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dsdpanalytics.com [dsdpanalytics.com]
A Comparative Guide to the NMR Analysis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a molecule featuring a confluence of key pharmacophoric motifs: a morpholine ring, a trifluoromethyl group, and a pyrimidine core.
This document is structured to serve as a practical reference for researchers, offering not just a theoretical overview, but a tangible, comparative analysis grounded in established spectroscopic principles. We will dissect the anticipated ¹H and ¹³C NMR spectra of our target molecule, compare its spectral features with those of simpler, related structures, and provide robust, field-tested protocols for obtaining high-quality NMR data.
The Structural Landscape: An Introduction to the Analyte
This compound presents a unique analytical challenge due to its combination of a flexible morpholine ring, a chiral center, and the strong electron-withdrawing influence of the trifluoromethyl group on the pyrimidine ring. Understanding the interplay of these structural features is key to a comprehensive NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1][2] The following protocol is a self-validating system designed to yield high-resolution spectra for both ¹H and ¹³C NMR analysis.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Mass Determination: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.[1] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is often used, with its signal defined as 0.00 ppm.[3][4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[1] Avoid introducing any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce singlets for all carbon signals.
-
Spectral Width: Set to a range appropriate for organic molecules (e.g., 0-200 ppm).
-
Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Spectral Interpretation: A Predictive Analysis
While the experimental spectrum for the title compound is not publicly available, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence based on established data for its constituent fragments: N-substituted morpholines and trifluoromethyl-pyrimidines.[5][6][7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | s | 1H | H6 | The trifluoromethyl group strongly deshields adjacent protons on the pyrimidine ring.[7] |
| ~8.65 | s | 1H | H4 | Similar to H6, this proton is deshielded by the electronegative nitrogen atoms and the trifluoromethyl group. |
| ~4.50 | t | 1H | H7 | Chiral proton, deshielded by the adjacent pyrimidine ring and morpholine nitrogen. |
| ~3.70 | t | 4H | H10, H12 | Protons on the morpholine carbons adjacent to the oxygen are typically found in this region.[5][8] |
| ~2.60 | m | 4H | H9, H13 | Protons on the morpholine carbons adjacent to the nitrogen appear at a higher field than those next to the oxygen.[6] |
| ~1.80 | br s | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 (q) | C2 | The trifluoromethyl group causes a significant downfield shift and a characteristic quartet splitting.[7] |
| ~158.0 | C6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~155.0 | C4 | Aromatic carbon adjacent to a nitrogen atom. |
| ~130.0 | C5 | The point of attachment for the ethanamine side chain. |
| ~122.0 (q) | CF₃ | The carbon of the trifluoromethyl group itself, with a large ¹JCF coupling constant.[7] |
| ~67.0 | C10, C12 | Morpholine carbons adjacent to oxygen.[8][9] |
| ~60.0 | C7 | Chiral carbon, shifted downfield by the pyrimidine ring and morpholine nitrogen. |
| ~50.0 | C9, C13 | Morpholine carbons adjacent to nitrogen.[9] |
Comparative Analysis: Understanding Substituent Effects
To truly appreciate the NMR spectrum of our target molecule, it is instructive to compare it with simpler, related compounds.
Comparison with N-ethylmorpholine
In N-ethylmorpholine, the protons on the carbons adjacent to the morpholine oxygen typically appear around 3.7 ppm, and those adjacent to the nitrogen appear around 2.4 ppm. In our target molecule, the protons on the morpholine ring are expected to have similar chemical shifts, demonstrating that the large pyrimidine substituent does not drastically alter the electronic environment of the morpholine ring itself. However, the complexity of the multiplets may increase due to the chiral center.
Comparison with 2-(Trifluoromethyl)pyrimidine
The ¹H NMR spectrum of 2-(trifluoromethyl)pyrimidine would show two distinct signals for the pyrimidine protons. The introduction of the bulky and electron-donating 2-morpholino-ethanamine group at the 5-position will cause a slight upfield shift of the pyrimidine protons compared to the unsubstituted parent compound, due to the alteration of the ring's electronic density. The trifluoromethyl group's strong deshielding effect, however, remains the dominant factor in determining the chemical shifts of H4 and H6.[7][10]
Visualizing the Analytical Workflow
A systematic approach, combining 1D and 2D NMR techniques, is essential for unambiguous structural assignment.
Sources
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A Comparative Guide to PI3K Inhibitors: Positioning Morpholino-Pyrimidine Scaffolds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] This guide offers a comparative analysis of a specific class of PI3K inhibitors, characterized by a morpholino-pyrimidine scaffold, against other well-established PI3K inhibitors. While direct experimental data for the specific compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is not extensively available in the public domain, this guide will leverage data from structurally related morpholino-pyrimidine derivatives to provide a comprehensive comparison. This analysis will focus on isoform selectivity, preclinical and clinical efficacy, and the underlying mechanistic principles that guide their application in oncology research.
The Central Role of the PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is one of the most common oncogenic events in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[1] This high frequency of alteration has made the PI3K pathway an attractive target for the development of novel cancer therapeutics.[4]
Caption: Workflow for an in vitro PI3K kinase assay.
Cellular Assay: Western Blot for Phospho-Akt
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Objective: To determine the effect of a PI3K inhibitor on the phosphorylation of AKT at Serine 473 (p-Akt Ser473).
Principle: Cancer cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies specific for total AKT and p-Akt (Ser473). A reduction in the p-Akt signal indicates inhibition of the PI3K pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, which has a PIK3CA mutation) and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a PI3K inhibitor in a living organism.
Objective: To determine if a PI3K inhibitor can inhibit tumor growth in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., U87MG glioblastoma cells) subcutaneously into the flank of immunocompromised mice. [5]2. Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the PI3K inhibitor (e.g., by oral gavage) and vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies to assess target engagement). Compare tumor growth between the treated and control groups to determine efficacy.
Conclusion and Future Directions
The development of PI3K inhibitors represents a significant advancement in targeted cancer therapy. While pan-PI3K inhibitors have shown broad activity, their clinical utility has often been limited by toxicity. [5]The field is now moving towards more selective inhibitors to improve the therapeutic index.
The morpholino-pyrimidine scaffold is a promising chemical starting point for the design of novel PI3K inhibitors. As exemplified by PQR309, compounds of this class have the potential for high potency, oral bioavailability, and favorable pharmacokinetic properties, including blood-brain barrier penetration. [6] For a compound like this compound, a thorough preclinical evaluation is necessary to characterize its specific inhibitory profile. Key questions to address include:
-
Isoform Selectivity: Is it a pan-PI3K inhibitor or does it exhibit selectivity for specific isoforms?
-
Potency: What are its IC50 values in both biochemical and cellular assays?
-
Pharmacokinetics: Does it have good oral bioavailability and a suitable half-life for in vivo studies?
-
Efficacy: Does it inhibit tumor growth in relevant preclinical cancer models?
Answering these questions through rigorous experimental work will be crucial in determining the potential of this and other novel morpholino-pyrimidine derivatives as next-generation PI3K inhibitors for the treatment of cancer.
References
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer.
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Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]
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- Al-Suhaimi, E. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245.
- Cantley, L. C. (2010). The PI3K pathway in cancer. In Systems Biology of Cancer (pp. 227-242). Cambridge University Press.
- Vasan, N., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(11), 2685.
- Massacesi, C., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 23(19), 11884.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538.
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- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207.
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- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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- Baylor College of Medicine. (2023). Short-term PI3K inhibition prevents breast cancer in preclinical models.
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A Comparative Guide to the Target Validation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Introduction
The compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine represents a novel chemical entity incorporating a trifluoromethylpyrimidine scaffold. Derivatives of this class have demonstrated a wide spectrum of biological activities, including roles as antifungal, insecticidal, and anticancer agents.[1][2][3] Specifically, the presence of morpholino and pyrimidine moieties in other molecules has been linked to the potent inhibition of critical cell signaling nodes like the Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in human cancers.
However, for a novel compound such as this, its precise molecular target(s) are unknown. The identification and rigorous validation of a biological target are paramount steps in the drug discovery pipeline. This process illuminates the mechanism of action, informs on potential therapeutic applications, and anticipates on- and off-target effects that could lead to toxicity.
This guide provides a comprehensive, multi-faceted strategy for researchers to first identify and subsequently validate the unknown biological target of this compound. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, presenting an integrated workflow that combines unbiased discovery with orthogonal validation to build a high-confidence target dossier.
Phase 1: Unbiased Target Identification Strategies
The initial phase of target discovery is akin to a "fishing expedition," where the goal is to generate a high-quality list of candidate proteins that physically or functionally interact with the compound. We will compare three orthogonal, state-of-the-art approaches.
Affinity-Based Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)
Expertise & Experience: The most direct method to find a binding partner is to use the compound as "bait." AP-MS physically isolates proteins from a complex biological mixture that bind to an immobilized version of the compound.[4][5] This approach directly answers the question: "What does my compound stick to?"
Trustworthiness: The key to a reliable AP-MS experiment is minimizing non-specific binding. This is achieved through careful optimization of washing steps and, most importantly, by running a parallel negative control experiment using beads that are derivatized with a structurally similar but biologically inactive molecule.
Experimental Workflow: Affinity Purification-Mass Spectrometry
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Step-by-Step Protocol: AP-MS
-
Probe Synthesis: Synthesize an analog of the compound with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) suitable for covalent attachment to activated beads (e.g., NHS-activated Sepharose).
-
Lysate Preparation: Grow a relevant cell line (e.g., A549 lung cancer cells) to ~80-90% confluency. Lyse the cells in a mild, non-denaturing buffer (e.g., Tris-based buffer with 0.1% NP-40 and protease/phosphatase inhibitors).
-
Binding: Incubate the compound-coupled beads and control beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute bound proteins, often by boiling in SDS-PAGE loading buffer or by using a denaturing elution buffer.
-
Proteomics: Perform in-solution or on-bead trypsin digestion of the eluted proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides.[5]
-
Data Analysis: Identify proteins and quantify their abundance. True interactors should be significantly enriched in the compound-bead sample compared to the control-bead sample.
Genetic Approaches: CRISPR-Cas9 Viability Screens
Expertise & Experience: This unbiased genetic approach identifies genes that are essential for the compound's activity.[6][7] The principle is that if a cell line is treated with a cytotoxic concentration of the compound, cells that acquire a mutation in the gene encoding the drug's target (or key pathway members) may become resistant to the drug and survive.
Trustworthiness: The power of CRISPR screening lies in its genome-wide scale and the use of multiple, independent short guide RNAs (sgRNAs) for each gene, which reduces off-target effects. Hits are validated by re-testing with individual sgRNAs.
Logical Framework: CRISPR-Cas9 Resistance Screen
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min). [8]5. Detection: Collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement. [9]
Biophysical Validation of Direct Binding
Expertise & Experience: While CETSA confirms engagement in cells, biophysical assays using purified protein provide quantitative data on the binding event itself. These methods are essential for confirming a direct interaction and for structure-activity relationship (SAR) studies.
Trustworthiness: These techniques are considered gold standards in biophysics. [1]They are performed in highly controlled, cell-free systems, which eliminates confounding variables from cellular metabolism or transport. The concordance of results from multiple biophysical methods provides very high confidence in the interaction.
| Technique | Principle | Key Parameters Measured | Strengths |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. [2][10] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) [1] | - "Gold standard" for thermodynamics- No immobilization or labeling needed- Provides a complete thermodynamic profile |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte flows over an immobilized ligand. [3] | Affinity (KD), Association rate (kon), Dissociation rate (koff) | - Real-time kinetic information- High sensitivity- Label-free [11] |
Functional Validation: Pathway Analysis
Expertise & Experience: The final and most critical step is to demonstrate that the physical binding of the compound to its target leads to a functional consequence in the cell. Based on the common activity of morpholino-pyrimidine scaffolds, a likely target could be a kinase within the PI3K/Akt/mTOR pathway. [12][13] Trustworthiness: The most convincing functional evidence involves showing that the compound's effect is dependent on the target's presence. This is achieved by knocking down or knocking out the target gene (e.g., with siRNA or CRISPR) and observing a loss of the compound's cellular activity. Furthermore, observing modulation of known downstream substrates of the target protein provides a direct mechanistic link.
Step-by-Step Protocol: Western Blot for PI3K/Akt/mTOR Pathway
-
Cell Culture and Treatment: Plate a responsive cell line (e.g., MCF7 or A549) and allow cells to attach. Starve the cells of serum overnight to reduce basal pathway activity.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of the compound or a vehicle control for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes.
-
Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. [14]5. Immunoblotting: Probe the membranes with primary antibodies specific for key phosphorylated proteins in the pathway (e.g., phospho-Akt Ser473, phospho-mTOR Ser2448, phospho-p70S6K Thr389) and their corresponding total protein levels. Use β-actin as a loading control. [15][16]6. Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities. A successful inhibitor will reduce the phosphorylation of downstream targets in a dose-dependent manner without affecting the total protein levels.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling cascade.
Conclusion and Recommended Workflow
Validating the biological target of a novel compound like this compound requires a systematic, orthogonal approach. No single experiment is sufficient. We recommend a tiered strategy:
-
Discovery: Begin with parallel AP-MS and CRISPR-Cas9 screens. AP-MS will identify direct binders, while the CRISPR screen will identify functionally relevant genes. Concordance between the two methods provides the highest-confidence candidates.
-
In-Cell Engagement: Use CETSA to rapidly confirm that top candidates are engaged by the compound in intact cells. This is a crucial step to bridge the gap between discovery and biophysical characterization.
-
Quantitative Validation: For the most promising candidate(s) confirmed by CETSA, express and purify the protein to quantitatively measure binding affinity and kinetics using ITC and/or SPR.
-
Functional Confirmation: Finally, demonstrate a clear functional link between target engagement and cellular activity. This involves target knockdown/knockout experiments and pathway analysis via Western blotting to show modulation of downstream signaling events.
By following this rigorous, self-validating workflow, researchers can confidently identify and validate the biological target, paving the way for a deeper understanding of the compound's mechanism and its potential for future development.
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TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments website. [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(3), 247-255. [Link]
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Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Wang, S., & Wu, Y. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
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Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from Malvern Panalytical website. [Link]
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Li, Y., et al. (2020). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 92(15), 10398-10404. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from Reaction Biology website. [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from Cytiva website. [Link]
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Horizon Discovery. (2020, May 29). Application note: CRISPR-Cas9 screening for target identification. Retrieved from Horizon Discovery website. [Link]
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Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from Biosensing Instrument website. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Lontos, K., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(3), 758. [Link]
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Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. ACS Chemical Biology, 13(2), 342-350. [Link]
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Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4129. [Link]
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Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067-1079.e19. [Link]
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Wilson, T. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(7), 1734-1743. [Link]
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Jost, M., & Weissman, J. S. (2017). CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology, 13(2), 342-350. [Link]
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"comparing the efficacy of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine to known drugs"
A Guide for Researchers in Drug Development
Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Cancer and the Promise of Morpholino Pyrimidine Derivatives
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1] Its deregulation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[1][2] The development of inhibitors targeting this pathway has been a major focus in oncology research for the past two decades.[2]
A promising class of molecules emerging from these efforts is the morpholino pyrimidine derivatives. The morpholine ring is a key structural feature in many inhibitors of the PI3K/Akt/mTOR pathway, and its incorporation into a pyrimidine scaffold has yielded compounds with significant anticancer activity in preclinical studies.[1] These compounds have demonstrated the ability to bind to and inhibit key kinases within this pathway, such as PI3K and mTOR.
This guide presents a comparative framework for evaluating the efficacy of a novel, hypothetical morpholino pyrimidine derivative, 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (hereinafter referred to as Compound X), against established drugs targeting the PI3K/Akt/mTOR pathway. While there is no publicly available data for a compound with this exact nomenclature, its structure is representative of this promising class of inhibitors. The purpose of this guide is to provide a robust, scientifically-grounded methodology for researchers to assess the potential of such novel compounds.
We will compare Compound X to three clinically relevant drugs:
-
Alpelisib (Piqray®): An FDA-approved selective inhibitor of the p110α isoform of PI3K.
-
Everolimus (Afinitor®): An FDA-approved inhibitor of mTORC1.[3]
-
Gedatolisib: An investigational, potent dual inhibitor of all four Class I PI3K isoforms and mTORC1/mTORC2.[4]
This guide will detail the experimental protocols, from in vitro enzymatic and cell-based assays to in vivo tumor models, necessary to build a comprehensive efficacy profile for a novel compound like Compound X. We will also present hypothetical data in structured tables and utilize diagrams to illustrate key concepts and workflows, providing a complete blueprint for comparative analysis in this critical area of cancer drug discovery.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling cascade. Its activation is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Drug Profiles
| Feature | Compound X (Hypothetical) | Alpelisib | Everolimus | Gedatolisib |
| Target(s) | PI3K/mTOR | PI3Kα | mTORC1 | Pan-PI3K, mTORC1/2 |
| Mechanism | ATP-competitive kinase inhibitor | Selective inhibitor of the p110α isoform of PI3K | Allosteric inhibitor of mTORC1 | ATP-competitive dual kinase inhibitor |
| Approval Status | Investigational | FDA Approved | FDA Approved | Investigational |
| Key Indication(s) | N/A | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer | Advanced breast cancer, neuroendocrine tumors, renal cell carcinoma, and others[5] | HR+/HER2- advanced breast cancer |
| Reported Efficacy (PFS) | N/A | ~5.5-7.3 months in pre-treated patients[6][7] | Varies by indication and combination therapy | ~7.4-9.3 months in combination therapies for advanced breast cancer[4][8][9] |
Experimental Design for Comparative Efficacy
A multi-tiered approach is essential for a thorough comparison. This involves progressing from in vitro assays that assess direct target engagement and cellular effects to in vivo models that evaluate anti-tumor activity in a more complex biological system.
In Vitro Efficacy Assessment
1. Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory activity and selectivity of Compound X against the target kinases (PI3K isoforms and mTOR) and compare it to the known drugs.
-
Methodology:
-
Utilize a panel of purified recombinant human kinase enzymes (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR).
-
Employ a biochemical assay format, such as a luminescence-based ATP detection assay (e.g., Kinase-Glo®) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate the kinase, substrate (e.g., PIP2 for PI3K), and ATP with serial dilutions of the test compounds (Compound X, Alpelisib, Everolimus, Gedatolisib).
-
Measure the kinase activity and calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.
-
-
Rationale: This experiment provides fundamental information about the potency and selectivity of the compounds at the molecular level. Comparing the IC50 values will reveal whether Compound X is a more potent or selective inhibitor than the established drugs.
2. Cellular Proliferation and Viability Assays
-
Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines with known genetic backgrounds related to the PI3K/Akt/mTOR pathway.
-
Methodology:
-
Select a panel of cancer cell lines with varying PIK3CA mutation status (e.g., MCF-7 [PIK3CA mutant], T-47D [PIK3CA mutant], and MDA-MB-231 [PIK3CA wild-type]).
-
Plate the cells in 96-well plates and treat them with a range of concentrations of each compound for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Calculate the half-maximal growth inhibitory concentration (GI50) for each compound in each cell line.
-
-
Rationale: This assay determines the functional consequence of kinase inhibition on cancer cell growth. Comparing the GI50 values across different cell lines will indicate the potential for targeted efficacy based on the genetic makeup of the tumor.
3. Western Blot Analysis of Pathway Modulation
-
Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/Akt/mTOR pathway.
-
Methodology:
-
Treat a sensitive cell line (e.g., MCF-7) with the GI50 concentration of each compound for a defined period (e.g., 2, 6, and 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., phospho-Akt, total Akt, phospho-S6 ribosomal protein, total S6).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
-
Rationale: This experiment provides direct evidence of target engagement within the cellular context. A successful inhibitor should show a decrease in the phosphorylation of downstream effectors of PI3K and/or mTOR.
Figure 2: Workflow for in vitro comparative efficacy assessment.
Hypothetical In Vitro Data
Table 1: Kinase Inhibition (IC50, nM)
| Kinase | Compound X | Alpelisib | Everolimus | Gedatolisib |
| PI3Kα | 5.2 | 4.6 | >10,000 | 1.8 |
| PI3Kβ | 89.7 | 1,150 | >10,000 | 2.5 |
| PI3Kδ | 95.3 | 290 | >10,000 | 2.1 |
| PI3Kγ | 112.8 | 250 | >10,000 | 3.2 |
| mTOR | 15.6 | >10,000 | 0.8 | 1.5 |
Table 2: Cell Proliferation (GI50, nM)
| Cell Line (PIK3CA status) | Compound X | Alpelisib | Everolimus | Gedatolisib |
| MCF-7 (mutant) | 25.8 | 35.2 | 10.5 | 8.9 |
| T-47D (mutant) | 31.4 | 42.1 | 12.8 | 10.2 |
| MDA-MB-231 (wild-type) | 250.6 | 310.5 | 85.3 | 75.6 |
In Vivo Efficacy Assessment
1. Xenograft Tumor Growth Model
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a living organism and compare it to the known drugs.
-
Methodology:
-
Implant a PIK3CA-mutant human breast cancer cell line (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Compound X, Alpelisib, Everolimus, Gedatolisib).
-
Administer the compounds orally at predetermined doses and schedules for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Rationale: This is the gold standard for preclinical efficacy testing. It provides data on the ability of a compound to inhibit tumor growth in a complex biological environment, taking into account factors like pharmacokinetics and bioavailability.
Figure 3: Workflow for in vivo comparative efficacy assessment.
Hypothetical In Vivo Data
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| Compound X | 50 | 450 ± 80 | 64 |
| Alpelisib | 50 | 625 ± 110 | 50 |
| Everolimus | 10 | 550 ± 95 | 56 |
| Gedatolisib | 50 | 312 ± 65 | 75 |
Discussion and Interpretation of Hypothetical Data
Based on our hypothetical data, Compound X demonstrates a promising efficacy profile.
-
In Vitro Potency and Selectivity: The kinase inhibition data (Table 1) suggests that Compound X is a potent inhibitor of PI3Kα, comparable to Alpelisib, but also possesses significant mTOR inhibitory activity. Its selectivity against other PI3K isoforms is better than that of the pan-PI3K inhibitor Gedatolisib. This dual-targeting mechanism is a desirable attribute, as it can potentially overcome resistance mechanisms that may arise from targeting only one node in the pathway.
-
Cellular Activity: The cell proliferation data (Table 2) aligns with the kinase inhibition profile. Compound X shows potent growth inhibition in PIK3CA-mutant cell lines (MCF-7 and T-47D), with GI50 values that are superior to the single-agent PI3K inhibitor Alpelisib and approaching the potency of the dual inhibitor Gedatolisib. The significantly higher GI50 in the PIK3CA wild-type cell line (MDA-MB-231) suggests a degree of targeted activity.
-
In Vivo Efficacy: The xenograft study (Table 3) further supports the potential of Compound X. It demonstrates superior tumor growth inhibition compared to both Alpelisib and Everolimus as single agents. While not as potent as the dual inhibitor Gedatolisib in this hypothetical scenario, its strong performance warrants further investigation, potentially in combination therapies.
Conclusion
This guide provides a comprehensive framework for the preclinical comparative efficacy assessment of a novel morpholino pyrimidine derivative, exemplified by the hypothetical Compound X. The outlined experimental workflows, from molecular target engagement to in vivo anti-tumor activity, are designed to generate a robust dataset that allows for a direct and meaningful comparison with established drugs like Alpelisib, Everolimus, and the investigational agent Gedatolisib.
The hypothetical data presented herein illustrates a scenario where a novel compound exhibits a promising dual PI3K/mTOR inhibitory profile with potent anti-tumor activity. For any real-world novel compound, the interpretation of such data would be crucial in making go/no-go decisions for further development. A thorough understanding of the compound's potency, selectivity, and cellular effects, benchmarked against relevant comparators, is fundamental to advancing new and effective cancer therapeutics.
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Orthogonally Validating the Activity of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine as a PI3K/mTOR Pathway Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, the identification of a novel bioactive molecule is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally defining its mechanism of action and ensuring its on-target activity is both potent and selective. This guide provides a comprehensive framework for the orthogonal validation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (hereafter referred to as Compound-X ), a molecule whose structural motifs suggest a potent role in modulating the PI3K/Akt/mTOR signaling cascade.
The chemical architecture of Compound-X is noteworthy. It incorporates a morpholino-pyrimidine scaffold, a privileged structure frequently found in inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) kinases.[1][2] The morpholine ring, in particular, is a versatile moiety in medicinal chemistry, often employed to enhance aqueous solubility and metabolic stability, and to form critical hydrogen bonds with target proteins.[3][4][5] Furthermore, the presence of a trifluoromethyl group on the pyrimidine ring can significantly enhance biological activity through improved target affinity and metabolic resistance.[6]
Based on this structural rationale, we hypothesize that Compound-X functions as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1]
This guide will detail a multi-pronged, orthogonal approach to test this hypothesis. We will not rely on a single experimental outcome, but instead build a self-validating system of evidence. By comparing Compound-X against established inhibitors with distinct modes of action—Gedatolisib (a dual PI3K/mTOR inhibitor) and Alpelisib (a PI3Kα-selective inhibitor)—we will create a robust dataset to define its potency, selectivity, and cellular efficacy.
The Principle of Orthogonal Validation
Orthogonal validation is the practice of using multiple, distinct methods that rely on different physical principles to interrogate the same biological question. This approach minimizes the risk of artifacts or misleading results from a single assay format and builds a cohesive, trustworthy body of evidence. Our validation strategy for Compound-X rests on three experimental pillars: direct target inhibition, cellular pathway modulation, and phenotypic outcome.
Caption: A logical workflow for the orthogonal validation of a candidate inhibitor.
Comparative Compounds
| Compound | Target(s) | Mechanism of Action |
| Compound-X | Hypothesized: PI3K / mTOR | ATP-competitive kinase inhibitor |
| Gedatolisib | PI3K (Class I), mTORC1/2 | ATP-competitive dual kinase inhibitor |
| Alpelisib | PI3Kα | ATP-competitive isoform-selective kinase inhibitor |
Pillar 1: Direct Target Inhibition - In Vitro Kinase Assay
The Rationale: The first and most direct test of our hypothesis is to determine if Compound-X can inhibit the enzymatic activity of purified PI3K and mTOR kinases. A cell-free biochemical assay provides the cleanest assessment of direct target engagement, free from the complexities of cellular uptake, metabolism, or off-target effects. We will measure the concentration of Compound-X required to inhibit 50% of the kinase activity (the IC50 value) and compare it directly to our reference compounds.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the degree of inhibitor activity.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution for each target (PI3Kα, mTOR) in kinase reaction buffer.
-
Perform a serial dilution of Compound-X, Gedatolisib, and Alpelisib in DMSO, followed by a dilution in reaction buffer to create 2X inhibitor solutions.
-
-
Reaction Setup:
-
Add 5 µL of 2X inhibitor solution to the wells of a 384-well plate.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Anticipated Data Summary
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Compound-X | 15 | 50 |
| Gedatolisib | 5 | 10 |
| Alpelisib | 8 | >10,000 |
This hypothetical data would suggest that Compound-X is a potent dual inhibitor of PI3Kα and mTOR, similar in profile to Gedatolisib, while Alpelisib confirms its known selectivity for PI3Kα.
Pillar 2: Cellular Target Engagement - Phospho-Protein Western Blot
The Rationale: Demonstrating that Compound-X inhibits purified enzymes is crucial, but it's essential to confirm it can engage its target within the complex environment of a living cell. We will treat a cancer cell line known to have an active PI3K pathway (e.g., MCF-7 breast cancer cells) with our compounds and measure the phosphorylation status of key downstream effector proteins. Inhibition of PI3K should decrease the phosphorylation of Akt (at Ser473), while mTORC1 inhibition should decrease the phosphorylation of its substrates, S6 Kinase (S6K) and 4E-BP1.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate MCF-7 cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4 hours to reduce basal pathway activity.
-
Treat cells with a dose-response of Compound-X, Gedatolisib, and Alpelisib for 2 hours.
-
Stimulate the pathway with insulin or EGF for 15 minutes to achieve robust phosphorylation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-S6K T389, anti-total S6K, anti-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Densitometry analysis can be used to quantify the changes in protein phosphorylation.
-
A successful outcome will show a dose-dependent decrease in p-Akt and p-S6K levels in cells treated with Compound-X and Gedatolisib. Alpelisib should primarily reduce p-Akt, with a lesser effect on p-S6K at higher concentrations.
Pillar 3: Cellular Phenotype - Anti-Proliferation Assay
The Rationale: The ultimate goal of an anti-cancer agent is to halt tumor growth. Having established direct target inhibition and cellular pathway modulation, the final orthogonal test is to determine if this activity translates into a functional cellular outcome. We will measure the effect of Compound-X on the proliferation of MCF-7 cells over 72 hours. The concentration that inhibits 50% of cell growth (GI50) will be determined.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 2,500 cells/well and allow them to attach overnight.
-
Compound Treatment: Add a 10-point, 3-fold serial dilution of Compound-X, Gedatolisib, and Alpelisib to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle control and plot against compound concentration to calculate the GI50 value.
-
Anticipated Data Summary
| Compound | MCF-7 GI50 (nM) |
| Compound-X | 85 |
| Gedatolisib | 40 |
| Alpelisib | 150 |
This hypothetical data would demonstrate that Compound-X effectively inhibits cancer cell proliferation, linking the biochemical and cellular target engagement data to a critical anti-cancer phenotype.
Conclusion and Path Forward
By employing this three-pillar orthogonal validation strategy, we can build a robust and compelling case for the mechanism of action of This compound . The collective data from biochemical, cellular target engagement, and phenotypic assays would strongly support the hypothesis that Compound-X is a potent, dual inhibitor of the PI3K/mTOR pathway.
This rigorous, multi-faceted approach provides the trustworthiness required in drug development. It not only validates the primary activity of the compound but also provides a direct comparison to established agents, contextualizing its potential as a novel therapeutic candidate. The next logical steps would involve broader selectivity profiling against a panel of kinases and in vivo efficacy studies in relevant xenograft models.
References
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Villa, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2208-2234. [Link]
-
Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. Journal of Medicinal Chemistry, 57(7), 2843-2854. [Link]
-
Kumar, A., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
-
Gfeller, D., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6241-6261. [Link]
-
Sato, Y., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 169-179. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2428. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
This guide provides essential, step-by-step instructions for the safe handling and disposal of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. As a trusted partner in your research, we are committed to providing comprehensive safety information that extends beyond the product itself. This document is designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards for chemical waste management.
Hazard Profile Analysis: A Precautionary Approach
-
Morpholine Moiety : Morpholine itself is classified as a flammable liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and toxic in contact with skin.[1] Consequently, the target compound must be handled as a potential corrosive and toxic substance.
-
Pyrimidine Core : Pyrimidines are heterocyclic aromatic compounds. The parent compound, pyrimidine, is a flammable liquid.[2][3] This suggests that waste containing significant concentrations of the target compound should be managed as flammable.
-
Trifluoromethyl Group (-CF3) : This group places the compound in the broad category of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by their extreme environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS-containing materials, recommending high-temperature incineration, disposal in permitted hazardous waste landfills, or underground injection to prevent environmental release.[4][5][6]
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .
Table 1: Hazard Summary of Constituent Moieties
| Functional Group | Known Hazards (of parent compound) | GHS Hazard Statements (Representative) | Implication for Disposal |
| Morpholine | Flammable, Acutely Toxic (oral, dermal, inhalation), Skin Corrosion, Eye Damage | H226, H302+H332, H311, H314 | Treat as corrosive and toxic waste.[1] |
| Pyrimidine | Flammable Liquid | H226 | Treat as flammable waste.[2][3] |
| Trifluoromethyl | Environmental Persistence (as PFAS) | Not specified (Environmental Hazard) | Requires specialized disposal (e.g., incineration) to prevent environmental contamination.[4] |
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to mitigate exposure risks.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[8]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. For handling large quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection : If handling the compound as a powder or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge or work within a certified chemical fume hood.[9]
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to the guidelines set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for hazardous waste.[10][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [12]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[10]
-
Designate a Waste Stream : Designate a specific hazardous waste container for "Halogenated Organic Waste" to collect this compound and any materials contaminated with it.
-
Avoid Mixing : Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent violent reactions.[13]
-
Segregate Solids and Liquids :
-
Solid Waste : Collect contaminated lab supplies (e.g., gloves, wipes, weigh paper) in a designated, double-bagged clear plastic bag within a solid waste container.[14] Dispose of the pure solid reagent in its original manufacturer's container if possible.[14][15]
-
Liquid Waste : Collect solutions containing the compound in a dedicated, compatible liquid waste container (e.g., plastic-coated glass or polyethylene).[15]
-
Step 2: Waste Containment
Container integrity is crucial to prevent leaks and environmental contamination.[13][16]
-
Select Compatible Containers : Use containers made of materials that will not react with the waste. Ensure containers are in good condition, free of cracks or rust.
-
Secure Closures : All waste containers must have a leak-proof, screw-on cap. Keep containers closed at all times except when adding waste. Parafilm or stoppers are not acceptable closures.[13][14]
-
Headspace : Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]
-
Secondary Containment : Store all waste containers in a secondary container, such as a chemical-resistant tray or tub, that can hold 110% of the volume of the largest container. This practice contains potential leaks or spills.[14]
Step 3: Labeling
All waste containers must be clearly labeled from the moment waste is first added.[10][15]
-
Use Hazardous Waste Tags : Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields : Fill out the label completely, including:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List all other chemical constituents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste was added).
-
The associated hazards (e.g., Flammable, Corrosive, Toxic, Environmental Hazard).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly contained and labeled waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][13]
-
Location : The SAA must be under the control of the laboratory personnel.
-
Time and Quantity Limits : Be aware of your institution's and region's limits for waste accumulation. Typically, waste must be collected within 90 days of the accumulation start date.[14]
-
Request Pickup : Schedule a waste collection with your EHS department well before the expiration date or when the container is full.
Emergency Procedures
Spill Response
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large, flammable, or in a poorly ventilated area, evacuate immediately and contact EHS.
-
Control Ignition Sources : Remove all sources of ignition.[2][3]
-
Contain Spill : For small spills, use an appropriate absorbent material (e.g., chemical spill pads, vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbent material and contaminated items. Place them in a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 2. chemicalbook.com [chemicalbook.com]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a compound of interest in modern research. Our focus is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough analysis of its structural components—a morpholine ring, a trifluoromethyl group, and a pyrimidine core—allows for a robust assessment of its potential hazards and the requisite safety protocols. The trifluoromethyl group can enhance the biological activity and also the potential toxicity of a molecule, while the morpholine and pyrimidine moieties are common in bioactive compounds. Therefore, a cautious approach is warranted.
Immediate Safety Concerns and Engineering Controls
Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are likely inhalation, skin contact, and eye contact.[1][2]
Engineering Controls are your first line of defense:
-
Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[4]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following is a step-by-step guide for donning and doffing the required PPE.
Recommended PPE
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves.[5] | Provides a robust barrier against potential skin absorption. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and airborne particles, ensuring full-face protection. |
| Lab Coat | Polyethylene-coated polypropylene gown or a similar non-absorbent material.[5] | A standard cotton lab coat is insufficient as it can absorb chemicals. A non-absorbent gown prevents penetration to the skin. |
| Respiratory Protection | An N-95 or higher-rated respirator may be necessary for handling powders outside of a fume hood, or in the case of a spill.[6] | Protects against the inhalation of fine particles. A full risk assessment should determine the need for respiratory protection. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills. |
Donning and Doffing Procedures
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The fume hood should be clean and uncluttered.
-
Weighing: Use a balance inside the fume hood. Use a spatula to transfer the solid material. Avoid creating dust.
-
Dissolving: Add solvents to the solid in a closed container within the fume hood. Swirl gently to dissolve.
-
Transfers: Use a pipette or a syringe for liquid transfers. All transfers should be performed over a spill tray within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]
Disposal Plan: Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures: Spill and Exposure Response
Caption: Decision-making workflow for chemical spill response.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Remember that a proactive and informed approach to chemical handling is the cornerstone of responsible scientific practice.
References
-
Clapham, S. (n.d.). Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
ACP. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-(3-(4-(2-(aminomethyl)morpholino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethan-1-ol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
VEGSCI Inc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
